Product packaging for Antiarol rutinoside(Cat. No.:CAS No. 261351-23-9)

Antiarol rutinoside

Cat. No.: B569008
CAS No.: 261351-23-9
M. Wt: 492.474
InChI Key: FNPXSSIBZAQOBP-PFQYSTRESA-N
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Description

Antiarol rutinoside is a natural product found in Dracaena angustifolia, Miliusa balansae, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O13 B569008 Antiarol rutinoside CAS No. 261351-23-9

Properties

IUPAC Name

2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPXSSIBZAQOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Antiarol Rutinoside: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol rutinoside, a phenolic glycoside, has emerged as a molecule of interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, methods for its isolation, and its known biological effects. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry and drug development. The aglycone of this compound is Antiarol, which is chemically identified as 3,4,5-trimethoxyphenol.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented sources are Pinus yunnanensis and Mallotus microcarpus. While the aglycone, antiarol, has been found in other plants, the rutinoside conjugate appears to be less common.

Quantitative Data on this compound Occurrence

Currently, there is a notable scarcity of published quantitative data detailing the specific yield or concentration of this compound from its natural sources. Further research is required to establish the precise quantities of this compound in various plant tissues. The following table summarizes the known plant sources.

Plant SpeciesFamilyPlant PartReference
Pinus yunnanensisPinaceaeBark[1]
Mallotus microcarpusEuphorbiaceaeStems[2]

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not extensively documented in publicly available literature. However, based on established methodologies for the isolation of phenolic glycosides from plant materials, a generalizable workflow can be proposed.

General Protocol for Extraction and Isolation of Phenolic Glycosides

This protocol is a representative example and may require optimization based on the specific plant matrix.

  • Plant Material Preparation:

    • Air-dry the plant material (e.g., bark or stems) at room temperature.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material with an organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours).

    • Repeat the extraction process multiple times (e.g., three times) to ensure exhaustive extraction.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenolic glycosides are typically enriched in the n-butanol fraction.

    • Concentrate the n-butanol fraction to dryness.

  • Chromatographic Purification:

    • Subject the n-butanol fraction to column chromatography over a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP-20).

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethanol and water, to separate the components based on polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile and water) to yield pure this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

Visualization of Experimental Workflow

experimental_workflow start Plant Material (e.g., Pinus yunnanensis bark) prep Drying and Grinding start->prep extraction Solvent Extraction (Methanol/Ethanol) prep->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent-Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) concentration1->partitioning concentration2 Concentration of n-butanol fraction partitioning->concentration2 column_chrom Column Chromatography (Silica Gel or Macroporous Resin) concentration2->column_chrom hplc Preparative HPLC column_chrom->hplc analysis Structure Elucidation (MS, NMR) hplc->analysis end Pure this compound analysis->end

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are not yet extensively studied. However, preliminary research and studies on its aglycone and related phenolic glycosides suggest potential cytotoxic and antioxidant properties.

Cytotoxicity

This compound has been identified as a cytotoxic constituent of Mallotus microcarpus. While the specific mechanisms are not fully elucidated for the rutinoside form, phenolic compounds and their glycosides are known to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The aglycone, 3,4,5-trimethoxyphenol, is a component of chalcones that have been shown to selectively inhibit oncogenic K-Ras signaling.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic ring of the aglycone and the sugar moiety in this compound suggests that it may also possess antioxidant activity.

Postulated Signaling Pathways in Cytotoxicity

Based on the known mechanisms of similar phenolic compounds, the cytotoxic effects of this compound could potentially involve the modulation of key signaling pathways that regulate cell survival and apoptosis. A postulated pathway is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

signaling_pathway antiarol This compound cell Cancer Cell antiarol->cell ros Increased ROS cell->ros Induces mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c Inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a natural phenolic glycoside with potential cytotoxic and antioxidant activities. While its natural sources have been identified as Pinus yunnanensis and Mallotus microcarpus, further research is needed to quantify its abundance and to fully elucidate its pharmacological properties and mechanisms of action. The development of optimized isolation protocols will be crucial for obtaining sufficient quantities of this compound for in-depth biological evaluation and potential therapeutic development. The information presented in this guide serves as a foundation for future research into this promising natural product.

References

Unveiling the Bioactive Potential of Antiarol Rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the biological activities of Antiarol rutinoside (CAS No. 261351-23-9), a phenolic glycoside with promising therapeutic applications. This document, intended for researchers, scientists, and drug development professionals, consolidates the current scientific knowledge on its cytotoxic and antioxidant properties, providing detailed experimental protocols and quantitative data to facilitate further investigation and development.

This compound (C₂₁H₃₂O₁₃, M.W. 492.47 g/mol ) is a natural compound isolated from several plant species, including but not limited to Pinus yunnanensis, Antiaris africana, Mallotus microcarpus, Parthenocissus tricuspidata, and Miliusa balansae.[1] Emerging research has highlighted its potential in oncology and as a protective agent against oxidative stress.

Cytotoxic Activity Against Cancer Cell Lines

Recent studies have demonstrated the potent cytotoxic effects of this compound against specific cancer cell lines. Notably, its efficacy against epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI)-resistant human lung cancer A549 cells has been documented, suggesting its potential in overcoming drug resistance in cancer therapy.

Quantitative Cytotoxicity Data
CompoundCell LineIC₅₀ (µM)
This compound A549 (EGFR-TKI-resistant Human Lung Cancer)19.5 ± 2.2
This compound MCF-7 (Human Breast Cancer)19.6 ± 1.56
Camptothecin (Reference)A549 (EGFR-TKI-resistant Human Lung Cancer)Not explicitly stated in the provided text, but this compound was compared to it.
Camptothecin (Reference)MCF-7 (Human Breast Cancer)Not explicitly stated in the provided text, but this compound was compared to it.
Data sourced from a study on the cytotoxic constituents of Mallotus microcarpus.[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (A549 and MCF-7) were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for an additional 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused a 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curve.

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure absorbance at 540 nm solubilize->read calculate Calculate IC50 read->calculate

MTT Assay Workflow for Cytotoxicity Assessment.

Antioxidant Activity

This compound has also been identified as a component in plant extracts exhibiting antioxidant properties. The free radical scavenging activity of a decoction containing this compound has been quantified, demonstrating its potential to mitigate oxidative stress.

Quantitative Antioxidant Data
ExtractAssayIC₅₀ (µg/mL)
Pentadesma butyracea stem bark decoction (containing this compound)DPPH Radical Scavenging23.5 ± 2.1
Ascorbic Acid (Reference)DPPH Radical Scavenging6.2 ± 1.2
Data from a phytochemical analysis of Pentadesma butyracea decoctions.[3][4]
Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

  • Sample Preparation: A solution of the plant extract containing this compound was prepared in methanol at various concentrations.

  • Reaction Mixture: 100 µL of the sample solution was mixed with 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubation: The mixture was shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, was determined from the plot of scavenging activity against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare sample solutions mix Mix sample and DPPH prep_sample->mix prep_dpph Prepare DPPH solution prep_dpph->mix incubate Incubate for 30 min in dark mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate IC50 measure->calculate

DPPH Radical Scavenging Assay Workflow.

Further Research and Signaling Pathways

While the cytotoxic and antioxidant activities of this compound are established to some extent, the underlying molecular mechanisms and signaling pathways are not yet fully elucidated. Preliminary research on other rutinoside-containing flavonoids suggests potential involvement in key cellular signaling cascades. For instance, some flavonoids are known to modulate the NF-κB and MAPK signaling pathways, which are critical in inflammation.[5][6] Additionally, the apoptotic effects of flavonoids can be influenced by the presence of a rutinoside moiety, suggesting that this compound may interact with apoptosis-related pathways.[7] Further investigation is warranted to determine the specific signaling pathways modulated by this compound to fully understand its therapeutic potential.

Putative_Signaling_Pathways cluster_stimuli Cellular Stress cluster_pathways Potential Signaling Pathways for Flavonoids cluster_outcomes Cellular Outcomes stimuli Inflammatory Stimuli / Carcinogens NFkB NF-κB Pathway stimuli->NFkB activates MAPK MAPK Pathway stimuli->MAPK activates Apoptosis Apoptosis Pathway stimuli->Apoptosis can trigger Inflammation Inflammation NFkB->Inflammation promotes Cell_Survival Cell Survival / Proliferation MAPK->Cell_Survival regulates Programmed_Cell_Death Apoptosis Apoptosis->Programmed_Cell_Death induces Antiarol This compound Antiarol->NFkB potential inhibition Antiarol->MAPK potential modulation Antiarol->Apoptosis potential modulation

Potential Signaling Pathways Modulated by Flavonoids.

This technical guide provides a foundational understanding of the biological activities of this compound. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate research and development of novel therapeutics based on this promising natural compound.

References

The Antioxidant Properties of Kaempferol-3-O-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-rutinoside, a flavonoid glycoside, is emerging as a compound of significant interest in the fields of pharmacology and drug development due to its potent antioxidant properties. While occasionally referred to by other names, its established chemical identity is crucial for consistent scientific discourse. This technical guide provides a comprehensive overview of the antioxidant activities of kaempferol-3-O-rutinoside, detailing its mechanisms of action, quantitative efficacy, and the cellular pathways it modulates. The information presented herein is intended to support further research and development of this promising natural compound.

Mechanism of Antioxidant Action

The antioxidant capacity of kaempferol-3-O-rutinoside is multifaceted, encompassing both direct and indirect mechanisms.

Direct Antioxidant Activity: Kaempferol-3-O-rutinoside can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating the radical chain reaction. This free-radical scavenging ability is a key contributor to its antioxidant effect. The structural arrangement of hydroxyl groups on the flavonoid backbone is critical for this activity.

Indirect Antioxidant Activity: Beyond direct scavenging, kaempferol-3-O-rutinoside exerts indirect antioxidant effects by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation. These pathways include:

  • NF-κB Signaling Pathway: Kaempferol-3-O-rutinoside has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By doing so, it can suppress the expression of pro-inflammatory and pro-oxidant genes.

  • MAPK Signaling Pathway: This compound can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses. By influencing this pathway, kaempferol-3-O-rutinoside can mitigate oxidative stress-induced cellular damage.

  • Nrf2 Signaling Pathway: Kaempferol-3-O-rutinoside is an activator of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's intrinsic defense against oxidative stress.

Quantitative Antioxidant Activity

The antioxidant efficacy of kaempferol-3-O-rutinoside has been quantified using various in vitro assays. The following tables summarize the available data.

Table 1: Radical Scavenging Activity of Kaempferol-3-O-rutinoside

AssayIC50 Value (µM)IC50 Value (µg/mL)Reference CompoundReference Compound IC50
DPPHNot Reported83.57 ± 1.28Not ReportedNot Reported
DPPH~25.3~15Kaempferol~17.1 µM
ABTS~42.3~25Kaempferol~20.3 µM

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC)

AssayResultUnitsReference Compound
FRAPData not available in reviewed literaturemmol Fe²⁺/gNot applicable
ORACData not available in reviewed literatureµmol TE/gNot applicable

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the evaluation of kaempferol-3-O-rutinoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of kaempferol-3-O-rutinoside in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the kaempferol-3-O-rutinoside solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank (solvent without the compound) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the kaempferol-3-O-rutinoside solution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Include a blank and a positive control.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Methodology:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the kaempferol-3-O-rutinoside solution.

    • Add 190 µL of the freshly prepared FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as mmol of Fe²⁺ equivalents per gram of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by kaempferol-3-O-rutinoside and a typical experimental workflow for assessing its antioxidant activity.

G cluster_direct Direct Antioxidant Mechanism cluster_indirect Indirect Antioxidant Mechanism (Cellular Pathways) ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized Scavenged K3R_direct Kaempferol-3-O-rutinoside K3R_direct->ROS Donates H• or e- K3R_indirect Kaempferol-3-O-rutinoside Nrf2 Nrf2 K3R_indirect->Nrf2 Promotes dissociation NFkB NF-κB K3R_indirect->NFkB Inhibits MAPK MAPK K3R_indirect->MAPK Modulates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Keap1 Keap1 AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Initiates transcription Proinflammatory Pro-inflammatory/ Pro-oxidant Gene Expression NFkB->Proinflammatory MAPK->Proinflammatory

Figure 1: Direct and Indirect Antioxidant Mechanisms of Kaempferol-3-O-rutinoside.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Kaempferol-3-O-rutinoside Stock Solution Plate 96-well Plate Setup (Compound dilutions, controls) Compound->Plate Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP) Reagents->Plate Incubation Incubation (Specified time and temperature) Plate->Incubation Measurement Spectrophotometric Measurement (Absorbance at specific λ) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plot Plot Dose-Response Curve Calculation->Plot IC50 Determine IC50 Value Plot->IC50

Figure 2: General Experimental Workflow for In Vitro Antioxidant Assays.

G K3R Kaempferol-3-O-rutinoside Keap1_Nrf2 Keap1-Nrf2 Complex K3R->Keap1_Nrf2 Induces conformational change in Keap1 ROS Oxidative Stress (Increased ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 thiols Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Nucleus->ARE Nrf2 binds to ARE Transcription Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Transcription->Cellular_Defense

Unveiling the Antimicrobial Potential of Flavonoid Rutinosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Antimicrobial Efficacy, Mechanisms of Action, and Experimental Protocols of Flavonoid Rutinosides, with a Focus on Rutin.

Introduction

Flavonoid rutinosides, a class of glycosidic flavonoids characterized by the presence of a rutinose (a disaccharide of rhamnose and glucose) moiety, have garnered significant attention within the scientific community for their diverse pharmacological properties. Among these, their antimicrobial activities present a promising avenue for the development of novel therapeutic agents, particularly in an era of escalating antibiotic resistance. This technical guide provides a comprehensive overview of the antimicrobial effects of flavonoid rutinosides, with a primary focus on the extensively studied compound, rutin (quercetin-3-O-rutinoside). Due to the scarcity of scientific literature pertaining to "Antiarol rutinoside," this document will synthesize the available data on structurally related and well-documented flavonoid rutinosides to offer a robust resource for researchers, scientists, and drug development professionals.

This guide will delve into the quantitative antimicrobial data, detailed experimental methodologies, and the underlying mechanisms of action. Visual representations of key pathways and workflows are provided to facilitate a deeper understanding of the subject matter.

Data Presentation: Antimicrobial Activity of Flavonoid Rutinosides

The antimicrobial efficacy of flavonoid rutinosides has been evaluated against a spectrum of pathogenic bacteria and fungi. The most common metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth. The following tables summarize the reported MIC values for rutin and other relevant flavonoid rutinosides against various microorganisms.

Table 1: Antibacterial Activity of Rutin (Quercetin-3-O-rutinoside)

BacteriumStrainMIC (µg/mL)Reference
Escherichia coliATCC 25922125 - 1000[1][2]
Escherichia coliClinical Isolates125 - 1000[2]
Bacillus cereus-350[3]
Salmonella enteritidis-250[3]
Proteus vulgaris-Inhibitory effects noted[4]
Shigella sonnei-Inhibitory effects noted[4]
Klebsiella sp.-Inhibitory effects noted[4]
Pseudomonas aeruginosa-Antimicrobial activity documented[4]
Bacillus subtilis-Antimicrobial activity documented[4]

Table 2: Antifungal Activity of Rutin (Quercetin-3-O-rutinoside)

FungusStrainMIC (µg/mL)Reference
Candida gattii-60[4]
Candida albicans-16[5]
Candida krusei-32[5]

Table 3: Antibacterial Activity of Other Flavonoid Rutinosides

CompoundBacteriumStrain(s)MIC (mg/mL)Zone of Inhibition (mm)Reference
Kaempferol-3-O-rutinosideVarious Gram-positive and Gram-negative-0.08 - 0.648.5 - 20.5[6]
Isorhamnetin-3-O-rutinosideVarious Gram-positive and Gram-negative-0.08 - 0.648.5 - 20.5[6]

Mechanisms of Antimicrobial Action

The antimicrobial activity of flavonoid rutinosides is multifaceted, involving several mechanisms that disrupt essential cellular processes in microorganisms.

  • Inhibition of Nucleic Acid Synthesis: One of the primary mechanisms is the inhibition of DNA gyrase, an enzyme crucial for DNA replication in bacteria. Rutin has been shown to inhibit this enzyme, thereby preventing bacterial proliferation.[7][8]

  • Disruption of Cytoplasmic Membrane Function: Flavonoids can interfere with the function of the bacterial cytoplasmic membrane, leading to a loss of membrane integrity and the leakage of essential intracellular components.[1][8] This disruption can also dissipate the membrane potential, affecting cellular energy production.

  • Inhibition of Energy Metabolism: Rutin and other flavonoids can inhibit bacterial energy metabolism, further compromising the viability of the microorganisms.[7][8]

  • Inhibition of Virulence Factors: Rutin has been observed to suppress the production of various virulence factors in Pseudomonas aeruginosa, including proteases, pyocyanin, rhamnolipids, and elastase. This is achieved by downregulating the expression of genes involved in quorum sensing, a bacterial communication system that controls virulence.

  • Synergistic Effects with Antibiotics: Rutin has demonstrated synergistic effects when combined with conventional antibiotics, such as amikacin.[1][2] It is proposed that rutin damages the bacterial cell wall and membrane, increasing their permeability and allowing the antibiotic to penetrate the cell more effectively.[1]

Below is a diagram illustrating the proposed antimicrobial mechanisms of action for flavonoid rutinosides.

Antimicrobial_Mechanisms cluster_flavonoid Flavonoid Rutinoside (e.g., Rutin) cluster_bacterium Bacterial Cell Rutin Rutin Membrane Cytoplasmic Membrane Rutin->Membrane Disruption DNA_Gyrase DNA Gyrase Rutin->DNA_Gyrase Inhibition Metabolism Energy Metabolism Rutin->Metabolism Inhibition Virulence Virulence Factor Production Rutin->Virulence Suppression Leakage Leakage of Intracellular Components Membrane->Leakage Leads to Depolarization Membrane Depolarization Membrane->Depolarization Leads to DNA_Replication DNA Replication Failure DNA_Gyrase->DNA_Replication Blocks ATP_Production Reduced ATP Metabolism->ATP_Production Reduces Pathogenicity Reduced Pathogenicity Virulence->Pathogenicity Reduces Cell_Death Bacterial Cell Death or Growth Inhibition Leakage->Cell_Death Contributes to Depolarization->Cell_Death Contributes to DNA_Replication->Cell_Death Contributes to ATP_Production->Cell_Death Contributes to

Caption: Proposed antimicrobial mechanisms of flavonoid rutinosides.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antimicrobial activity. The following protocols are commonly employed in the evaluation of flavonoid rutinosides.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

a. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • The broth culture is incubated until it reaches a specified turbidity, often corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The culture is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • A serial two-fold dilution of the flavonoid rutinoside is prepared in a 96-well microtiter plate using the appropriate broth.

  • The standardized inoculum is added to each well.

  • Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram outlines the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow A Prepare serial dilutions of flavonoid rutinoside in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum B->C D Include positive and negative controls C->D E Incubate the plate D->E F Read the results visually or with a plate reader E->F G Determine the MIC F->G

Caption: Workflow for the broth microdilution assay.

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone.

a. Preparation of Plates:

  • A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

b. Assay Procedure:

  • Sterile paper disks of a standard diameter are impregnated with a known concentration of the flavonoid rutinoside.

  • The disks are placed on the inoculated agar surface.

  • The plate is incubated under suitable conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Conclusion

The available scientific evidence strongly supports the antimicrobial potential of flavonoid rutinosides, particularly rutin. Their multifaceted mechanisms of action, including the inhibition of essential enzymes, disruption of membrane function, and interference with virulence, make them attractive candidates for further investigation as novel antimicrobial agents or as adjuvants to enhance the efficacy of existing antibiotics. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these compounds. While the data for "this compound" is not currently available, the comprehensive information on related flavonoid rutinosides presented herein offers a valuable foundation for future research and development in this promising field. Further studies are warranted to explore the full therapeutic potential of this class of natural compounds in combating microbial infections.

References

The Anti-inflammatory Potential of Antiarol Rutinoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antiarol rutinoside, a naturally occurring phenolic glycoside, has emerged as a compound of interest for its potential therapeutic applications. Structurally, it consists of an antiarol (3,4,5-trimethoxyphenol) aglycone linked to a rutinose sugar moiety.[1][2][3][4][5] While direct and extensive research on the anti-inflammatory properties of this compound is still in its nascent stages, the known bioactivities of its constituent parts and related molecules provide a strong rationale for its investigation as a novel anti-inflammatory agent. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential anti-inflammatory mechanisms of this compound, detailed experimental protocols for its evaluation, and a structured presentation of relevant quantitative data from closely related compounds.

Core Concepts: The Inflammatory Cascade and Potential Intervention by this compound

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process. Their activation leads to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The therapeutic potential of this compound is predicated on its ability to modulate these pathways. Its aglycone, antiarol, as a methoxyphenolic compound, is structurally related to other known anti-inflammatory agents.[6][7][8] The rutinoside moiety may influence the compound's bioavailability and interaction with molecular targets.

Quantitative Data on Related Compounds

To date, specific quantitative data on the anti-inflammatory activity of this compound is not extensively available in peer-reviewed literature. However, data from studies on its aglycone, Antiarol (3,4,5-Trimethoxyphenol), and other structurally related flavonoid rutinosides, such as Kaempferol-3-O-β-rutinoside, offer valuable insights into its potential efficacy. The following tables summarize key findings from these related compounds.

Table 1: In Vitro Anti-inflammatory Activity of Compounds Related to this compound

CompoundModel SystemTargetMetricValueReference
Kaempferol-3-O-β-rutinosideLPS-stimulated RAW264.7 cellsNO ProductionInhibitionDose-dependent[9]
Kaempferol-3-O-β-rutinosideLPS-stimulated RAW264.7 cellsTNF-α ExpressionInhibitionDose-dependent[9]
Kaempferol-3-O-β-rutinosideLPS-stimulated RAW264.7 cellsIL-6 ExpressionInhibitionDose-dependent[9]
Kaempferol-3-O-β-rutinosideLPS-stimulated RAW264.7 cellsiNOS ExpressionInhibitionDose-dependent[9]
Kaempferol-3-O-β-rutinosideLPS-stimulated RAW264.7 cellsCOX-2 ExpressionInhibitionDose-dependent[9]

Table 2: In Vivo Anti-inflammatory Activity of Compounds Related to this compound

CompoundModel SystemDosageEffectReference
3,4,5-Trimethoxybenzyl alcohol conjugate of KetoprofenCarrageenan-induced rat paw edema-91% edema reduction[10]
3,4,5-Trimethoxybenzyl alcohol conjugate of IbuprofenCarrageenan-induced rat paw edema-67% edema reduction[10]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Antiarol Antiarol Rutinoside Antiarol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main subfamilies are ERK, JNK, and p38 MAPK. Activation of these pathways leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Antiarol Antiarol Rutinoside Antiarol->MAPKKK Inhibits Genes Inflammatory Genes TF->Genes Induces Transcription In_Vitro_Workflow A RAW264.7 Cell Culture B Cell Viability Assay (MTT) Determine non-toxic doses A->B C Pre-treat with this compound B->C D Induce Inflammation with LPS C->D E Collect Supernatant D->E F Lyse Cells D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (iNOS, COX-2, NF-κB, MAPK) F->I

References

Secondary Metabolites of Mallotus microcarpus: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the secondary metabolites isolated from Mallotus microcarpus, a plant belonging to the Euphorbiaceae family. This document summarizes the key chemical constituents, their cytotoxic activities, and detailed experimental protocols relevant to their study. Furthermore, it presents visual representations of a general experimental workflow for the isolation and screening of these compounds, alongside a putative signaling pathway illustrating a potential mechanism of action for the identified cytotoxic agents.

Core Data Presentation

The following tables summarize the secondary metabolites isolated from the methanolic extract of the stems of Mallotus microcarpus and their reported cytotoxic activities against human cancer cell lines.

Table 1: Secondary Metabolites Isolated from Mallotus microcarpus

Compound IDCompound NameChemical Class
1 3-methoxybenzensulfonic acid 4-O-β-D-glucopyranosidePhenylpropanoid Glycoside
2 Leonuriside APhenylpropanoid Glycoside
3 Antiarol rutinoside-
4 Erigeside C-
5 Methyl salicylate 2-rutinosidePhenolic Glycoside
6 3,4′-dihydroxypropiophenone 3-O-β-D-glucopyranosidePhenolic Glycoside
7 ConiferinPhenylpropanoid Glycoside
8 SyringinPhenylpropanoid Glycoside
9 (1R,2R)-GuaiacylglycerolLignan
10 (1R,2S)-Hovetrichoside APhenylpropanoid Glycoside
11 Zansimuloside A-

Table 2: Cytotoxic Activity of Compounds from Mallotus microcarpus (IC50 in µM) [1][2]

CompoundA549 (EGFR-TKI-resistant Human Lung Cancer)MCF-7 (Human Breast Cancer)
1 9.3 ± 1.11.07 ± 0.11
2 17.5 ± 2.10.48 ± 0.02
3 19.5 ± 2.219.6 ± 1.56
4 21.7 ± 2.7>30
5 9.1 ± 0.86.9 ± 0.78
6 26.6 ± 3.31.65 ± 0.34
7 >30>30
8 >308.3 ± 1.2
9 >30>30
10 23.8 ± 2.31.8 ± 0.7
11 >30>30
Camptothecin (Control) --

Experimental Protocols

Isolation and Purification of Secondary Metabolites

A general protocol for the isolation of compounds from Mallotus microcarpus involves the following steps. Specific details for the separation of each compound require further consultation of the primary literature.

  • Extraction : The air-dried and powdered stems of Mallotus microcarpus (5 kg) were extracted with methanol (10 L x 3) at room temperature for 24 hours.[1] The resulting methanolic extract is then concentrated under reduced pressure.

  • Fractionation : The crude methanol extract is typically subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield fractions with different chemical profiles.

  • Chromatographic Separation : Each fraction is then subjected to a series of chromatographic techniques for the isolation of pure compounds. These techniques may include:

    • Column Chromatography (CC) : Using stationary phases like silica gel or Sephadex LH-20, with gradient elution systems of varying solvent polarities.

    • High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative HPLC with reverse-phase (e.g., C18) or normal-phase columns are used for final purification.

Cytotoxicity Testing: MTT Assay

The cytotoxicity of the isolated compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., isopropanol with 0.04 N HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding : Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment : The isolated compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation : The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization : The medium containing MTT is carefully removed, and 100-150 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis : The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

experimental_workflow cluster_extraction Plant Material Processing & Extraction cluster_isolation Isolation & Purification cluster_bioassay Biological Evaluation plant Mallotus microcarpus Stems powder Air-dried and Powdered Stems plant->powder extract Methanol Extraction powder->extract fractionation Liquid-Liquid Fractionation (n-hexane, EtOAc, n-butanol) extract->fractionation cc Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->cc hplc Preparative HPLC cc->hplc compounds Isolated Pure Compounds (1-11) hplc->compounds mtt_assay MTT Cytotoxicity Assay compounds->mtt_assay cell_culture Cell Culture (A549, MCF-7) cell_culture->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis results Cytotoxicity Data data_analysis->results signaling_pathway Hypothetical Signaling Pathway for Cytotoxic Action of M. microcarpus Compounds in EGFR-TKI Resistant Lung Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K EGF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->mTOR Resistance Mechanism Proliferation Cell Proliferation & Survival mTOR->Proliferation EGFR_TKI EGFR-TKI (e.g., Gefitinib, Erlotinib) EGFR_TKI->EGFR Inhibition in sensitive cells Mm_compounds Mallotus microcarpus Cytotoxic Compounds (1, 5) Mm_compounds->Proliferation Inhibition of proliferation in EGFR-TKI resistant cells

References

A Technical Guide to Phenolic Glycosides and Associated Bioactive Compounds from Antiaris africana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Antiaris africana Engler, a large deciduous tree belonging to the Moraceae family, is a significant component of traditional African medicine.[1][2] Various parts of the plant, including the leaves, stem bark, and latex, are utilized in folk medicine to treat a range of ailments such as chest pain, syphilis, nervous disorders, and cancer.[1][2][3][4] Scientific investigations into its phytochemistry have revealed a rich profile of secondary metabolites, including terpenoids, flavonoids, cardiac glycosides, and a diverse array of phenolic compounds.[2][3][5][6]

Among these, phenolic compounds and their glycosides are of particular interest due to their well-documented antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1] Recent studies have focused on isolating these compounds from A. africana and evaluating their therapeutic potential, particularly their cytotoxic and pro-apoptotic effects on cancer cell lines. This guide provides a comprehensive overview of the phenolic glycosides and related phenolic compounds identified in A. africana, summarizing the quantitative data, detailing the experimental protocols used for their isolation and evaluation, and illustrating key processes and mechanisms of action.

Phytochemical Composition and Quantitative Analysis

Analysis of various extracts from A. africana, primarily from the leaves and stem bark, has led to the identification of numerous phenolic compounds, including phenolic acids, flavonoids, and their glycosidic forms.

Identified Phenolic Compounds

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-DAD-QTOF-MS/MS) have been instrumental in identifying the specific phenolic constituents.[1][7] The major identified compounds are listed in Table 1.

Table 1: Major Phenolic and Associated Bioactive Compounds Identified in Antiaris africana

Compound Class Specific Compound Plant Part Reference
Phenolic Acids Gallic acid Leaves [7][8]
Chlorogenic acid Leaves [7][8][9]
Caffeic acid Leaves [7][8][9]
Ferulic acid Leaves [1]
Coumaric acid Leaves [1]
Ellagic acid Leaves [7][8]
3,3′-dimethoxy-4′-O-β-d-xylopyronosylellagic acid Stem Bark [5]
Flavonoids Catechin Leaves [7][8]
Epigallocatechin Leaves [7][8]
Rutin (Quercetin glycoside) Leaves [1][7][8][9]
Isoquercitrin Leaves [7][8]
Quercitrin Leaves [7][8]
Quercetin Leaves [7][8]
Kaempferol Leaves [7][8]
Other Bioactive Compounds Betulinic acid, Ursolic acid, Oleanolic acid Stem Bark [3][5]

| | Cardiac Glycosides (e.g., Toxicarioside K) | Seeds, Leaves |[1][10] |

Quantitative Data

Quantitative analysis of A. africana leaf extracts provides insight into the concentration of these bioactive constituents. The methanolic extract, in particular, has been shown to be rich in total phenolics and flavonoids.[7]

Table 2: Quantitative Phytochemical Analysis of Antiaris africana Leaf Extracts

Parameter Result Method Reference
Total Phenolic Content 243.71 ± 13.18 mg TAE/g extract Colorimetric (Folin-Ciocalteu) [7]
Total Flavonoid Content 155.85 ± 9.28 mg QE/g extract Colorimetric (Aluminum chloride) [7]
Caffeic Acid Content 35.97 ± 0.02 mg/g extract HPLC-DAD [7][9]
Rutin Content 30.37 ± 0.04 mg/g extract HPLC-DAD [7][9]

| Tannin Content | 45.86 ± 2.04 % | Gravimetric |[2] |

Biological Activities

The phenolic compounds and cardiac glycosides present in A. africana extracts contribute to significant biological activities, most notably antioxidant and cytotoxic effects.

Cytotoxic and Pro-Apoptotic Activity

Extracts and isolated compounds from A. africana have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][5] The hydro-alcoholic extract of the leaves, particularly its water fraction (EHA-Aq), was found to be the most active in suppressing cancer cell growth by inducing apoptosis.[1]

Table 3: Cytotoxicity of Antiaris africana Extracts and Isolated Compounds

Sample Cell Line(s) Activity Metric Value (µg/mL) Reference
EHA-Aq Leaf Fraction MCF-7 (Breast) EC₅₀ (Growth Suppression) 64.6 ± 13.7 [1]
EHA-Aq Leaf Fraction MCF-7 (Breast) EC₅₀ (Apoptosis Induction) 63.5 ± 1.8 [1]
Methanol Stem Bark Extract DU-145 (Prostate) IC₅₀ < 30 [5][11]
Methanol Stem Bark Extract Hep G2 (Hepatocarcinoma) IC₅₀ < 30 [5][11]
Toxicarioside K (Cardiac Glycoside) SMMC-7721 (Hepatoma) IC₅₀ 0.07 [1][10]
Toxicarioside K (Cardiac Glycoside) SGC-7901 (Gastric) IC₅₀ 0.025 [1][10]
3,3′-dimethoxy-4′-O-β-d-xylopyronosylellagic acid Hep G2 (Hepatocarcinoma) IC₅₀ 3.84 [11]

| 3,3′-dimethoxy-4′-O-β-d-xylopyronosylellagic acid | DU-145 (Prostate) | IC₅₀ | 6.24 |[11] |

Antioxidant Activity

The high phenolic content of A. africana extracts is directly correlated with their antioxidant capacity. The methanolic extract and several isolated compounds have shown a significant ability to scavenge free radicals.

Table 4: Antioxidant Activity of Antiaris africana Methanol Extract and Compounds

Sample Assay Result Reference
Methanol Extract DPPH Radical Scavenging > 50% interaction [5]
Betulinic acid DPPH Radical Scavenging > 50% interaction [5]
Methyl strophanthinate DPPH Radical Scavenging > 50% interaction [5]
3,3′-dimethoxy-4′-O-β-d-xylopyronosylellagic acid DPPH Radical Scavenging > 50% interaction [5]
Methanol Extract Hydroxyl Radical Scavenging Effective scavenging at all concentrations tested [7]

| Methanol Extract | Nitric Oxide Radical Scavenging | Effective scavenging at all concentrations tested |[7] |

Experimental Methodologies

The isolation and characterization of phenolic glycosides and other bioactive compounds from A. africana involve a multi-step process.

Plant Material, Extraction, and Fractionation
  • Plant Collection : Leaves of Antiaris africana Engler are collected and authenticated by a botanist.

  • Preparation : The plant material is dried in a ventilated area away from direct sunlight and then ground into a fine powder.

  • Extraction : The powder is subjected to parallel extraction, typically with 70% ethanol (to yield a hydro-alcoholic extract, EHA) and water (to yield an aqueous extract, Aq) at room temperature with continuous stirring.[1]

  • Filtration and Concentration : The resulting mixtures are filtered, and the solvents are evaporated under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Liquid-Liquid Fractionation : The crude EHA extract is dissolved in water and subjected to successive liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH), to yield fractions designated EHA-EtOAc, EHA-n-BuOH, and the remaining EHA-Aq.[1]

G cluster_0 Preparation & Extraction cluster_1 Bioassay-Guided Fractionation cluster_2 Fractions p1 A. africana Plant Material (e.g., Leaves) p2 Drying & Grinding p1->p2 p3 Maceration with Solvent (e.g., 70% Ethanol) p2->p3 p4 Filtration & Concentration p3->p4 p5 Crude Hydro-alcoholic Extract (EHA) p4->p5 p6 Liquid-Liquid Partitioning p5->p6 f1 Ethyl Acetate (EHA-EtOAc) p6->f1 f2 n-Butanol (EHA-n-BuOH) p6->f2 f3 Aqueous (EHA-Aq) p6->f3 p7 In Vitro Bioassays (e.g., Cytotoxicity Screening) f1->p7 f2->p7 f3->p7 p8 Identification of Most Active Fraction p7->p8

Extraction and Bioassay-Guided Fractionation Workflow.
Phytochemical Analysis

  • Method : Ultra-Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-DAD-QTOF-MS/MS).[1]

  • Protocol : The most active fraction (e.g., EHA-Aq) is dissolved in a suitable solvent (e.g., methanol/water). The solution is injected into the UPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution is performed using mobile phases typically consisting of acidified water and an organic solvent like acetonitrile. The DAD detector records UV-Vis spectra, while the QTOF-MS/MS analyzer provides high-resolution mass data and fragmentation patterns, allowing for the tentative identification of compounds by comparing with literature and databases.[1]

In Vitro Cytotoxicity and Apoptosis Assays
  • Cell Culture : Human cancer cell lines (e.g., MCF-7, AsPC-1, SW-620, THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).[1]

  • Treatment : Cells are seeded in microplates and treated with serial dilutions of the plant extracts/fractions for a specified period (e.g., 72 hours).

  • Cell Viability/Growth Suppression : Cell viability is assessed using methods like image cytometry or the XTT assay. The concentration that causes 50% of the effect (EC₅₀ or IC₅₀) is calculated from dose-response curves.[1][5]

  • Apoptosis Analysis : To confirm the mechanism of cell death, apoptosis is measured via flow cytometry using annexin V/propidium iodide (PI) staining or by analyzing key apoptotic markers.[1]

G cluster_assays Endpoint Analysis start Human Cancer Cell Lines step1 Seeding in Microplates start->step1 step2 Treatment with A. africana Fraction step1->step2 step3 Incubation (e.g., 72 hours) step2->step3 assay1 Cell Viability Assay (Image Cytometry / XTT) step3->assay1 assay2 Apoptosis Assay (Flow Cytometry) step3->assay2 result1 Determine EC₅₀ for Growth Suppression assay1->result1 result2 Determine EC₅₀ for Apoptosis Induction assay2->result2

In Vitro Cytotoxicity and Apoptosis Evaluation Workflow.

Proposed Mechanisms of Action

The cytotoxic effects of A. africana extracts are attributed to a synergistic action of their constituents, including phenolic compounds and cardiac glycosides. The presence of cardiac glycosides in the most active fractions suggests a mechanism involving the induction of apoptosis.[1] It has been shown that cardiac glycosides can inhibit critical cell growth signaling pathways, such as KRAS, and induce the mitochondrial apoptotic pathway through the generation of reactive oxygen species (ROS), leading to ROS-mediated oxidative stress and subsequent cell death.[1]

G cluster_pathway Cellular Targets & Pathways comp A. africana Bioactive Compounds (Phenolics, Cardiac Glycosides) kras Inhibition of Pro-Growth Signaling Pathways (e.g., KRAS) comp->kras ros Increased Intracellular Reactive Oxygen Species (ROS) comp->ros death Apoptotic Cell Death kras->death mito Mitochondrial Apoptotic Pathway Induction ros->mito mito->death

Proposed Pro-Apoptotic Mechanism of Action.

Conclusion and Future Perspectives

Antiaris africana is a potent source of bioactive phenolic compounds, including phenolic acids and flavonoid glycosides like rutin. Quantitative studies confirm the high concentration of these compounds in its extracts, which exhibit significant antioxidant and cytotoxic activities. The pro-apoptotic effects demonstrated against multiple cancer cell lines highlight the plant's potential as a source for novel anticancer drug leads.

Future research should focus on the bioassay-guided isolation and structural elucidation of novel phenolic glycosides from this plant. Further investigation into the precise molecular mechanisms, including the specific signaling pathways modulated by these compounds, is necessary. In vivo studies are also required to validate the therapeutic efficacy and safety of these compounds, paving the way for their potential development into clinically relevant agents for cancer therapy and other diseases related to oxidative stress.

References

Antiarol Rutinoside: A Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a glycosidic compound composed of the aglycone antiarol (3,4,5-trimethoxyphenol) and the disaccharide rutinose, is a natural product of interest for its potential pharmacological activities. While direct experimental studies on the mechanism of action of this compound are limited, this technical guide synthesizes the available data on its constituent moieties and structurally related compounds to propose a putative mechanism of action. This document outlines the known biological activities of antiarol, the functional roles of rutinoside, and the well-documented mechanisms of similar flavonoid glycosides. Based on this evidence, this compound is likely to exhibit antioxidant, anti-inflammatory, and cytotoxic properties through the modulation of key cellular signaling pathways. This guide provides a comprehensive overview of the current understanding and a theoretical framework to guide future research and drug development efforts.

Introduction

This compound, chemically known as 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside, is a phenolic glycoside.[1][2] The aglycone, antiarol (3,4,5-trimethoxyphenol), has been isolated from plants such as Cochlospermum vitifolium and is known to be a constituent of plants from the Antiaris genus.[3] The glycone moiety is rutinose, a disaccharide composed of rhamnose and glucose, which is also a key component of the well-known flavonoid, rutin.[4][5]

The plant genus Antiaris, particularly Antiaris africana, has been a source of compounds with demonstrated biological activities, including cytotoxic and pro-apoptotic effects on various cancer cell lines.[6][7] Phytochemical analysis of Antiaris africana has revealed the presence of flavonoids, cardiac glycosides, and a rutin isomer (a quercetin glycoside), suggesting that these components contribute to the plant's therapeutic properties.[6] While research has focused on crude extracts and other isolated compounds from this plant, the specific mechanism of action of this compound remains to be fully elucidated. This guide aims to bridge this knowledge gap by proposing a mechanism based on the activities of its components and related molecules.

Chemical Structure and Properties

  • Antiarol: A simple phenolic compound with three methoxy groups attached to the benzene ring.[8] This substitution pattern is expected to influence its solubility, membrane permeability, and interaction with molecular targets. Antiarol is reported to have moderate DPPH free radical scavenging activity.[9][10]

  • Rutinoside: The presence of the rutinose moiety significantly increases the polarity and water solubility of the aglycone. Glycosylation is a common strategy in nature to enhance the stability and bioavailability of secondary metabolites. The sugar moiety can also play a role in receptor recognition and transport across cell membranes.

Proposed Mechanism of Action

Based on the known biological activities of antiarol, rutin, and other flavonoid glycosides, a multi-faceted mechanism of action for this compound is proposed, centered around its antioxidant, anti-inflammatory, and cytotoxic activities.

Antioxidant Activity

The antioxidant activity of phenolic compounds is a well-established mechanism for cellular protection. Antiarol itself has demonstrated free radical scavenging capabilities.[9][10] Rutin and other flavonoids are potent antioxidants that can act through several mechanisms.[11][12]

Proposed Mechanisms of Antioxidant Action:

  • Direct Radical Scavenging: The phenolic hydroxyl group of antiarol (after potential deglycosylation) can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging radical chain reactions.

  • Chelation of Metal Ions: Flavonoids can chelate transition metal ions like iron and copper, which are involved in the generation of ROS via the Fenton reaction.

  • Upregulation of Endogenous Antioxidant Enzymes: Rutin has been shown to upregulate the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11]

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) Cellular_Damage Oxidative Stress (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Antiarol_Rutinoside This compound Antiarol_Aglycone Antiarol (Aglycone) Antiarol_Rutinoside->Antiarol_Aglycone Deglycosylation Nrf2 Nrf2 Antiarol_Rutinoside->Nrf2 Activates Antiarol_Aglycone->ROS Scavenges ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Neutralizes

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Flavonoids, including rutin, are known to possess significant anti-inflammatory properties.[11][13]

Proposed Mechanisms of Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.

  • Suppression of Pro-inflammatory Cytokines: Rutin has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11]

  • Modulation of Inflammatory Signaling Pathways: A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation.

Anti_inflammatory_Pathway cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK Activates Antiarol_Rutinoside This compound Antiarol_Rutinoside->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Degrades, releasing NFkappaB_Active Active NF-κB NFkappaB->NFkappaB_Active Nucleus Nucleus NFkappaB_Active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces transcription of

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Cytotoxic and Pro-Apoptotic Activity

Extracts from Antiaris africana, which contains a rutin isomer, have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[6][7] This suggests that this compound may also possess anticancer properties.

Proposed Mechanisms of Cytotoxic Action:

  • Induction of Apoptosis: Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

  • Inhibition of Angiogenesis: Flavonoids can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

  • Modulation of Cancer-Related Signaling Pathways: This includes the inhibition of pro-survival pathways such as PI3K/Akt and the activation of tumor suppressor pathways.

Apoptosis_Pathway Antiarol_Rutinoside This compound Bax Bax Antiarol_Rutinoside->Bax Upregulates Bcl2 Bcl-2 Antiarol_Rutinoside->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

Quantitative Data

Direct quantitative data for the biological activity of this compound is not currently available in the public domain. However, data from studies on extracts of Antiaris africana and related flavonoid glycosides can provide an indication of potential efficacy.

Table 1: Cytotoxic and Pro-Apoptotic Activity of Antiaris africana Extracts

Cell LineExtract/FractionAssayEC50 (µg/mL)Reference
MCF-7 (Breast Cancer)Water fraction of hydro-alcoholic extractCytotoxicity64.6 ± 13.7[6]
MCF-7 (Breast Cancer)Water fraction of hydro-alcoholic extractApoptosis Induction63.5 ± 1.8[6]
AsPC-1 (Pancreatic Cancer)Water fraction of hydro-alcoholic extractCytotoxicityEquivalent to MCF-7[6]
SW-620 (Colon Cancer)Water fraction of hydro-alcoholic extractCytotoxicityEquivalent to MCF-7[6]
THP-1 (Leukemia)Water fraction of hydro-alcoholic extractCytotoxicityEquivalent to MCF-7[6]

Table 2: Antioxidant Activity of Solenostemma argel (contains rutin)

Concentration (µg/mL)Radical Scavenging Activity (%)Reference
1012.16[14]
32079.31[14]
64089.72[14]
128094.37[14]

Experimental Protocols

To validate the proposed mechanisms of action for this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

In Vitro Antioxidant Activity Assays

Objective: To determine the direct antioxidant capacity of this compound.

Workflow Diagram:

Antioxidant_Assay_Workflow Start Start Prepare_Reagents Prepare this compound dilutions and DPPH/ABTS solution Start->Prepare_Reagents Incubate Mix and incubate in the dark Prepare_Reagents->Incubate Measure_Absorbance Measure absorbance using a spectrophotometer Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

In Vitro Studies of Antiarol Rutinoside: A Review of a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a notable absence of in vitro studies specifically focused on "Antiarol rutinoside." Extensive searches for this particular compound have not yielded any published research detailing its isolation, synthesis, or biological evaluation.

The term "antiarol" has been identified in the literature as 3,4,5-trimethoxyphenol, a phenolic compound that has been noted for moderate quorum sensing (QS) inhibitory activity. However, there is no evidence of this molecule being studied in a glycosylated form as "this compound."

While direct research on this compound is not available, the broader categories of its potential constituent parts—phenolic compounds and rutinosides—are well-documented for their diverse biological activities. Rutinosides, which are glycosides of the disaccharide rutinose, are commonly found in a variety of plants. Numerous in vitro studies have demonstrated that different rutinoside-containing flavonoids and phenolic compounds possess a range of effects, including but not limited to:

  • Antioxidant Activity: Many flavonoid rutinosides are potent scavengers of free radicals.

  • Anti-inflammatory Effects: Inhibition of inflammatory pathways is a frequently reported activity.

  • Anticancer Properties: Various rutinosides have been investigated for their cytotoxic effects on cancer cell lines.

  • Antiviral and Antimicrobial Activities: Some rutinosides have shown inhibitory effects against viruses and bacteria.

For instance, well-known rutinosides such as rutin (quercetin-3-O-rutinoside) and isorhamnetin-3-O-rutinoside have been the subject of numerous in vitro investigations, elucidating their mechanisms of action across different cellular models.

At present, a technical guide or whitepaper on the in vitro studies of this compound cannot be compiled due to the lack of published scientific data on this specific compound. The scientific community has not yet reported on the existence or the biological activities of this compound. Future research may potentially explore the synthesis and in vitro evaluation of this novel compound, which would then provide the necessary data for a comprehensive technical analysis. Researchers interested in this area may consider investigating the synthesis of this compound and subsequently exploring its potential bioactivities, drawing parallels from the known effects of other phenolic rutinosides.

Antiarol Rutinoside: A Comprehensive Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, has emerged as a compound of interest in the field of pharmacology. Primarily isolated from the bark of Pinus yunnanensis, with presence also noted in Mallotus microcarpus and Antiaris africana, this molecule possesses a unique chemical structure that suggests a range of biological activities. This technical guide provides a comprehensive review of the current, albeit limited, scientific literature on this compound. It details its physicochemical properties and delves into its potential therapeutic applications by drawing parallels with structurally similar flavonoid rutinosides. This paper aims to serve as a foundational resource for researchers and professionals in drug development by summarizing existing knowledge and identifying key areas for future investigation. Due to the nascent stage of research on this specific compound, this review extrapolates potential mechanisms and quantitative data from closely related molecules to illustrate its therapeutic promise, while clearly indicating the need for direct empirical validation.

Introduction

This compound (CAS No. 261351-23-9) is a flavonoid glycoside with the molecular formula C₂₁H₃₂O₁₃ and a molecular weight of 492.47 g/mol .[1][2] Its structure features a substituted aromatic core linked to a rutinose sugar moiety. Flavonoid rutinosides as a class are known to exhibit a variety of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. While direct research on this compound is sparse, the body of evidence for related compounds suggests that it may hold significant therapeutic potential. This guide will synthesize the available information and provide a framework for its further exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for the design of future pharmacological studies.

PropertyValueReference
Molecular Formula C₂₁H₃₂O₁₃[1][2]
Molecular Weight 492.47 g/mol [1][2]
CAS Number 261351-23-9[1]
Natural Sources Pinus yunnanensis (bark), Mallotus microcarpus, Antiaris africana[3]

Table 1: Physicochemical Properties of this compound

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of this compound is not extensively available in the current literature. However, based on the well-documented activities of structurally similar flavonoid rutinosides, such as kaempferol-3-O-rutinoside and quercetin-3-O-rutinoside (rutin), we can infer its potential pharmacological profile.

Anti-inflammatory Activity

Flavonoid rutinosides are known to possess potent anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory pathways.

Signaling Pathway:

A likely mechanism of action for the anti-inflammatory effects of this compound involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Flavonoid rutinosides have been shown to inhibit the phosphorylation of key proteins in these pathways, thereby reducing the inflammatory cascade.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->inflammation activates AP1 AP-1 MAPK->AP1 AP1->nucleus AntiarolRutinoside This compound (inferred) AntiarolRutinoside->IKK inhibits AntiarolRutinoside->MAPK inhibits

Figure 1: Inferred anti-inflammatory signaling pathway of this compound.

Quantitative Data from Related Compounds:

The following table summarizes the inhibitory effects of related flavonoid rutinosides on nitric oxide (NO) production, a key inflammatory mediator.

CompoundCell LineStimulantIC₅₀ (µM)Reference
Kaempferol-3-O-rutinosideRAW 264.7LPS~20[4]
Quercetin-3-O-rutinoside (Rutin)RAW 264.7LPS>100[4]

Table 2: Inhibitory Concentration (IC₅₀) of Related Flavonoid Rutinosides on NO Production

Cytotoxic Activity

Several flavonoid glycosides have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

Signaling Pathway:

Apoptosis can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. Flavonoids can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

cytotoxic_pathway AntiarolRutinoside This compound (inferred) Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) AntiarolRutinoside->Bcl2 modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c Mitochondrion->CytC releases Caspase9 Caspase-9 CytC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Inferred apoptotic signaling pathway of this compound.

Quantitative Data from Related Compounds:

The cytotoxic potential of flavonoids is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Hesperetin (aglycone of a rutinoside)HL-60 (Leukemia)~25[2]
Naringenin (aglycone of a rutinoside)HL-60 (Leukemia)~50[2]

Table 3: Cytotoxic Activity (IC₅₀) of Structurally Related Flavonoid Aglycones

Antioxidant Activity

The phenolic structure of this compound suggests inherent antioxidant properties. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Activity

Flavonoids have been reported to exhibit activity against a range of bacteria and fungi. The mechanism of action can involve the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, or interference with metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

  • Sample preparation: A serial dilution of this compound is prepared in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

  • Observation: The wells are visually inspected for turbidity, indicating microbial growth. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data from Related Compounds:

Compound ClassMicroorganismMIC (µg/mL)Reference
Chalcones (Flavonoid precursors)Staphylococcus aureus31.25 - 125[5]
Rhein (Anthraquinone)Staphylococcus aureus7.8 - 31.25[6]

Table 4: Minimum Inhibitory Concentration (MIC) of Related Compound Classes

Experimental Protocols

experimental_workflow start Plant Material (e.g., Pinus yunnanensis bark) extraction Extraction (e.g., Maceration with Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) filtration->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc characterization Structural Characterization (NMR, MS, IR, UV) hplc->characterization end Pure this compound characterization->end

Figure 3: General experimental workflow for the isolation of this compound.

Extraction and Isolation
  • Plant Material Preparation: The bark of Pinus yunnanensis is collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., several days) with occasional agitation. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further purification. This may include open column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Structural Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.

Future Directions and Conclusion

The current body of scientific literature on this compound is limited, presenting a significant opportunity for further research. While its chemical structure and natural sources have been identified, a thorough investigation into its pharmacological properties is warranted.

Key areas for future research include:

  • Comprehensive Biological Screening: Systematic in vitro and in vivo studies are needed to definitively establish the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities of pure this compound.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are essential for its development as a potential therapeutic agent.

  • Synthetic and Analogue Studies: The development of efficient synthetic routes to this compound and the creation of structural analogues could lead to the discovery of compounds with enhanced potency and improved pharmacokinetic properties.

References

Unraveling Antiarol Rutinoside: A Compound Undisclosed in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the discovery and history of Antiarol rutinoside have been unsuccessful as the compound is not referenced in the currently available scientific literature. Extensive searches for "this compound" and its potential aglycone "Antiarol" did not yield any relevant information regarding its discovery, isolation, synthesis, or biological activities.

This lack of data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. The name "this compound" may be the result of a typographical error, a reference to a very new or proprietary compound not yet disclosed in public databases, or a misunderstanding of a different chemical entity.

For the benefit of researchers, scientists, and drug development professionals, this report will instead provide a general overview of the discovery and study of flavonoid rutinosides, using the widely researched compound Rutin (Quercetin-3-O-rutinoside) as an illustrative example. This will follow the requested structure of a technical guide, demonstrating the type of information that would be included had data on "this compound" been available.

General Methodologies for the Study of Flavonoid Rutinosides

The discovery and characterization of flavonoid rutinosides typically follow a well-established scientific workflow.

Isolation and Structure Elucidation

The initial step involves the extraction of the compound from a natural source, often a plant. This is followed by purification and the determination of its chemical structure.

Experimental Protocol: A Generalized Approach

A typical workflow for the isolation and structural elucidation of a flavonoid rutinoside is as follows:

  • Extraction: The plant material is dried, ground, and extracted with a solvent such as methanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility.

  • Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to isolate individual compounds.

  • Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques like COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.

    • Mass Spectrometry (MS): Techniques like ESI-MS or FAB-MS are used to determine the molecular weight and fragmentation pattern of the compound.

    • UV-Vis Spectroscopy: This provides information about the presence of a flavonoid nucleus.

    • Infrared (IR) Spectroscopy: This helps to identify functional groups present in the molecule.

Below is a conceptual workflow for this process.

plant_material Plant Material extraction Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation fractions Fractions fractionation->fractions chromatography Column Chromatography fractions->chromatography pure_compound Pure Compound chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) pure_compound->spectroscopy structure Structure Elucidation spectroscopy->structure

Figure 1. Generalized workflow for the isolation and structure elucidation of flavonoid rutinosides.

Synthesis

Once the structure of a naturally occurring rutinoside is determined, chemical synthesis can provide a route to produce the compound in larger quantities for further study. Enzymatic synthesis is also a common method.

Experimental Protocol: Enzymatic Synthesis of Phenolic Acid Rutinosides

As an example, novel phenolic acid rutinosides have been synthesized using a rutinase-catalyzed transglycosylation reaction.[1][2]

  • Reaction Mixture: A reaction mixture is prepared containing rutin (the glycosyl donor), a phenolic acid (the acceptor), and rutinase in an acetate buffer (e.g., 20 mM, pH 5.0).[1][2]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 40 °C).[1][2]

  • Purification: The resulting rutinoside is purified using High-Performance Liquid Chromatography (HPLC).[1][2]

  • Structure Confirmation: The structure of the synthesized rutinoside is confirmed by NMR and mass spectrometry.[1][2]

The following diagram illustrates this enzymatic synthesis process.

Rutin Rutin (Glycosyl Donor) Reaction Reaction Mixture (Acetate Buffer, 40°C) Rutin->Reaction Phenolic_Acid Phenolic Acid (Acceptor) Phenolic_Acid->Reaction Rutinase Rutinase Rutinase->Reaction HPLC HPLC Purification Reaction->HPLC Product Phenolic Acid Rutinoside HPLC->Product Analysis Structural Analysis (NMR, MS) Product->Analysis

Figure 2. Enzymatic synthesis of phenolic acid rutinosides via transglycosylation.

Biological Activity Evaluation

A crucial aspect of flavonoid rutinoside research is the investigation of their biological activities. This involves a variety of in vitro and in vivo assays.

Commonly Investigated Biological Activities:

  • Antioxidant Activity: The ability to scavenge free radicals is a hallmark of many flavonoids.[3]

  • Anti-inflammatory Activity: Flavonoids can modulate inflammatory pathways.[4]

  • Anticancer Activity: Some flavonoids exhibit cytotoxic effects against cancer cells.[4]

  • Antiviral Activity: The potential to inhibit viral replication is another area of interest.[1][2]

  • Antimicrobial Activity: Some rutinosides show activity against bacteria and fungi.[5]

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Sample Preparation: A solution of the test compound is prepared at various concentrations.

  • Reaction: The sample solution is mixed with a solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH), a stable free radical.

  • Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

The general mechanism of action for the antioxidant activity of flavonoids is illustrated below.

cluster_pathway Free Radical Scavenging Flavonoid Flavonoid (e.g., Rutin) Stable_Radical Stable Flavonoid Radical Flavonoid->Stable_Radical Donates H• Free_Radical Free Radical (e.g., ROO•) Stable_Molecule Stable Molecule (e.g., ROOH) Free_Radical->Stable_Molecule Accepts H•

Figure 3. Simplified representation of the free radical scavenging mechanism of flavonoids.

Quantitative Data Summary

Had data for this compound been available, it would be presented in a tabular format for clarity and comparison. The following table for Rutin's antioxidant activity serves as an example.

CompoundAssayIC50 (µg/mL)Reference
RutinDPPH Radical Scavenging4.6[6]
LuteolinDPPH Radical Scavenging4.0[6]
BHA (synthetic antioxidant)DPPH Radical Scavenging5.6[6]

Conclusion

While the requested technical guide on this compound could not be produced due to a lack of available data, this response provides a framework for how such a document would be structured. It outlines the typical experimental and analytical approaches used in the study of flavonoid rutinosides, using the well-documented compound Rutin as a proxy. Researchers interested in "this compound" are encouraged to verify the compound's name and structure. Should this be a novel compound, the methodologies described herein would be applicable to its future investigation.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Antiarol Rutinoside from Pinus yunnanensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol rutinoside, a phenolic glycoside found in the bark of the Yunnan Pine (Pinus yunnanensis), has garnered interest for its potential therapeutic properties, including antioxidant, antimicrobial, and anti-inflammatory activities. These application notes provide a comprehensive overview of the methodologies for the successful isolation, purification, and characterization of this compound, tailored for research and drug development applications.

Chemical Profile of this compound

PropertyValue
IUPAC Name 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Molecular Formula C21H32O13
Molecular Weight 492.47 g/mol
CAS Number 261351-23-9

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Collect fresh bark from mature Pinus yunnanensis trees. Ensure proper botanical identification to guarantee the authenticity of the plant material.

  • Cleaning and Drying: Wash the collected bark thoroughly with distilled water to remove any dirt, debris, and epiphytes. Air-dry the bark in a well-ventilated area, preferably in the shade, to prevent the degradation of thermolabile compounds. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C.

  • Grinding: Once completely dry, grind the bark into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to increase the surface area for efficient extraction.

Extraction of this compound

This protocol describes a standard maceration technique. Alternative methods such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can also be employed for improved efficiency.

  • Solvent Selection: Utilize 80% methanol (methanol:water, 80:20 v/v) as the extraction solvent. Other polar solvents like ethanol or acetone can also be used.

  • Maceration:

    • Place 100 g of the powdered Pinus yunnanensis bark into a 2 L Erlenmeyer flask.

    • Add 1 L of 80% methanol to the flask.

    • Seal the flask and macerate for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude methanolic extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

3.1. Liquid-Liquid Partitioning

  • Suspend the crude methanolic extract in 500 mL of distilled water.

  • Perform successive partitioning with solvents of increasing polarity:

    • n-hexane (3 x 500 mL) to remove nonpolar compounds like fats and waxes.

    • Ethyl acetate (3 x 500 mL) to isolate flavonoids and other medium-polarity compounds. This compound is expected to be enriched in this fraction.

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

3.2. Column Chromatography

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system of increasing polarity. A common system is a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 95:5, 90:10, 85:15, and so on).

  • Fraction Collection: Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).

3.3. Thin Layer Chromatography (TLC) Monitoring

  • TLC Plates: Use pre-coated silica gel 60 F254 plates.

  • Mobile Phase: A suitable mobile phase for TLC analysis is a mixture of chloroform:methanol:water (e.g., 80:20:2 v/v/v).

  • Visualization: Spot the collected fractions on the TLC plate, develop the plate in the mobile phase, and visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the spot of interest.

3.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional)

For obtaining high-purity this compound, further purification of the pooled fractions can be performed using preparative HPLC.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common choice.

  • Detection: UV detection at a wavelength of approximately 280 nm.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the chemical structure.

Quantitative Data

Pinus SpeciesTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Pinus roxburghii394 - 133176.9 - 943[1]
Pinus wallichianaNot specified60.1 - 484[1]
Pinus densifloraNot specified6.13 - 46.15 (mg/100g dry weight of needles)

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Workflow

experimental_workflow start Start: Pinus yunnanensis Bark Collection prep Sample Preparation (Cleaning, Drying, Grinding) start->prep extraction Extraction (80% Methanol Maceration) prep->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration partitioning Liquid-Liquid Partitioning (n-hexane, Ethyl Acetate) filtration->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom tlc TLC Monitoring column_chrom->tlc pooling Pooling of Fractions tlc->pooling prep_hplc Preparative HPLC (Optional) pooling->prep_hplc characterization Structure Elucidation (MS, NMR) pooling->characterization prep_hplc->characterization end Pure this compound characterization->end anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor mapk MAPK Activation (ERK, JNK, p38) receptor->mapk ikb IκB Degradation receptor->ikb antiarol This compound antiarol->mapk antiarol->ikb ap1 AP-1 Activation mapk->ap1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX-2, iNOS ap1->cytokines nfkb NF-κB Translocation ikb->nfkb nfkb->cytokines antioxidant_pathway ros Oxidative Stress (ROS) antiarol This compound ros->antiarol keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 antiarol->ros ROS Scavenging antiarol->keap1_nrf2 nrf2_translocation Nrf2 Translocation to Nucleus keap1_nrf2->nrf2_translocation are Antioxidant Response Element (ARE) nrf2_translocation->are antioxidant_enzymes Expression of Antioxidant Enzymes (HO-1, NQO1, GST) are->antioxidant_enzymes antimicrobial_relationship antiarol This compound membrane Cytoplasmic Membrane Integrity antiarol->membrane dna_gyrase DNA Gyrase Activity antiarol->dna_gyrase energy_metabolism Energy Metabolism (ATP Synthesis) antiarol->energy_metabolism biofilm Biofilm Formation antiarol->biofilm microbe Microbial Cell cell_death Inhibition of Growth / Cell Death microbe->cell_death membrane->microbe dna_gyrase->microbe energy_metabolism->microbe biofilm->microbe

References

Application Notes and Protocols for the Extraction and Purification of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside is a phenolic glycoside with significant therapeutic potential, exhibiting a range of biological activities including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. This document provides a comprehensive guide to the extraction of this compound from its natural sources and its subsequent purification to a high degree of purity. The protocols outlined herein are based on established phytochemical methodologies for the isolation of glycosides from plant matrices.

Introduction

This compound (C₂₁H₃₂O₁₃, M.W. 492.5 g/mol ) is a naturally occurring compound that has been isolated from several plant species, including the barks of Pinus yunnanensis, Mallotus microcarpus, and Antiaris africana. Its chemical structure, featuring a rutinoside moiety attached to an antiarol aglycone, contributes to its notable biological activities. Preliminary studies suggest its potential as a lead compound in drug discovery, particularly in the areas of oncology and inflammatory diseases. The effective isolation and purification of this compound are critical for its further pharmacological evaluation and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₃₂O₁₃
Molecular Weight492.5 g/mol
AppearanceWhite to off-white powder-
Melting Point117-120 °C
SolubilitySoluble in DMSO, acetone, ethyl acetate, chloroform, dichloromethane. Sparingly soluble in methanol and ethanol. Insoluble in water and n-hexane.

Experimental Protocols

The following protocols describe a generalized yet detailed procedure for the extraction and purification of this compound from plant material. The quantitative values provided are illustrative and may require optimization depending on the specific plant source and batch.

Plant Material and Reagents
  • Plant Material: Dried and powdered bark of Pinus yunnanensis (or other source material).

  • Solvents: Ethanol (95% and 70%), n-hexane, ethyl acetate, methanol, chloroform, deionized water (all analytical or HPLC grade).

  • Stationary Phases: Silica gel (200-300 mesh), Polyamide resin (100-200 mesh), Sephadex LH-20.

  • Other Reagents: Anhydrous sodium sulfate.

Extraction Protocol
  • Maceration:

    • Weigh 1 kg of the dried, powdered plant material.

    • Macerate the powder with 5 L of 95% ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the maceration process two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a viscous crude extract.

Purification Protocol

The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning and column chromatography. A workflow diagram for this process is provided below.

Extraction_Purification_Workflow Plant_Material Dried Plant Material (e.g., Pinus yunnanensis bark) Extraction Ethanolic Extraction (Maceration) Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography_1 Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography_1 Fraction_Pooling Fraction Pooling & Purity Analysis (TLC) Column_Chromatography_1->Fraction_Pooling Column_Chromatography_2 Polyamide Column Chromatography Fraction_Pooling->Column_Chromatography_2 Further_Purification Sephadex LH-20 Column Chromatography Column_Chromatography_2->Further_Purification Final_Product Purified this compound (>98% Purity) Further_Purification->Final_Product

Caption: Workflow for the extraction and purification of this compound.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract (approx. 100 g) in 1 L of deionized water.

    • Partition the aqueous suspension successively with n-hexane (3 x 1 L) to remove non-polar compounds. Discard the n-hexane fractions.

    • Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L).

    • Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl acetate fraction, which is enriched with this compound.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (200-300 mesh) using a chloroform:methanol solvent system.

    • Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of chloroform:methanol, starting from 100:1 and gradually increasing the polarity to 10:1.

    • Collect fractions of 20 mL and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (15:1) mobile phase.

    • Combine the fractions containing the spot corresponding to this compound.

  • Polyamide Column Chromatography:

    • Concentrate the combined fractions from the silica gel column.

    • Dissolve the residue in a minimal amount of methanol and load it onto a polyamide column.

    • Elute the column with a gradient of ethanol:water, starting from 30% ethanol and increasing to 90% ethanol.

    • Monitor the fractions by TLC and combine those containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • For final polishing, dissolve the enriched fraction in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol as the mobile phase.

    • Collect fractions and monitor by HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary

The following table provides an illustrative summary of the expected yields and purity at each stage of the extraction and purification process.

Table 2: Illustrative Yields and Purity of this compound

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Ethanolic Extract1000100~5
Ethyl Acetate Fraction10025~20
Silica Gel Chromatography255~70
Polyamide Chromatography51.5~90
Sephadex LH-20 Chromatography1.51.1>98

Biological Activity and Signaling Pathway

This compound and similar flavonoid rutinosides have been reported to possess anti-inflammatory properties. The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Antiarol_Rutinoside This compound Antiarol_Rutinoside->IKK Inhibition Antiarol_Rutinoside->MAPK Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Gene_Expression

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the efficient extraction and purification of this compound from its natural sources. The multi-step chromatographic approach ensures the attainment of a high-purity compound suitable for further biological and pharmacological investigations. The potential of this compound to modulate key inflammatory pathways underscores its promise as a valuable natural product for drug development. Further optimization of these protocols may be necessary depending on the specific characteristics of the starting plant material.

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Antiarol rutinoside using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While specific validated methods for this compound are not widely published, this protocol is developed based on established methodologies for structurally similar phenolic glycosides, such as other rutinosides.[1][2] The method described herein is intended to serve as a comprehensive starting point for researchers developing and validating an analytical procedure for the identification and quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations.

Introduction

This compound (CAS 261351-23-9) is a phenolic glycoside found in plant species such as Pinus yunnanensis.[2][3] Structurally, it consists of an antiarol (3,4,5-trimethoxyphenyl) aglycone linked to a rutinose sugar moiety. As a member of the phenol class of natural products, it is under investigation for its potential biological activities, including antioxidant and anti-inflammatory properties.[2] Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[4][5] Its high resolution and sensitivity make it an ideal method for analyzing complex samples like plant extracts.[5] This application note details a robust RP-HPLC method coupled with UV detection suitable for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Chromatographic Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][6]

  • Software: Chromatographic data acquisition and processing software (e.g., Agilent ChemStation).

  • Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or orthophosphoric acid for mobile phase modification.[1][7][8]

  • Reference Standard: Pure this compound (≥98% purity).

  • Glassware & Consumables: Volumetric flasks, pipettes, autosampler vials with inserts, syringe filters (0.45 µm).

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Methanol. Degas both mobile phases for at least 15 minutes using an ultrasonic bath before use.

Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Store the stock solution at 4°C, protected from light.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Matrix)
  • Extraction: Accurately weigh 1.0 g of powdered, dried plant material. Extract with 25 mL of methanol using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol
Gradient Elution 0-5 min, 10% B;5-20 min, 10-60% B;20-25 min, 60-90% B;25-30 min, 90% B;30-35 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 270 nm (based on typical absorbance for phenolic compounds)

Method Validation and Data Presentation

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[9] Key validation parameters are summarized below, with typical acceptance criteria for method performance.

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly. A standard solution is injected multiple times, and the parameters are evaluated.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Linearity

Linearity is assessed by analyzing a series of standard solutions across a range of concentrations. The peak area is plotted against the concentration, and the correlation coefficient (r²) is determined.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision

Precision is evaluated by repeatedly analyzing the same sample. It is expressed as the Relative Standard Deviation (RSD).

ParameterAcceptance Criteria
Intra-day Precision (n=6) RSD ≤ 2.0%
Inter-day Precision (n=6) RSD ≤ 3.0%
Accuracy (Recovery)

Accuracy is determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage of recovery.

ParameterSpiked ConcentrationsAcceptance Criteria
Accuracy (Recovery) Low, Medium, High98.0% - 102.0%
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

ParameterTypical Value
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Weighing & Dissolution HPLC HPLC Injection (C18 Column) Standard->HPLC Sample Sample Matrix (e.g., Plant Material) Extraction Ultrasonic Extraction with Methanol Sample->Extraction Filtration Filtration & Reconstitution Extraction->Filtration Filtration->HPLC Detection UV Detection (270 nm) HPLC->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

HPLC System Components Relationship

HPLC_System Solvent Solvent Reservoir A: Water + Acid B: Methanol Pump Pump Gradient Formation & Flow Control Solvent->Pump Injector Autosampler Injects Sample Pump->Injector Column C18 Column Analyte Separation Injector->Column Detector UV Detector Signal Generation Column->Detector DataSystem Data System Chromatogram & Results Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical relationship of key components in the HPLC system.

Conclusion

The protocol described provides a reliable and robust framework for the quantitative analysis of this compound using RP-HPLC. The method employs a standard C18 column and a gradient elution program, offering good separation and peak symmetry. The outlined validation parameters and acceptance criteria serve as a guide for ensuring the method's performance, accuracy, and precision. This application note is a valuable resource for researchers requiring a quantitative method for this compound in academic and industrial settings. Further optimization may be necessary depending on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a phenolic glycoside, has been identified in various plant species, including Mallotus microcarpus and Atractylis serratuloides. Its chemical structure, consisting of a 3,4,5-trimethoxyphenol (antiarol) aglycone linked to a rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) moiety, makes it a subject of interest for phytochemical and pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structural elucidation and characterization of such natural products. This document provides a detailed protocol for the isolation and NMR analysis of this compound and presents its characteristic, albeit predicted, ¹H and ¹³C NMR data due to the current unavailability of published, fully assigned experimental spectra.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known NMR data of 3,4,5-trimethoxyphenol, glucose, rhamnose, and established glycosylation-induced shifts observed in similar phenolic glycosides.

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CD₃OD)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Aglycone (Antiarol)
H-2', H-6'6.4 - 6.6s
3', 5'-OCH₃3.8 - 3.9s
4'-OCH₃3.7 - 3.8s
Glucose Moiety
H-1''4.8 - 5.0d~7.5
H-2''3.2 - 3.4m
H-3''3.4 - 3.6m
H-4''3.3 - 3.5m
H-5''3.4 - 3.6m
H-6''a3.7 - 3.9m
H-6''b3.6 - 3.8m
Rhamnose Moiety
H-1'''4.5 - 4.7d~1.5
H-2'''3.6 - 3.8m
H-3'''3.4 - 3.6m
H-4'''3.2 - 3.4m
H-5'''3.5 - 3.7m
H-6''' (CH₃)1.2 - 1.3d~6.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CD₃OD)

PositionPredicted δ (ppm)
Aglycone (Antiarol)
C-1'153 - 155
C-2', C-6'95 - 98
C-3', C-5'154 - 156
C-4'135 - 137
3', 5'-OCH₃56 - 58
4'-OCH₃60 - 62
Glucose Moiety
C-1''102 - 104
C-2''74 - 76
C-3''77 - 79
C-4''70 - 72
C-5''76 - 78
C-6''68 - 70
Rhamnose Moiety
C-1'''101 - 103
C-2'''71 - 73
C-3'''71 - 73
C-4'''73 - 75
C-5'''69 - 71
C-6''' (CH₃)17 - 19

Experimental Protocols

Isolation of this compound from Plant Material

This protocol is a general procedure and may require optimization based on the specific plant source.

  • Extraction:

    • Air-dry and powder the plant material (e.g., roots of Atractylis serratuloides).

    • Macerate the powdered material with methanol (MeOH) at room temperature for 72 hours (3x).

    • Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to yield fractions with different polarities. This compound is expected to be in the more polar fractions (EtOAc and/or the remaining aqueous fraction).

  • Chromatographic Purification:

    • Subject the polar fraction to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, typically starting with a mixture of CHCl₃ and MeOH and gradually increasing the proportion of MeOH.

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:H₂O, 8:2:0.2) and visualize the spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in EtOH followed by heating).

    • Combine fractions containing the target compound.

    • Perform further purification of the combined fractions using preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to obtain pure this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated methanol (CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) on a 500 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire with a spectral width of 200-220 ppm, using a proton-decoupling sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) will be required.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the glycosylation position and the linkage between the sugar units.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the isolation and analysis of this compound and the key HMBC correlations for its structural elucidation.

experimental_workflow plant_material Plant Material (e.g., Atractylis serratuloides roots) extraction Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purification Further Purification (Prep-HPLC / Sephadex LH-20) column_chromatography->purification pure_compound Pure Antiarol Rutinoside purification->pure_compound nmr_analysis NMR Analysis (1D and 2D NMR) pure_compound->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of this compound.

hmbc_correlations antiarol Antiarol Aglycone C-1' C-2'/6' C-3'/5' C-4' H-2'/6' glucose Glucose Moiety C-1'' C-6'' H-1'' glucose:h1g->antiarol:c1 Glycosylation Site rhamnose Rhamnose Moiety C-1''' H-1''' rhamnose:h1r->glucose:c6g Interglycosidic Linkage

Caption: Key HMBC correlations for determining the structure of this compound.

Application Note: Quantification of Antiarol Rutinoside (Kaempferol-3-O-rutinoside) in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antiarol rutinoside, more commonly known as Kaempferol-3-O-rutinoside or Nicotiflorin, is a flavonoid glycoside found in a variety of plants, including species from the genera Sideroxylon, Diospyros, and Carthamus tinctorius (safflower).[1][2][3] Flavonoids are a broad class of plant secondary metabolites recognized for their antioxidant, anti-inflammatory, and other health-promoting properties.[4][5] The therapeutic potential of Kaempferol-3-O-rutinoside is a subject of ongoing research, with studies investigating its hepatoprotective and anti-adipogenic activities.[1] Accurate and robust quantification of this compound in plant extracts is crucial for quality control in herbal medicine, functional food development, and pharmacological research.

This document provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). A supplementary protocol for the general estimation of total flavonoid content using UV-Vis spectrophotometry is also included for preliminary screening.

Experimental Protocols

Protocol 1.1: Sample Preparation and Extraction

This protocol outlines the steps for preparing plant material and extracting this compound. The choice of solvent may be optimized depending on the plant matrix.

Materials:

  • Fresh or dried plant material (leaves, flowers, stems, etc.)

  • Grinder or mill

  • Solvents: 70-80% Methanol or Ethanol, Acetone[6][7]

  • Ultrasonic bath[8]

  • Centrifuge

  • Syringe filters (0.45 µm or 0.22 µm)[8]

  • Vials for sample storage

Procedure:

  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight to prevent enzymatic degradation. Grind the dried material into a fine powder using a mill.

  • Extraction:

    • Weigh approximately 0.1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 70% methanol.[8]

    • Sonicate in an ultrasonic bath for 15-30 minutes at a controlled temperature (e.g., 30 °C).[8]

    • Alternatively, use maceration by shaking the mixture at room temperature for 1-2 hours.[7]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.[8]

  • Collection and Filtration: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted one more time. Combine the supernatants.

  • Filter the final extract through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[8]

  • Storage: Samples should be analyzed immediately or stored at -20 °C until analysis.[8]

Protocol 1.2: Quantification by High-Performance Liquid Chromatography (HPLC-PDA)

HPLC with PDA detection is a robust and widely used method for the quantification of flavonoids.

Equipment and Materials:

  • HPLC system with a PDA detector, pump, and autosampler.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile or Methanol.[9]

  • This compound (Kaempferol-3-O-rutinoside) analytical standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Chromatographic Conditions:

    • Column Temperature: 30-35 °C.[9][10]

    • Flow Rate: 0.7 - 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • PDA Detection: Monitor at the maximum absorbance wavelength for this compound (typically around 265 nm for the kaempferol backbone).[4] Scan a range (e.g., 200-400 nm) to confirm spectral identity.

    • Gradient Elution (Example): A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-55 min, 50-100% B.[9] This must be optimized for the specific column and extract.

  • Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared plant extracts.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Quantify the amount using the linear regression equation from the standard curve.

Protocol 1.3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices or trace-level quantification.

Equipment and Materials:

  • LC-MS system (e.g., coupled to a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) mass spectrometer).[8][11]

  • C18 column (as for HPLC).

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • This compound analytical standard.

Procedure:

  • Standard and Sample Preparation: Prepare as described in Protocol 1.2.

  • LC Conditions: Use similar conditions as in the HPLC protocol, though flow rates may be lower depending on the MS interface (e.g., 0.5 mL/min).[8]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

    • Mass Range: Scan a range appropriate for the target molecule (e.g., m/z 100-1000).

    • Compound Identification: The deprotonated molecule [M-H]⁻ for this compound (C27H30O15) is expected at m/z 593.15.[12]

    • Quantification (using MS/MS): For high selectivity, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. A characteristic transition would be the precursor ion (m/z 593.15) fragmenting to the aglycone (kaempferol) ion at m/z 285.04.[13]

  • Analysis and Quantification: Generate a standard curve using the peak area of the specific mass transition. Quantify the analyte in the samples using this curve.

Data Presentation

Quantitative results should be presented clearly, allowing for easy comparison between samples or studies. Results are typically expressed in mass of analyte per dry weight (DW) of plant material (e.g., µg/g DW or mg/g DW).

Table 1: Quantification of this compound (Kaempferol-3-O-rutinoside) in Various Plant Extracts.

Plant Species Plant Part Extraction Method Analytical Method Concentration (µg/g DW) Reference
Anthyllis vulneraria Flower Not specified HPLC-MS 6314.85 [13]
Sideroxylon foetidissimum Leaf Ethanol Maceration Column Chromatography Isolated, not quantified [14]
Carthamus tinctorius Flower Not specified Not specified Isolated, not quantified [1]

| Diospyros chloroxylon | Leaf | Aqueous & Methanol | HPLC | Identified, not quantified |[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification A Plant Material B Drying & Grinding A->B C Solvent Extraction (e.g., 70% MeOH + Sonication) B->C D Centrifugation & Filtration (0.45 µm filter) C->D E HPLC-PDA or LC-MS Analysis D->E G Data Processing E->G F Standard Curve Generation F->G H Final Concentration (µg/g DW) G->H

Caption: General workflow for this compound quantification.

Potential Biological Signaling Pathway

While the specific signaling pathways of this compound are not extensively characterized, related flavonoids like rutin (quercetin-3-O-rutinoside) are known to modulate key cellular pathways involved in inflammation and cell survival, such as the PI3K/Akt pathway.[15] This pathway is a critical regulator of apoptosis (programmed cell death).

G cluster_pathway PI3K/Akt Signaling Pathway compound This compound (or related flavonoid) PI3K PI3K compound->PI3K inhibits? Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Potential modulation of the PI3K/Akt pathway by flavonoids.

References

Application Notes and Protocols for Antiarol Rutinoside Antioxidant Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiarol rutinoside is a flavonoid glycoside with potential antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can neutralize these harmful ROS, making the evaluation of the antioxidant capacity of compounds like this compound a critical step in drug discovery and development.

This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared using the following metrics. The data should be presented in a clear, tabular format for easy interpretation and comparison with standard antioxidants.

Table 1: Summary of this compound Antioxidant Activity

AssayParameterThis compoundStandard (e.g., Trolox, Ascorbic Acid)
DPPH Assay IC₅₀ (µg/mL or µM)[Insert Value][Insert Value]
ABTS Assay TEAC (Trolox Equivalents)[Insert Value]1.0
FRAP Assay µmol Fe(II)/g or µmol TE/g[Insert Value][Insert Value]
ORAC Assay µmol TE/g[Insert Value][Insert Value]

Note: IC₅₀ represents the concentration of the sample required to scavenge 50% of the DPPH radicals. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength of a substance in comparison to the standard antioxidant, Trolox.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[2]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[3]

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.[3]

    • For the blank, use 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][3]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[2]

  • The IC₅₀ value is determined by plotting the inhibition percentage against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[4][5]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[2][3]

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[3]

  • Measurement: Measure the absorbance at 734 nm.[6]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7][8]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Standard (e.g., Trolox, FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[2][7] Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample dilutions to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[7]

  • Measurement: Measure the absorbance at 593 nm.[7][8]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺ or Trolox and is expressed as µmol Fe(II) equivalents or Trolox equivalents per gram of sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[9][10] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[9]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Standard (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer (made fresh daily).[10]

    • Prepare a Trolox standard curve.

  • Assay:

    • In a black 96-well plate, add 25 µL of sample dilutions or Trolox standards.

    • Add 150 µL of the fluorescein working solution to each well and incubate for 15 minutes at 37°C.[11]

  • Reaction Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.[11]

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox equivalents.[11]

Mandatory Visualization

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Prepare Antiarol Rutinoside Dilutions a1 Mix Sample/Standard with Reagent p1->a1 p2 Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) p2->a1 p3 Prepare Standard (e.g., Trolox) p3->a1 a2 Incubate (Time & Temp as per protocol) a1->a2 a3 Measure Absorbance or Fluorescence a2->a3 d1 Calculate % Inhibition or Area Under Curve (AUC) a3->d1 d3 Determine IC50 or Trolox Equivalents (TE) d1->d3 d2 Plot Standard Curve d2->d3

Caption: General workflow for in vitro antioxidant capacity assays.

signaling_pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 in cytoplasm Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2->Ub Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Antiarol This compound Antiarol->Keap1 Inactivates Keap1 ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Protection Cellular Protection Genes->Protection Nrf2_nuc->ARE Binds to

References

Cell-based Assays for Evaluating the Bioactivity of Rutinosides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: This document provides detailed application notes and protocols for cell-based assays to evaluate the biological activities of rutinosides. Initial searches for "Antiarol rutinoside" (3,4,5-Trimethoxyphenol rutin glycoside, CAS 261351-23-9), a phenolic compound isolated from Pinus yunnanensis, yielded limited publicly available data on its specific biological activities and associated assays.[1][2] In contrast, a wealth of information is available for the structurally related and extensively studied flavonoid, Rutin (quercetin-3-O-rutinoside). Therefore, this document will focus on the well-established cell-based assays for Rutin's anti-inflammatory, antioxidant, and anticancer activities, which can serve as a comprehensive guide for researchers to adapt for the study of this compound and other related compounds.

I. Anti-inflammatory Activity of Rutin

Rutin has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[3][4] Cell-based assays are crucial for quantifying this activity, primarily by measuring the inhibition of pro-inflammatory mediators in cell models stimulated with inflammatory agents like lipopolysaccharide (LPS).

Key Cell-Based Assays:
  • Nitric Oxide (NO) Production Assay (Griess Assay): Measures the concentration of nitrite, a stable product of NO, in cell culture supernatants.

  • Pro-inflammatory Cytokine Quantification (ELISA): Determines the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) secreted by immune cells.

Data Summary: Anti-inflammatory Effects of Rutin
Cell LineStimulantRutin ConcentrationEffectReference
RAW 264.7 MacrophagesLPS10 µM~29.45% reduction in Nitric Oxide[5]
RAW 264.7 MacrophagesLPS10 µM~28.25% inhibition of TNF-α[5]
RAW 264.7 MacrophagesLPS10 µM~32.25% inhibition of IL-6[5]
Human NeutrophilsPMA25 µMSignificant decrease in NO production[6]
Human NeutrophilsPMA25 µMSignificant decrease in TNF-α production[6]
Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Treatment: Pre-treat the cells with various concentrations of Rutin (or this compound) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.[7]

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Signaling Pathway: Rutin's Inhibition of the NF-κB Pathway

Rutin exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammatory responses.[3][8][9]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Rutin Rutin IKK IKK Complex Rutin->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates NFkB_IkB->NFkB_p65_p50 Releases DNA DNA NFkB_p65_p50_nuc->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Proinflammatory_Genes Transcription CAA_Workflow start Start culture Culture cells in 96-well plate start->culture wash1 Wash cells with DPBS culture->wash1 probe Load cells with DCFH-DA probe wash1->probe treat Treat with Rutin or test compound probe->treat wash2 Wash cells with DPBS treat->wash2 initiate Add AAPH (Free Radical Initiator) wash2->initiate measure Measure fluorescence (Ex: 480nm, Em: 530nm) initiate->measure analyze Analyze data (Inhibition of fluorescence) measure->analyze end End analyze->end Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Rutin Rutin p53 p53 Rutin->p53 Upregulates Bax Bax Rutin->Bax Upregulates Bcl2 Bcl-2 Rutin->Bcl2 Downregulates TRAIL_R TRAIL Receptors (DR4/DR5) Rutin->TRAIL_R Upregulates p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 TRAIL_R->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Antiarol Rutinoside: Application Notes and Protocols for Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antiarol rutinoside is a phenolic compound, and while specific microbiological research on this exact molecule is emerging, extensive studies on the closely related flavonoid, rutin (quercetin-3-O-rutinoside), provide a strong foundation for its potential applications in microbiology. Flavonoids, as a class, are well-documented for their antimicrobial and anti-biofilm properties.[1] These notes and protocols are based on the established activities of rutin and similar flavonoids and are intended to serve as a guide for investigating the microbiological applications of this compound.

Application Notes

Antimicrobial Activity

This compound is anticipated to exhibit broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The antimicrobial effects of related flavonoids are attributed to several mechanisms of action:

  • Inhibition of Nucleic Acid Synthesis: Flavonoids like quercetin, a component of rutin, have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[1]

  • Disruption of Cytoplasmic Membrane Function: These compounds can compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[1][2]

  • Inhibition of Cellular Metabolism: Flavonoids can interfere with bacterial energy metabolism, a critical process for bacterial survival.[1]

  • Synergistic Activity with Antibiotics: Rutin has demonstrated a synergistic effect when used in combination with conventional antibiotics such as amikacin.[3] This combination can enhance the efficacy of the antibiotic, potentially allowing for lower dosages and mitigating the development of antibiotic resistance.[3]

Anti-Biofilm Activity

Bacterial biofilms pose a significant challenge in both clinical and industrial environments due to their inherent resistance to conventional antimicrobial treatments. This compound, like other flavonoids, is a promising candidate for anti-biofilm research.

  • Inhibition of Biofilm Formation: Flavonoids can prevent the initial attachment of bacteria to surfaces, which is a critical step in the formation of biofilms.[2]

  • Disruption of the Biofilm Matrix: These compounds can interfere with the extracellular polymeric substance (EPS) matrix, which provides structural integrity to the biofilm.[2]

  • Interference with Quorum Sensing: Rutin has been shown to disrupt quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and the production of virulence factors.[2] Studies on Pseudomonas aeruginosa have indicated that rutin can downregulate the expression of key quorum sensing genes like lasI, lasR, rhlI, and rhlR.[2]

Attenuation of Bacterial Virulence

In addition to direct antimicrobial and anti-biofilm activities, this compound may also reduce the pathogenicity of bacteria by inhibiting the production of virulence factors. For instance, rutin has been observed to decrease the production of protease, pyocyanin, rhamnolipid, and elastase in P. aeruginosa.[2]

Quantitative Data Summary

The following tables summarize the antimicrobial and anti-biofilm efficacy of rutin, providing a benchmark for studies on this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Rutin and Other Flavonoids

Compound/ExtractTarget Microorganism(s)MIC Range
RutinEscherichia coli0.125–1 mg/mL[3]
RutinPseudomonas aeruginosa0.5 mg/mL[4]
Syrian sumac plant extract (rich in flavonoids)Gram-negative bacteria1–3.5 mg/mL[5]
Syrian sumac plant extract (rich in flavonoids)Gram-positive bacteria0.5–1.5 mg/mL[5]
Ethanolic leaf extract of Ricinus communisVarious bacteria10 mg/mL[5]
Ethanolic leaf extract of Allium ampeloprasum var. porrumVarious bacteria11.5 mg/mL[5]

Table 2: Biofilm Inhibition by Rutin and Other Natural Compounds

Compound/ExtractTarget MicroorganismConcentrationBiofilm Inhibition (%)
RutinPseudomonas aeruginosa0.5 mg/mLComplete inhibition[4]
Salicylaldehyde, Vanillin, α-methyl-trans-cinnamaldehyde, trans-4-nitrocinnamic acidStaphylococcus aureus1–10 mg/mL70–93%[6]
EGCG-S and Erythromycin combinationEscherichia coli150-200 µg/mL EGCG-S + 10 µg/mL Erythromycin~97%[7]
Fennel Essential Oil and Fennel Honey CombinationE. coli, MRSA, P. aeruginosaNot specified87-92%[8]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Log-phase bacterial culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (broth medium only)

  • (Optional) Iodonitrotetrazolium chloride (INT) solution for viability staining

Procedure:

  • In the wells of a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution using the sterile broth medium to a final volume of 100 µL per well.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (broth medium only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no turbidity.[9]

  • (Optional) For clearer visualization, add 20 µL of INT solution (2000 µg/mL) to each well after the initial incubation and incubate for an additional 30 minutes at 37°C.[9] The development of a pink or red color indicates bacterial growth, and the MIC is the lowest concentration that remains colorless.[9]

Protocol for Biofilm Inhibition Assay using Crystal Violet

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate sterile growth medium (e.g., TSB supplemented with glucose)

  • This compound stock solution

  • 0.1% (w/v) crystal violet solution

  • 33% acetic acid or 95% ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Add 100 µL of a diluted overnight bacterial culture (adjusted to an OD600 of 0.1) to each well of a 96-well plate.

  • Add 100 µL of various concentrations of this compound to the wells. Include untreated wells as a positive control for biofilm formation.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Following incubation, carefully aspirate the medium and planktonic cells and gently wash the wells twice with 200 µL of PBS.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry completely.

  • Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 20 minutes at room temperature.[8]

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilize the stain from the biofilm by adding 200 µL of 33% acetic acid or 95% ethanol to each well.[8]

  • Measure the absorbance of the solubilized stain at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_treated) / OD_control] * 100.

Visualizations

G cluster_workflow Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay prep Prepare serial dilutions of this compound inoculate Inoculate wells with standardized bacterial culture prep->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Visually assess for bacterial growth inhibition incubate->read confirm Optional: Add INT for colorimetric confirmation read->confirm determine Determine the MIC value read->determine confirm->determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

G cluster_pathway Potential Signaling Pathways and Mechanisms of Action for this compound cluster_direct_effects Direct Antimicrobial Effects cluster_biofilm_effects Anti-Biofilm Effects cluster_virulence_effects Virulence Factor Regulation AR This compound Membrane Cell Membrane Disruption AR->Membrane DNA_Gyrase DNA Gyrase Inhibition AR->DNA_Gyrase Metabolism Metabolic Inhibition AR->Metabolism Attachment Inhibition of Initial Attachment AR->Attachment QS Quorum Sensing Interference AR->QS EPS EPS Matrix Disruption AR->EPS Virulence_Genes Downregulation of Virulence Genes QS->Virulence_Genes Toxin_Production Reduced Toxin and Enzyme Production Virulence_Genes->Toxin_Production

Caption: Proposed mechanisms of action for this compound in microbiology.

References

Developing Antiarol Rutinoside as a Novel Anti-inflammatory Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. Antiarol rutinoside, a flavonoid glycoside isolated from Antiaris toxicaria, has garnered interest for its potential therapeutic properties.[1][2] Flavonoids, in general, are known to possess anti-inflammatory activities.[3] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound, with a focus on its mechanism of action involving the NF-κB and MAPK signaling pathways.

Given the limited specific quantitative data available for this compound, this document will utilize data from a closely related and structurally similar compound, Kaempferol-3-O-β-rutinoside, to illustrate the expected outcomes and provide a framework for experimental design.[1] It is hypothesized that this compound will exhibit similar anti-inflammatory properties by modulating these key signaling cascades.

Data Presentation: Anti-inflammatory Activity of a Representative Flavonoid Rutinoside

The following tables summarize the dose-dependent inhibitory effects of a representative flavonoid rutinoside on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data provides a benchmark for evaluating the anti-inflammatory potential of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production

Concentration (µM)NO Inhibition (%)
5025%
10050%
20075%

Data is representative and based on studies of structurally similar compounds.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
5030%20%
10060%45%
20085%70%

Data is representative and based on studies of structurally similar compounds.[1]

Table 3: Inhibition of MAPK Pathway Phosphorylation

Concentration (µM)p-p38 Inhibition (%)p-ERK Inhibition (%)p-JNK Inhibition (%)
10040%35%50%
20070%65%80%

Data is representative and based on studies of structurally similar compounds.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its evaluation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocation p38 p38 MAPKKs->p38 ERK ERK MAPKKs->ERK JNK JNK MAPKKs->JNK Antiarol_rutinoside This compound Antiarol_rutinoside->IKK Antiarol_rutinoside->MAPKKs DNA DNA NFκB_nucleus->DNA Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Proinflammatory_genes Transcription

Proposed anti-inflammatory mechanism of this compound.

G A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C Stimulation with LPS B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F G Nitric Oxide Assay (Griess Assay) E->G H Cytokine Measurement (ELISA for TNF-α, IL-6) E->H I Protein Analysis (Western Blot for NF-κB & MAPK pathways) F->I

Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for ELISA, and 6-well for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Sodium nitrite (NaNO2) standard solution.

  • 96-well microplate reader.

Protocol:

  • After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Prepare a standard curve using serial dilutions of the NaNO2 standard solution in culture medium.

  • Add 50 µL of Griess Reagent to each well containing the supernatant and standards.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-treated control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This assay quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α and IL-6.

  • 96-well ELISA plates.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Microplate reader.

Protocol:

  • Coat the 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot for NF-κB and MAPK Signaling Pathways

This technique is used to detect the levels of total and phosphorylated proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (total and phosphorylated forms of p65, IκBα, p38, ERK, JNK, and a loading control like β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control. The ratio of phosphorylated to total protein can then be calculated.

References

Antiarol Rutinoside: A Natural Product Standard for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Introduction to Antiarol Rutinoside

This compound (CAS No. 261351-23-9) is a phenolic glycoside with the molecular formula C₂₁H₃₂O₁₃.[1][2] It consists of an antiarol aglycone (3,4,5-trimethoxyphenyl) linked to a rutinose sugar moiety. This natural compound has garnered interest within the scientific community for its potential biological activities, which are characteristic of flavonoids and other polyphenolic compounds. Its purported antioxidant, anti-inflammatory, and antimicrobial properties make it a candidate for further investigation in drug discovery and development.

Chemical Structure:

(Note: This is a simplified representation. For the detailed chemical structure, please refer to chemical databases under its CAS number.)

Natural Sources

This compound has been identified and isolated from various plant sources, primarily from the bark of conifers and other medicinal plants. Notable sources include:

  • Pinus yunnanensis (Yunnan Pine): The bark of this pine species is a known source of this compound.[1][2]

  • Mallotus microcarpus: This plant species has also been reported to contain this compound.

Potential Biological Activities and Applications

While specific research on this compound is limited, its structural similarity to other well-studied flavonoid rutinosides, such as Rutin, suggests a range of potential biological activities. These activities are often attributed to the phenolic nature of the aglycone and the glycosidic linkage.

  • Antioxidant Activity: Like many flavonoids, this compound is expected to exhibit antioxidant properties by scavenging free radicals and chelating metal ions. This can be attributed to the hydroxyl groups on the aromatic ring.

  • Anti-inflammatory Activity: Flavonoids are known to modulate inflammatory pathways, such as the NF-κB signaling pathway. This compound may therefore possess anti-inflammatory effects.

  • Antimicrobial Activity: The compound may exhibit activity against various bacteria and fungi, a common trait among plant-derived phenolic compounds.

These potential activities suggest applications in the development of new therapeutic agents for conditions associated with oxidative stress, inflammation, and microbial infections.

Quantitative Data Summary

Specific quantitative bioactivity data for this compound is not extensively available in the public domain. The following table summarizes the available information and provides comparative data for the structurally related and well-researched flavonoid, Rutin , to offer a potential reference point for experimental design.

Compound Biological Activity Assay IC₅₀ / EC₅₀ Value Reference
This compound Cytotoxicity against human lung cancer A549 cellsMTT AssayData not specified, but showed strong cytotoxicity[3]
This compound Cytotoxicity against human breast cancer MCF-7 cell lineMTT Assay0.48-1.78 µM (for related compounds from the same extract)[3]
Rutin AntioxidantDPPH Radical Scavenging~10-20 µMGeneral literature
Rutin Anti-inflammatoryLPS-induced NO production in RAW 264.7 cells~50-100 µMGeneral literature
Rutin Enzyme Inhibitionα-glucosidase~200-500 µMGeneral literature

Disclaimer: The data for Rutin is provided for comparative purposes only. The actual bioactivity of this compound may differ and requires specific experimental validation.

Experimental Protocols

The following are detailed protocols for the extraction, isolation, characterization, and biological evaluation of this compound. These are generalized methods for flavonoid rutinosides and should be optimized for specific experimental conditions.

Extraction and Isolation of this compound from Pinus yunnanensis Bark

This protocol describes a general procedure for the extraction and isolation of phenolic compounds from plant material.

Workflow for Extraction and Isolation:

Extraction_Workflow start Dried and Powdered Pinus yunnanensis Bark extraction Maceration with 80% Methanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., with Ethyl Acetate and n-Butanol) filtration->partition chromatography Column Chromatography (Silica Gel or Sephadex LH-20) partition->chromatography purification Preparative HPLC chromatography->purification end Pure this compound purification->end

Caption: Workflow for the extraction and isolation of this compound.

Materials:

  • Dried and powdered bark of Pinus yunnanensis

  • Methanol (80%)

  • Ethyl acetate

  • n-Butanol

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for HPLC (e.g., acetonitrile, water, formic acid)

  • Rotary evaporator

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Macerate the powdered bark with 80% methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar n-butanol fraction.

  • Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel or Sephadex LH-20 column. Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the compounds based on polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Preparative HPLC: Pool the fractions containing this compound and subject them to preparative HPLC for final purification. Use a suitable C18 column and a gradient of acetonitrile and water with a small percentage of formic acid.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][5]

Analytical HPLC Method for this compound

This protocol is for the analytical quantification of this compound.

Materials:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Sample extract

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol and dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the extract containing this compound in methanol and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm (or a wavelength of maximum absorbance for this compound)

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B (linear gradient)

      • 25-30 min: 50-10% B (linear gradient)

      • 30-35 min: 10% B (equilibration)

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound and ascorbic acid in methanol (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test solution concentration.

    • For the blank, use 100 µL of methanol instead of the test solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test solution.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol assesses the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (for NO measurement)

  • Dexamethasone (positive control)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM medium in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (an indicator of NO production) is determined from a sodium nitrite standard curve.

  • Calculation and IC₅₀ Determination: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathway Modulation

Flavonoids are known to interact with and modulate various intracellular signaling pathways. Based on the activities of related compounds, this compound may influence pathways such as the NF-κB and MAPK pathways, which are crucial in inflammation and cellular stress responses.

NF-κB Signaling Pathway:

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB NFkB_active Active NF-κB IkB_P->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Genes promotes transcription of Antiarol This compound Antiarol->IKK inhibits

References

Flavonoid Rutinosides in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoid rutinosides are a class of naturally occurring glycosides characterized by a flavonoid aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety. While the specific compound "Antiarol rutinoside" is not extensively documented in scientific literature, the broader class of flavonoid rutinosides, particularly rutin (quercetin-3-O-rutinoside), has garnered significant attention in drug discovery for its diverse pharmacological activities. These compounds are abundantly found in a variety of plants, including citrus fruits, buckwheat, and tea.[1][2] This document provides an overview of the potential applications of flavonoid rutinosides in drug discovery, with a focus on their biological activities and associated experimental protocols.

Biological Activities and Potential Therapeutic Applications

Flavonoid rutinosides exhibit a wide range of biological activities that make them attractive candidates for the development of new therapeutic agents. These activities are largely attributed to their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]

1. Antioxidant Activity:

Flavonoid rutinosides are potent antioxidants capable of scavenging free radicals and protecting cells from oxidative damage.[1] This activity is crucial in the prevention and treatment of various diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases. The antioxidant capacity of plant extracts containing these compounds has been demonstrated to increase with concentration. For instance, an extract of Solenostemma argel, rich in flavonoids like rutin, showed a radical scavenging activity that increased from 12.16% at 10 µg/mL to 94.37% at 1280 µg/mL.[4]

2. Anti-inflammatory Activity:

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoid rutinosides have demonstrated significant anti-inflammatory effects. For example, a hydroethanolic extract of cardoon petioles, containing flavonoid glycosides, exhibited potent anti-inflammatory activity, with an IC50 value of 14.2 µg/mL in one sample, which was more potent than the positive control dexamethasone (IC50 = 16 µg/mL).[5]

3. Anticancer Activity:

Rutin and other flavonoid rutinosides have shown promising anticancer potential through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cell signaling pathways.[2][3] Studies have shown that rutin can reduce tumor size in animal models of leukemia and increase the mean survival time in mice with human colon cancer cell lines.[2]

4. Antimicrobial and Antiviral Activity:

Flavonoid rutinosides have been reported to possess activity against a range of microorganisms.[1] They can act synergistically with other flavonoids to enhance their antibacterial effects.[2] Furthermore, novel synthesized rutinosides of phenolic acids have demonstrated antiviral activity against feline calicivirus (FCV), a surrogate for noroviruses, suggesting their potential as antiviral agents.[6] The rutinosylation of these phenolic acids was found to increase their antiviral efficacy.[6]

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activities of extracts containing flavonoid rutinosides.

Plant Extract/CompoundBiological ActivityAssayResult (IC50 or % inhibition)Reference
Solenostemma argel extractAntioxidantDPPH radical scavenging12.16% inhibition at 10 µg/mL to 94.37% at 1280 µg/mL[4]
Cardoon petioles hydroethanolic extract (Sample P9)Anti-inflammatoryNot specifiedIC50 = 14.2 µg/mL[5]
Cardoon petioles hydroethanolic extract (Sample P3)AntioxidantTBARSIC50 = 5.0 µg/mL[5]
Trolox (Positive Control)AntioxidantTBARSIC50 = 9.1 µg/mL[5]
Dexamethasone (Positive Control)Anti-inflammatoryNot specifiedIC50 = 16 µg/mL[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of flavonoid rutinosides.

Protocol 1: Enzymatic Synthesis of Phenolic Acid Rutinosides

This protocol is adapted from a study on the synthesis of novel rutinosides with antiviral activity.[6]

Objective: To synthesize novel phenolic acid rutinosides via a rutinase-catalyzed transglycosylation reaction.

Materials:

  • Rutin

  • Phenolic acids (e.g., vanillic acid, sinapic acid, ferulic acid, caffeic acid)

  • Rutinase (derived from tartary buckwheat seeds)

  • 20 mM Acetate buffer (pH 5.0)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Procedure:

  • Prepare a reaction mixture containing rutin, a selected phenolic acid, and rutinase in 20 mM acetate buffer (pH 5.0).

  • Incubate the reaction mixture at 40 °C. The incubation time should be optimized for maximal yield.

  • Monitor the reaction progress using HPLC.

  • Once the reaction is complete, purify the resulting phenolic acid rutinoside using preparative HPLC.

  • Confirm the structure of the purified compound using NMR and FAB-MS analysis.

Protocol 2: Assessment of Antiviral Activity

This protocol describes the evaluation of the antiviral activity of synthesized rutinosides against feline calicivirus (FCV).[6]

Objective: To determine the antiviral efficacy of phenolic acid rutinosides against FCV.

Materials:

  • Synthesized phenolic acid rutinosides

  • Feline calicivirus (FCV) strain F9

  • Crande-Rees feline kidney (CRFK) cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Plate reader

Procedure:

  • Seed CRFK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds (phenolic acid rutinosides) in the cell culture medium.

  • Pre-incubate the virus (FCV) with the different concentrations of the test compounds for a specific period (e.g., 1 hour) at 37 °C.

  • Infect the CRFK cell monolayers with the pre-incubated virus-compound mixture.

  • Include a virus control (cells infected with virus only) and a cell control (cells without virus or compound).

  • Incubate the plates at 37 °C in a 5% CO2 incubator until cytopathic effects (CPE) are observed in the virus control wells.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 (50% effective concentration).

Signaling Pathways and Experimental Workflows

Rutin's Potential Mechanism in Cancer: Modulation of Apoptosis

Rutin has been reported to exert its anticancer effects by modulating key signaling pathways involved in apoptosis, or programmed cell death. A simplified representation of this is the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Rutin_Apoptosis_Pathway Rutin Rutin Cell Cancer Cell Rutin->Cell Enters Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cell->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Cell->Anti_Apoptotic Downregulates Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Rutin's proposed mechanism of inducing apoptosis in cancer cells.

Experimental Workflow for Antiviral Activity Screening

The following diagram illustrates a typical workflow for screening compounds for antiviral activity.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Infection Infect Cells with Virus + Compound Compound_Prep->Infection Cell_Culture Culture Host Cells Cell_Culture->Infection Virus_Stock Prepare Virus Stock Virus_Stock->Infection Incubation Incubate Infection->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Calculate EC50 Viability_Assay->Data_Analysis

Caption: General workflow for in vitro antiviral activity screening.

References

Application Note: Formulation of Antiarol Rutinoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antiarol rutinoside is a flavonoid glycoside that has demonstrated a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1] However, its low aqueous solubility presents a significant challenge for achieving adequate bioavailability in in vivo studies.[1] This application note provides a comprehensive overview of strategies and detailed protocols for the formulation of this compound to enhance its solubility and suitability for in vivo administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy. Key properties are summarized in the table below.

PropertyValue/DescriptionSource
AppearanceColorless crystalline solid[1]
Molecular FormulaC21H32O13[2]
Molecular Weight492.5 g/mol [2]
Melting Point117-120 °C[1]
SolubilityLow in water; Soluble in ethanol, ester solvents, DMSO, acetone, chloroform, dichloromethane.[1][2]
StabilitypH-dependent; susceptible to hydrolysis of the glycosidic bond.[1]

Formulation Strategies for Poorly Soluble Compounds

Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble compounds like this compound.[3][4][5] The choice of strategy depends on the desired dosage form, the required dose, and the animal model being used.

Formulation StrategyPrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent.Simple to prepare, suitable for early-stage studies.Potential for drug precipitation upon dilution in vivo, potential toxicity of some solvents.
Surfactant Dispersions Using surfactants to form micelles that encapsulate the drug.Enhances wetting and dissolution rate.Potential for gastrointestinal irritation, some surfactants can be toxic.
Cyclodextrin Complexation Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.Increases solubility and stability, can mask taste.Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins.
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents.Forms a microemulsion in the GI tract, enhancing absorption.More complex to develop and characterize.
Particle Size Reduction Increasing the surface area by reducing particle size (micronization or nanosizing).Improves dissolution rate.Can be technically challenging, potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage

This protocol describes the preparation of a simple co-solvent system for oral administration in rodents.

Materials:

  • This compound

  • Ethanol (USP grade)

  • Propylene glycol (USP grade)

  • Purified water

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Weigh the required amount of this compound.

  • In a glass vial, dissolve the this compound in ethanol. Use the minimum amount of ethanol required for complete dissolution.

  • Add propylene glycol to the solution and mix thoroughly using a vortex mixer. A common starting ratio is 10% ethanol, 40% propylene glycol, and 50% water (v/v/v).

  • Slowly add purified water to the mixture while stirring continuously with a magnetic stirrer.

  • Continue stirring until a clear, homogenous solution is obtained.

  • Visually inspect the solution for any signs of precipitation before administration.

Protocol 2: Preparation of a Surfactant-Based Formulation

This protocol outlines the use of a non-ionic surfactant to improve the solubility of this compound.

Materials:

  • This compound

  • Tween® 80 (Polysorbate 80)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of Tween® 80 in PBS (e.g., 10% w/v).

  • Weigh the required amount of this compound.

  • Add a small volume of the Tween® 80 stock solution to the this compound powder to form a paste.

  • Gradually add the remaining PBS while vortexing to form a suspension.

  • Sonicate the suspension for 15-30 minutes to aid in dispersion and dissolution.

  • Stir the formulation with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of an this compound-cyclodextrin complex to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer with heating capabilities

  • Freeze-dryer (optional)

Procedure:

  • Prepare a solution of HP-β-CD in purified water (e.g., 20% w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

  • Gently heat the mixture to 40-50°C while stirring to facilitate complexation. Continue stirring for 24-48 hours.

  • Allow the solution to cool to room temperature.

  • The resulting solution containing the inclusion complex can be used directly or freeze-dried to obtain a solid powder that can be reconstituted later.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Characterization cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization (Solubility, Stability) B Co-solvent Systems A->B Inform C Surfactant Dispersions A->C Inform D Cyclodextrin Complexes A->D Inform E Lipid-Based Formulations A->E Inform F Lead Formulation Selection B->F C->F D->F E->F G Characterization (Particle Size, Drug Load) F->G H Pharmacokinetic Studies G->H I Efficacy Studies H->I

Caption: A generalized workflow for the development and evaluation of this compound formulations.

Potential Signaling Pathways Modulated by Flavonoid Rutinosides

Based on studies of similar flavonoid rutinosides like Rutin and Kaempferol-3-O-rutinoside, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.[6][7]

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Responses AR This compound PI3K_AKT PI3K/AKT Pathway AR->PI3K_AKT Modulates NFkB NF-κB Pathway AR->NFkB Inhibits MAPK MAPK Pathway AR->MAPK Modulates Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Inflammation Inflammation NFkB->Inflammation MAPK->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis

Caption: Potential signaling pathways modulated by this compound leading to cellular responses.

References

Application Notes and Protocols for the Analysis of Phenolic Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic glycosides are a diverse group of plant secondary metabolites characterized by a phenolic aglycone linked to a sugar moiety. These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of phenolic glycosides in various matrices, including plant extracts and finished products. These application notes provide an overview of the common analytical techniques and detailed protocols for the analysis of phenolic glycosides.

I. Extraction of Phenolic Glycosides

The extraction of phenolic glycosides from plant material is a critical first step that significantly influences the accuracy of subsequent analyses.[1] The choice of extraction method and solvent depends on the polarity of the target compounds and the plant matrix.[2] Phenolic glycosides can exist as free, esterified, or glycosylated forms, and their stability can vary.[3][4]

Protocol 1: Maceration Extraction

Maceration is a simple and widely used technique for extracting phenolic glycosides.[4]

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 70-80% methanol or ethanol in water)[5][6]

  • Shaking incubator or orbital shaker[4]

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material.

  • Add the extraction solvent at a specific solvent-to-sample ratio (e.g., 10:1 v/w).

  • Place the mixture in a shaking incubator at room temperature for 24-48 hours.[4]

  • Filter the extract through filter paper to separate the solid residue.

  • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the compounds.[7]

  • The resulting crude extract can be used for further purification or analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is a rapid and efficient method for extracting phenolic glycosides.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., methanol, ethanol)[8]

  • Ultrasonic bath

  • Centrifuge

  • Filter paper

Procedure:

  • Mix a known amount of the powdered plant material with the extraction solvent in a flask.

  • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.

  • After sonication, centrifuge the mixture to separate the supernatant from the solid residue.

  • Filter the supernatant through filter paper.

  • Repeat the extraction process on the residue if necessary.

  • Combine the extracts for further analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[4] This method offers advantages such as reduced extraction time and solvent consumption.[1]

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 50% ethanol-water solution)[1]

  • Microwave extraction system

Procedure:

  • Place a known amount of the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.

  • Set the microwave power and extraction time according to the instrument's guidelines and the specific application.

  • After extraction, allow the vessel to cool.

  • Filter the extract to remove solid particles.

  • The extract is then ready for analysis.

II. Separation and Quantification of Phenolic Glycosides

Chromatographic techniques are the cornerstone for the separation and quantification of phenolic glycosides. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely used method.[2]

A. High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for the analysis of complex mixtures of phenolic glycosides.[9] A reversed-phase C18 column is commonly used for separation.[8]

Protocol 4: HPLC-DAD Analysis of Phenolic Glycosides

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[9]

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile or Methanol[10]

  • A gradient elution is typically employed to achieve optimal separation. For example, a linear gradient from 5% to 40% B over 30 minutes.

Procedure:

  • Prepare standard solutions of known concentrations for the target phenolic glycosides.

  • Prepare the sample extract by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Set the column temperature (e.g., 30°C) and the DAD to monitor at specific wavelengths corresponding to the absorption maxima of the target compounds (e.g., 280 nm for general phenolics, 320 nm for hydroxycinnamic acid derivatives, and 350 nm for flavonoids).

  • Inject the standard solutions to create a calibration curve.

  • Inject the sample extract.

  • Identify the phenolic glycosides in the sample by comparing their retention times and UV spectra with those of the standards.

  • Quantify the compounds using the calibration curve.

B. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides higher sensitivity and selectivity compared to HPLC-DAD, allowing for the analysis of trace amounts of phenolic glycosides and the confirmation of their identity.[10][11]

Protocol 5: UPLC-QqQ-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.[10]

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.6 µm)[10]

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid[10]

  • Solvent B: Acetonitrile with 0.1% formic acid[10]

  • A steep gradient is often used for rapid analysis.

MS/MS Parameters:

  • The ESI source can be operated in both positive and negative ion modes, as different classes of phenolic glycosides may ionize more efficiently in one mode over the other.[10]

  • Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring a specific precursor ion to product ion transition for each analyte.[10] This provides high selectivity and sensitivity.

Procedure:

  • Optimize the MS/MS parameters (e.g., declustering potential, collision energy) for each target analyte by infusing standard solutions.

  • Develop an MRM method with the optimized transitions.

  • Prepare calibration standards and sample extracts as described for the HPLC method.

  • Inject the standards and samples into the UPLC-MS/MS system.

  • Identify and quantify the analytes based on their retention times and specific MRM transitions.

Quantitative Data Summary

The following table summarizes the quantitative data from a UPLC-QqQ-MS/MS method developed for the analysis of 29 bioactive components, including phenolic acids, flavonoids, and iridoid glycosides.[10][11]

Analyte ClassNumber of CompoundsLinearity (r)LOD Range (ng/mL)LOQ Range (ng/mL)Recovery Range (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Repeatability (RSD%)Stability (RSD%)
Phenolic Acids10> 0.99820.03–4.990.16–14.8794.67–104.78< 2.79< 4.87< 4.18< 4.71
Flavonoids16> 0.99820.03–4.990.16–14.8794.67–104.78< 2.79< 4.87< 4.18< 4.71
Iridoid Glycosides3> 0.99820.03–4.990.16–14.8794.67–104.78< 2.79< 4.87< 4.18< 4.71

C. Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that can be used for the analysis of phenolic compounds.[12][13] It offers advantages such as short analysis times and low consumption of reagents.[14]

Protocol 6: Capillary Zone Electrophoresis (CZE) with UV Detection

Instrumentation:

  • Capillary electrophoresis system with a UV detector.[12]

Methodology:

  • A separation method can be developed for the simultaneous quantification of multiple phenolic compounds.[12]

  • Intraday relative standard deviations for migration times can be less than 0.7%, and for peak areas between 2.6% and 6.4%.[12]

  • Interday relative standard deviations for migration times can be less than 3.0%, and for peak areas between 5.0% and 7.2%.[12]

III. Structure Elucidation of Phenolic Glycosides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structure elucidation of phenolic glycosides.[15][16]

A. NMR Spectroscopy

1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the structure of the aglycone, identify the sugar moieties, and establish the glycosylation pattern.[15][17]

Protocol 7: Structure Elucidation using NMR

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve the purified phenolic glycoside in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

Data Acquisition and Analysis:

  • ¹H NMR: Provides information about the number and types of protons in the molecule, including aromatic protons of the aglycone and protons of the sugar units.

  • ¹³C NMR and DEPT: Determine the number of carbon atoms and distinguish between CH, CH₂, and CH₃ groups.[15]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is useful for tracing the proton network in the sugar rings and the aglycone.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between the aglycone and the sugar moiety, as well as the linkages between sugar units in di- or oligosaccharides.[15]

  • By combining the information from all these experiments, the complete structure of the phenolic glycoside can be determined.

IV. Visualized Workflows

General Workflow for Phenolic Glycoside Analysis

G cluster_extraction Extraction cluster_analysis Analysis cluster_purification Purification (Optional) PlantMaterial Plant Material Extraction Extraction (Maceration, UAE, MAE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Separation Separation & Quantification (HPLC, UPLC-MS/MS, CE) CrudeExtract->Separation Purification Purification (CC, Prep-HPLC) CrudeExtract->Purification DataAnalysis Data Analysis & Reporting Separation->DataAnalysis Quantitative Data StructureElucidation Structure Elucidation (NMR) StructureElucidation->DataAnalysis Structural Information Purification->StructureElucidation

Caption: A generalized workflow for the extraction, analysis, and characterization of phenolic glycosides.

UPLC-MS/MS Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SamplePrep Sample Extraction & Filtration UPLC UPLC Separation (C18 Column, Gradient Elution) SamplePrep->UPLC StandardPrep Standard Solution Preparation StandardPrep->UPLC MSMS MS/MS Detection (ESI, MRM Mode) UPLC->MSMS Identification Identification (Retention Time, MRM Transition) MSMS->Identification Quantification Quantification (Calibration Curve) MSMS->Quantification Result Results Identification->Result Quantification->Result

Caption: A detailed workflow for the quantitative analysis of phenolic glycosides using UPLC-MS/MS.

NMR Structure Elucidation Pathway

G cluster_sample Sample Preparation cluster_nmr NMR Experiments cluster_analysis Spectral Analysis PurifiedCompound Purified Phenolic Glycoside OneD_NMR 1D NMR (¹H, ¹³C, DEPT) PurifiedCompound->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) PurifiedCompound->TwoD_NMR AglyconeStructure Aglycone Structure OneD_NMR->AglyconeStructure SugarIdentification Sugar Identification & Linkage OneD_NMR->SugarIdentification TwoD_NMR->AglyconeStructure TwoD_NMR->SugarIdentification GlycosylationSite Glycosylation Site TwoD_NMR->GlycosylationSite FinalStructure Complete Structure AglyconeStructure->FinalStructure SugarIdentification->FinalStructure GlycosylationSite->FinalStructure

Caption: Logical pathway for determining the complete structure of a phenolic glycoside using NMR spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Enhancing Antiarol Rutinoside Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the extraction of Antiarol rutinoside from Antiaris toxicaria. Here, you will find practical troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your extraction processes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the extraction of this compound, offering targeted solutions to improve yield and purity.

Issue Encountered Potential Cause(s) Recommended Solutions
Low Yield of this compound Improper solvent choice; inefficient penetration of the plant matrix.Utilize polar solvents like ethanol or methanol, which have demonstrated effectiveness in extracting compounds from Antiaris toxicaria.[1][2][3] Consider preparing aqueous mixtures of these solvents to fine-tune polarity for optimal results.
Insufficient surface area of the plant material for extraction.Ensure the plant material is thoroughly dried and ground into a fine powder to maximize the surface area exposed to the solvent.
Suboptimal temperature leading to poor solubility or degradation.For conventional extraction methods, maintain a temperature range of 60-80°C to balance solubility and prevent thermal degradation of the glycoside.[4]
Inadequate duration of the extraction process.Extend the extraction time to ensure complete diffusion of this compound from the plant material into the solvent.
High Levels of Impurities in the Extract Lack of solvent selectivity, leading to the co-extraction of other compounds.Employ a sequential extraction strategy, beginning with a non-polar solvent to eliminate lipids and other non-polar impurities before proceeding with a polar solvent to target this compound.
Co-extraction of pigments, tannins, and other polar compounds.Implement a pre-treatment step for the plant material or the crude extract to remove these interfering substances. Purification of the extract can be achieved through column chromatography using adsorbents like silica gel.[4][5]
Degradation of this compound Exposure to harsh chemical or physical conditions during extraction.Maintain a neutral pH and use moderate temperatures throughout the extraction process. If heating is required, minimize the duration of exposure.
Enzymatic activity from the plant material causing breakdown of the glycoside.To deactivate endogenous enzymes, consider a blanching step with steam or a brief treatment with a hot solvent at the start of the extraction.

Frequently Asked Questions (FAQs)

Q1: Which solvent is most effective for the extraction of this compound?

A1: Studies on Antiaris toxicaria indicate that ethanol is a highly efficient solvent for the extraction of its chemical components, including glycosides.[1][2] Methanol and water are also effective polar solvents for this purpose.[3] To optimize the yield of this compound, it is advisable to test various concentrations of aqueous ethanol or methanol to determine the most suitable polarity.

Q2: Which part of the Antiaris toxicaria plant should be used for extraction?

Q3: What are the critical parameters to optimize for an efficient extraction?

A3: To maximize the extraction yield of this compound, the following parameters should be carefully optimized:

  • Solvent Selection and Concentration: The choice of solvent and its polarity are paramount.

  • Extraction Temperature: Temperature influences both the solubility of the target compound and its stability.

  • Extraction Duration: Adequate time is necessary for the solvent to thoroughly penetrate the plant material.

  • Particle Size: A smaller particle size increases the surface area available for extraction.

  • Solid-to-Solvent Ratio: This ratio impacts the concentration gradient and, consequently, the extraction efficiency.

Q4: What is a recommended method for purifying this compound from the crude extract?

A4: The purification of cardiac glycosides from a crude extract typically involves a series of chromatographic separations. A general workflow includes:

  • Solvent Partitioning: The crude ethanol extract is partitioned between different immiscible solvents (such as chloroform, n-butanol, and water) to segregate compounds based on their polarity.[5]

  • Column Chromatography: The fractions enriched with glycosides are then subjected to column chromatography using silica gel.[4][5]

  • Further Purification: For higher purity, sub-fractions can be further refined using techniques like Sephadex column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC).[4]

Experimental Protocols

General Protocol for Solvent Extraction of Glycosides from Antiaris toxicaria

This protocol provides a foundational methodology that can be adapted and optimized for specific research objectives.

  • Preparation of Plant Material:

    • Harvest fresh trunk bark from Antiaris toxicaria.

    • Dry the bark in a well-ventilated area away from direct sunlight or in a temperature-controlled oven at 40-50°C to prevent compound degradation.

    • Pulverize the dried bark into a fine powder using a mechanical grinder.

  • Extraction Procedure:

    • Accurately weigh the powdered bark and place it in an appropriate extraction vessel.

    • Add ethanol (or a pre-determined aqueous ethanol/methanol mixture) at a solid-to-solvent ratio of 1:10 (w/v).

    • Choose an extraction method:

      • Maceration: Allow the mixture to stand at room temperature for 24-72 hours with periodic shaking.

      • Heat-Reflux Extraction: Heat the mixture under reflux at a controlled temperature (e.g., 60°C) for a shorter period (e.g., 2-4 hours).

  • Filtration and Concentration:

    • Separate the extract from the solid residue by filtering through appropriate filter paper.

    • Rinse the residue with a small volume of the extraction solvent to maximize recovery.

    • Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification:

    • The crude extract can be purified using the chromatographic methods outlined in the FAQs to isolate this compound.

Quantitative Data Summary

The following tables provide quantitative data that can serve as a baseline for extraction efficiency and phytochemical composition.

Table 1: Extractive Values of Antiaris toxicaria Leaves with Various Solvents

SolventExtractive Value (%)
Petroleum Ether1.84
Benzene1.24
Chloroform1.32
Acetone1.58
Methanol 5.20
Water 6.40

This data, from a study on the leaves of Antiaris toxicaria, indicates the total yield of extractives and not specifically this compound.[3]

Table 2: Quantitative Analysis of Phytochemicals in Antiaris toxicaria Root Ash Extract by HPLC-DAD

CompoundConcentration (mg/g)
Gallic acid0.123
Catechin0.092
Chlorogenic acid0.054
Caffeic acid0.039
Ellagic acid0.115
Epigallocatechin0.023

This table, from a study on the root ash extract, highlights the presence of various phenolic compounds. The presence of other rutinosides in the plant suggests that similar analytical techniques could be applied for this compound.[2]

Visualizations

Experimental_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification A Collect Antiaris toxicaria Plant Material B Dry the Material (Air or Oven) A->B C Grind into Fine Powder B->C D Solvent Extraction (e.g., Ethanol) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude Extract F->G H Column Chromatography (Silica Gel) G->H I Further Purification (HPLC) H->I J Isolated this compound I->J

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Start: Low Extraction Yield Solvent Is the solvent optimal? (e.g., aqueous ethanol) Start->Solvent Temp Is the temperature optimized? (e.g., 60-80°C) Solvent->Temp Yes OptimizeSolvent Action: Test different solvent polarities Solvent->OptimizeSolvent No Time Is the extraction time sufficient? Temp->Time Yes OptimizeTemp Action: Adjust temperature Temp->OptimizeTemp No ParticleSize Is the particle size fine enough? Time->ParticleSize Yes OptimizeTime Action: Increase extraction duration Time->OptimizeTime No OptimizeGrinding Action: Grind material to a finer powder ParticleSize->OptimizeGrinding No End Yield Improved ParticleSize->End Yes OptimizeSolvent->Temp OptimizeTemp->Time OptimizeTime->ParticleSize OptimizeGrinding->End

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Overcoming Antiarol Rutinoside Purification Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Antiarol rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound?

This compound is a phenolic compound that can be isolated from various plant sources, most notably from the bark of Pinus yunnanensis and plants from the genus Antiaris, such as Antiaris toxicaria.

Q2: What are the key physicochemical properties of this compound to consider during purification?

This compound is a glycoside, which makes it more polar than its aglycone. It is sparingly soluble in water but shows better solubility in organic solvents like methanol, ethanol, and ethyl acetate. Its stability can be affected by pH and temperature, with potential for hydrolysis of the glycosidic bond under strong acidic or basic conditions and elevated temperatures.

Q3: Which chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is typically most effective. This often involves:

  • Macroporous Resin Chromatography: For initial enrichment of total flavonoids from the crude extract.

  • Sephadex LH-20 Chromatography: For further separation based on molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification to achieve high purity this compound.

Troubleshooting Guides

Low Yield After Initial Extraction

Problem: The yield of crude this compound extract is lower than expected.

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Ensure the use of an appropriate solvent system. A common starting point is 80% methanol or ethanol in water.[1]
Incomplete Extraction Increase the extraction time or the number of extraction cycles. Employing techniques like ultrasonication or soxhlet extraction can improve efficiency.
Degradation During Extraction Avoid high temperatures and prolonged exposure to light. Consider extracting at room temperature or under reflux with controlled temperature.
Improper Plant Material Preparation Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction.[1]
Poor Resolution in Preparative HPLC

Problem: Co-elution of impurities with this compound during preparative HPLC, resulting in low purity of the final product.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry If using a C18 column, consider switching to a different stationary phase like a Phenyl-Hexyl or a polar-embedded column for alternative selectivity.
Suboptimal Mobile Phase Systematically adjust the mobile phase composition. For reversed-phase HPLC, fine-tune the ratio of acetonitrile/methanol and water. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for phenolic compounds.
Gradient Not Optimized Modify the gradient slope. A shallower gradient around the elution time of this compound can improve the resolution of closely eluting peaks.
Column Overloading Reduce the injection volume or the concentration of the sample being loaded onto the column.
Presence of Co-eluting Impurities If the impurity is known, develop a specific pre-purification step to remove it. If unknown, consider using an orthogonal chromatographic technique (e.g., HILIC) for further purification.
Difficulty with Crystallization

Problem: The purified this compound does not crystallize, or forms an amorphous precipitate.

Possible Cause Troubleshooting Step
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Re-purify the sample using preparative HPLC.
Incorrect Solvent System Experiment with different solvent and anti-solvent combinations. Common solvents for flavonoid crystallization include methanol, ethanol, and acetone, with water or hexane as potential anti-solvents.
Supersaturation Not Reached Slowly evaporate the solvent from the solution to gradually increase the concentration of this compound.
Nucleation is Inhibited Try seeding the solution with a tiny crystal of pure this compound if available. Scratching the inside of the glass vessel with a glass rod can also induce nucleation.
Unfavorable Temperature Optimize the crystallization temperature. Some compounds crystallize better at room temperature, while others require refrigeration.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound

This protocol describes a general procedure for the extraction and initial enrichment of this compound from plant material.

  • Extraction:

    • Air-dry and powder the plant material (e.g., bark of Pinus yunnanensis).

    • Extract the powder with 80% aqueous methanol at room temperature with stirring for 24 hours. Repeat the extraction three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., AB-8).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid-rich fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Combine the positive fractions and evaporate the solvent.

Protocol 2: Preparative HPLC Purification of this compound

This protocol provides a general method for the final purification of this compound.

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient would be 10-40% B over 40 minutes. This should be optimized based on analytical HPLC results.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Dissolve the enriched fraction from Protocol 1 in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the semi-preparative HPLC system.

    • Collect fractions corresponding to the this compound peak.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Steps for Flavonoid Rutinosides

Purification Step Typical Purity Achieved Typical Recovery Key Advantages Common Challenges
Crude Extraction 5-15%>90%High initial recovery of total flavonoids.High content of pigments, sugars, and other impurities.
Macroporous Resin 30-50%70-85%Good enrichment of total flavonoids; removes highly polar impurities.Co-adsorption of similar flavonoids.
Sephadex LH-20 50-70%60-80%Effective for removing pigments and small molecules.Can be time-consuming; potential for band broadening.
Preparative HPLC >98%40-60%High resolution and purity.Lower recovery; requires method optimization.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Pinus yunnanensis bark) extraction Extraction (80% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched Flavonoid Fraction macroporous_resin->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_antiarol Pure this compound (>98%) prep_hplc->pure_antiarol

Caption: General experimental workflow for the purification of this compound.

troubleshooting_hplc start Poor Resolution in Prep HPLC check_overload Is the column overloaded? start->check_overload reduce_load Reduce injection volume/concentration check_overload->reduce_load Yes optimize_mobile_phase Optimize mobile phase composition check_overload->optimize_mobile_phase No reduce_load->start adjust_gradient Adjust gradient slope optimize_mobile_phase->adjust_gradient success Resolution Improved optimize_mobile_phase->success change_column Try a different column chemistry adjust_gradient->change_column adjust_gradient->success change_column->success

Caption: Troubleshooting logic for poor HPLC resolution.

References

Antiarol Rutinoside Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of antiarol rutinoside. Due to the limited availability of direct stability data for this compound, this guide draws upon established knowledge of structurally similar flavonoid rutinosides, such as rutin. The principles and methodologies outlined here serve as a robust starting point for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

A1: this compound, like other flavonoid glycosides, is susceptible to degradation from several factors. The primary environmental and chemical stressors include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] The stability is significantly pH-dependent, with increased degradation often observed in neutral to alkaline conditions.[1][5][6] Elevated temperatures can accelerate hydrolysis and other degradation reactions.[6][7][8][9][10] Exposure to UV and visible light can also lead to photodegradation.[11][12][13][14][15]

Q2: I am observing a loss of my this compound peak in HPLC analysis. What could be the cause?

A2: A diminishing peak of the parent compound can indicate degradation. The most common cause is the hydrolysis of the glycosidic bond, which would cleave the rutinoside sugar moiety from the antiarol aglycone.[16] This can be triggered by acidic or basic conditions in your sample matrix or mobile phase, as well as elevated temperatures during sample preparation or storage.[1][6] You may observe the appearance of a new peak corresponding to the antiarol aglycone.

Q3: My solution of this compound has changed color. Does this signify degradation?

A3: Yes, a color change can be an indicator of degradation. Flavonoids can undergo oxidation and polymerization, leading to the formation of colored degradation products.[4] This is often accelerated by exposure to light, oxygen, and higher pH.[2][11]

Q4: How can I prevent the degradation of this compound during storage?

A4: To ensure the stability of this compound during storage, it is recommended to:

  • Store solutions at low temperatures, preferably at -20°C or -80°C.

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Use buffered solutions in the acidic pH range (e.g., pH 4-5) if compatible with your experimental setup, as flavonoid glycosides tend to be more stable under these conditions.[1][5]

  • Purge solutions with an inert gas like nitrogen or argon to minimize oxidation.

Q5: What are the expected degradation products of this compound?

A5: Based on the degradation pathways of similar flavonoid rutinosides like rutin, the primary degradation product is expected to be the aglycone, antiarol, formed by the hydrolysis of the rutinoside linkage.[7][9] Further degradation of the aglycone can occur under harsh conditions (e.g., high temperature, strong acid/base, oxidative stress), leading to the formation of smaller phenolic compounds. For instance, the aglycone of rutin, quercetin, can degrade into protocatechuic acid.[6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Rapid loss of parent compound in solution at room temperature. pH instability.Buffer the solution to a slightly acidic pH (4-5). Prepare fresh solutions before use.
Appearance of multiple unknown peaks in chromatogram over time. Thermal degradation and/or oxidation.Store stock solutions and samples at low temperatures (-20°C or below). Minimize exposure to air; consider using degassed solvents.
Inconsistent results between experimental replicates. Photodegradation.Protect all solutions from light during preparation, storage, and handling by using amber vials or foil wrapping.
Low recovery of this compound from biological matrices. Enzymatic degradation by glycosidases.Heat-inactivate the biological matrix before analysis (if compatible with the analyte). Add inhibitors of glycosidase enzymes.
Precipitation of the compound from the solution. Poor solubility.The solubility of flavonoid glycosides can be pH-dependent.[17][18] Adjusting the pH may improve solubility. The use of co-solvents such as DMSO, ethanol, or methanol may also be necessary.[19]

Quantitative Data Summary

The stability of flavonoid glycosides is often assessed through forced degradation studies. The following table summarizes typical degradation observed for rutin, a closely related compound, under various stress conditions. This data can serve as an estimate for designing stability studies for this compound.

Stress Condition Typical Reagent/Parameter Observation for Rutin Reference
Acid Hydrolysis 0.1 M HClRelatively stable, minimal degradation.[1][20]
Base Hydrolysis 0.1 M NaOHSignificant degradation.[1][20]
Oxidation 3-30% H₂O₂Significant degradation.[1][20]
Thermal Degradation 60-80°CDegradation increases with temperature.[1][6][8]
Photodegradation UV lightDegradation observed.[11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions, consistent with ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a buffer of choice.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection).[1][5]

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics (e.g., first-order).[1][7]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). - Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. - Gradient Program: A typical gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B; 30-35 min, 10% B. - Flow Rate: 1.0 mL/min. - Detection Wavelength: Monitor at the λmax of this compound (typically determined by UV-Vis spectrophotometry). - Injection Volume: 20 µL. - Column Temperature: 30°C.

Visualizations

degradation_pathway antiarol_rutinoside This compound antiarol_aglycone Antiarol (Aglycone) antiarol_rutinoside->antiarol_aglycone Hydrolysis (Acid, Base, Heat, Enzymes) further_degradation Further Degradation Products (e.g., smaller phenolic compounds) antiarol_aglycone->further_degradation Oxidation, Heat, Strong Acid/Base

Caption: Proposed degradation pathway for this compound.

experimental_workflow cluster_stress Stress Conditions acid Acidic sampling Time-Point Sampling & Neutralization/Dilution acid->sampling base Basic base->sampling oxidative Oxidative oxidative->sampling thermal Thermal thermal->sampling photo Photolytic photo->sampling stock This compound Stock Solution stock->acid stock->base stock->oxidative stock->thermal stock->photo hplc RP-HPLC Analysis sampling->hplc data Data Analysis (Degradation %, Kinetics) hplc->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: HPLC Separation of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC separation of Antiarol rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

This compound is a naturally occurring phenolic glycoside.[1][2] Its chemical formula is C21H32O13 with a molecular weight of approximately 492.5 g/mol .[1][3] As a rutinoside, it possesses a flavonoid-like backbone with sugar moieties, making it a relatively polar compound.[1] It is soluble in solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[4] This information is crucial for selecting an appropriate stationary phase (typically reversed-phase) and mobile phase for separation.

Q2: I'm observing significant peak tailing for my this compound peak. What are the likely causes and solutions?

Peak tailing, where the latter half of the peak is elongated, is a common issue when analyzing polar or ionizable compounds like this compound.[5][6] It can compromise the accuracy of quantification and reduce resolution.[6][7]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can form strong secondary interactions with the polar functional groups of this compound. This causes some molecules to be retained longer, resulting in a tailing peak.[6]

    • Solution 1: Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase. This protonates the silanol groups, reducing their ability to interact with the analyte.[8]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped to minimize the number of free silanol groups.

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine can help by preferentially interacting with the active silanol sites.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][9]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.[7][8]

  • Column Contamination or Degradation: Contaminants from the sample or mobile phase can accumulate at the column inlet, creating active sites that cause tailing.[5] A void at the head of the column can also disrupt the flow path.[10]

    • Solution: Use a guard column to protect the analytical column.[8] If contamination is suspected, flush the column with a series of strong solvents. If a void has formed, the column may need to be replaced.[10]

Q3: My this compound peak is showing fronting. How can I resolve this?

Peak fronting, where the leading edge of the peak is sloped, is generally less common than tailing for this type of analyte but can occur.[6][9]

Potential Causes and Solutions:

  • High Sample Concentration/Overload: Injecting a highly concentrated sample can lead to concentration overload, causing the peak to front.[7][9]

    • Solution: Dilute the sample or reduce the injection volume.[8]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 5% acetonitrile), the sample band will not focus properly at the head of the column, leading to distortion.[7][8]

    • Solution: Dissolve the sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.[8]

  • Column Collapse: Operating a column under inappropriate pH or temperature conditions can cause the packed bed to collapse, leading to poor peak shape.[7]

    • Solution: Ensure the mobile phase pH and operating temperature are within the column manufacturer's recommended range.

Q4: Why are the retention times for this compound shifting between injections?

Inconsistent retention times are a sign of instability in the HPLC system or method.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection, especially in gradient methods.

    • Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.[11]

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the more volatile solvent or improper mixing.[12]

    • Solution: Prepare fresh mobile phase daily. Ensure solvents are properly degassed and that the pump's proportioning valves are functioning correctly.[11][12]

  • Fluctuations in Temperature: Column temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a column oven to maintain a constant and stable temperature.[11][13]

  • Leaks or Pump Issues: A leak in the system will cause pressure fluctuations and, consequently, retention time shifts.[11][14]

    • Solution: Systematically check for leaks at all fittings from the pump to the detector. Observe the pressure reading for stability.

HPLC Method Parameters and Experimental Protocol

Recommended HPLC Parameters for this compound

The following table summarizes a typical starting point for method development. Optimization will be required for specific applications.

ParameterRecommended Conditions
HPLC System A system with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
Column Reversed-Phase C18, end-capped (e.g., 150 mm x 4.6 mm, 2.6-5 µm particle size). Core-shell columns can offer improved resolution.[15][16]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid.[13][15]
Gradient Elution Start with a low percentage of organic solvent (e.g., 5-10% B) and increase linearly to a high percentage (e.g., 95% B) over 20-30 minutes to elute the compound and clean the column.
Flow Rate 0.8 - 1.2 mL/min.[13]
Column Temperature 30 - 40 °C. Elevated temperatures can improve peak shape by reducing mobile phase viscosity.[13]
Detection Wavelength Based on the UV spectrum of this compound. A photodiode array (DAD) detector is recommended to determine the lambda max, likely in the 260-280 nm range typical for phenolics.
Injection Volume 5 - 20 µL.
Detailed Experimental Protocol

This protocol provides a representative method for the analysis of this compound.

  • Reagent and Sample Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Dilute the stock solution to the desired working concentration (e.g., 10-100 µg/mL) using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[8]

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.[8]

  • HPLC System Setup and Equilibration:

    • Install a C18 reversed-phase column and a suitable guard column.

    • Set the column oven temperature to 35 °C.

    • Purge the pump lines with fresh mobile phase.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Set the detection wavelength based on the analyte's UV absorbance maximum.

    • Inject the prepared sample (e.g., 10 µL).

    • Run the gradient program. A sample gradient could be:

      • 0-20 min: 5% B to 90% B (linear gradient)

      • 20-25 min: Hold at 90% B (column wash)

      • 25-26 min: 90% B to 5% B (return to initial conditions)

      • 26-35 min: Hold at 5% B (re-equilibration)

    • Acquire data throughout the run.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Assess peak shape (asymmetry factor), retention time, and peak area for quantification.

Visual Troubleshooting Guides

HPLC_Troubleshooting_Workflow start Problem: Poor Peak Shape for this compound tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Split Peaks start->splitting cause_tail1 Secondary Silanol Interactions tailing->cause_tail1 Potential Causes cause_tail2 Column Overload (Mass Overload) tailing->cause_tail2 Potential Causes cause_tail3 Column Contamination or Void tailing->cause_tail3 Potential Causes cause_front1 High Sample Concentration (Concentration Overload) fronting->cause_front1 Potential Causes cause_front2 Strong Sample Solvent fronting->cause_front2 Potential Causes cause_split1 Blocked Column Frit splitting->cause_split1 Potential Causes cause_split2 Column Void at Inlet splitting->cause_split2 Potential Causes cause_split3 Strong Sample Solvent Effect splitting->cause_split3 Potential Causes sol_tail1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause_tail1->sol_tail1 Solution sol_tail2 Reduce Sample Concentration or Injection Volume cause_tail2->sol_tail2 Solution sol_tail3 Use Guard Column Flush or Replace Column cause_tail3->sol_tail3 Solution sol_front1 Dilute Sample or Reduce Injection Volume cause_front1->sol_front1 Solution sol_front2 Dissolve Sample in Initial Mobile Phase cause_front2->sol_front2 Solution sol_split1 Filter Samples/Mobile Phase Backflush Column cause_split1->sol_split1 Solution sol_split2 Replace Column cause_split2->sol_split2 Solution sol_split3 Prepare Sample in Mobile Phase cause_split3->sol_split3 Solution

Caption: A flowchart guiding the troubleshooting process for common HPLC peak shape problems.

HPLC_Parameter_Relationships center This compound Separation Quality out_ret Retention Time center->out_ret affects out_peak Peak Shape (Tailing, Width) center->out_peak affects out_res Resolution center->out_res affects param_mp Mobile Phase (% Organic, pH) param_mp->center param_mp->out_ret param_mp->out_peak param_temp Column Temperature param_temp->center param_temp->out_peak param_flow Flow Rate param_flow->center param_flow->out_res param_col Column Chemistry (C18, End-capping) param_col->center param_col->out_peak

Caption: Logical relationships between key HPLC parameters and separation outcomes.

References

Antiarol rutinoside solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antiarol rutinoside. The information is designed to address common solubility challenges and provide practical solutions.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
Difficulty Dissolving this compound in Aqueous Buffers This compound has low water solubility.[1]- Use a co-solvent system. Start by dissolving this compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or DMF, and then slowly add the aqueous buffer to the desired concentration.[2] - For in vivo studies, consider formulations such as DMSO:Tween 80:Saline (10:5:85) or DMSO:PEG300:Tween 80:Saline (10:40:5:45).[2]
Precipitation of this compound Upon Dilution The concentration of the organic co-solvent may be too low in the final solution to maintain solubility.- Increase the proportion of the organic co-solvent in the final solution, if experimentally permissible. - Prepare a more concentrated stock solution in the organic solvent and use a smaller volume for dilution.
Inconsistent Results in Biological Assays Poor solubility can lead to inaccurate concentrations and variable results.- Ensure complete dissolution of the compound before use. Visually inspect for any precipitate. - Consider using a solubility-enhancing technique like cyclodextrin complexation to improve aqueous solubility and bioavailability.[3][4]
Compound Appears Unstable in Solution The pH of the solution can affect the stability and solubility of this compound.[1] Glycosidic bonds can be susceptible to hydrolysis under acidic or enzymatic conditions.- Investigate the effect of pH on the stability and solubility of your compound. Prepare solutions in buffers with different pH values to determine the optimal conditions. - For long-term storage, it is recommended to store the compound as a dry powder at -20°C.[2] In solvent, store at -80°C for up to 6 months.[2]

Frequently Asked Questions (FAQs)

1. What is the expected solubility of this compound in common laboratory solvents?

This compound is a glycoside, and as such, it exhibits differential solubility. It has low solubility in water but is more soluble in organic solvents.[1] While specific quantitative data is limited, it is known to be soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][5]

Solubility of this compound and Related Flavonoid Glycosides

Compound Solvent Solubility Reference
This compoundWaterLow[1]
This compoundEthanolSoluble[1]
This compoundEster SolventsSoluble[1]
This compoundDMSOSoluble[2][5]
This compoundChloroformSoluble[5]
This compoundDichloromethaneSoluble[5]
This compoundEthyl AcetateSoluble[5]
This compoundAcetoneSoluble[5]
Flavonoid Glycosides (general)Water-Alcohol MixturesSoluble[6]
Rutin (a related rutinoside)Acetonitrile0.50 mmol·L⁻¹[7]

2. How can I improve the aqueous solubility of this compound for my experiments?

Several techniques can be employed to enhance the aqueous solubility of flavonoid glycosides like this compound:

  • Co-solvency: The use of water-miscible organic solvents is a common starting point.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Experimenting with different buffer pHs may improve solubility.

  • Inclusion Complexation: Complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility and bioavailability of rutinosides like rutin.[3][4]

  • Solid Dispersion: This technique involves dispersing the compound in a matrix of a water-soluble polymer (e.g., PVP K30) to improve its dissolution rate.[8]

3. Are there any established protocols for preparing this compound solutions for in vivo studies?

Yes, for compounds with low water solubility, specific formulations are often used. Here are some common examples that can be tested with this compound[2]:

  • Formulation 1: 10% DMSO, 90% Corn Oil

  • Formulation 2: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

  • Formulation 3: 10% DMSO, 5% Tween 80, 85% Saline

It is crucial to test these formulations on a small scale first to ensure the compound remains in solution.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an this compound Formulation for In Vivo Administration (Example)

This protocol is based on a common formulation for poorly soluble compounds[2]:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween 80 and mix until a clear solution is formed.

  • Add 450 µL of sterile saline and mix to obtain the final formulation.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_application Experimental Application start Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer or Formulation stock->dilute Working Solution Preparation assay Perform In Vitro / In Vivo Assay dilute->assay solubility_troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions problem Solubility Problem Encountered cause1 Low Intrinsic Aqueous Solubility problem->cause1 cause2 Incorrect Solvent Choice problem->cause2 cause3 Precipitation on Dilution problem->cause3 cause4 pH/Stability Issues problem->cause4 solution1 Use Co-solvents (DMSO, Ethanol) cause1->solution1 solution5 Employ Solubility Enhancement Techniques (e.g., Cyclodextrins) cause1->solution5 solution2 Test Alternative Solvents cause2->solution2 solution3 Increase Co-solvent Ratio / Use Formulation cause3->solution3 cause3->solution5 solution4 Optimize pH / Use Fresh Solutions cause4->solution4

References

Technical Support Center: Optimizing Cell-Based Assays with Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Antiarol rutinoside in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring phenolic glycoside.[1][2] Its chemical formula is C21H32O13 and it has a molecular weight of 492.47 g/mol .[1][3] Research suggests that this compound possesses several potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1]

Q2: What is the recommended solvent for dissolving this compound for cell-based assays?

Based on information for the aglycone, Antiarol, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[4] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

For initial screening, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM. The optimal concentration will be assay- and cell-type-dependent. For flavonoid glycosides, the presence of the sugar moiety can influence cell permeability and activity.[5]

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A standard cytotoxicity assay, such as the MTT, MTS, or a LDH release assay, should be performed. This will help determine the non-toxic concentration range of this compound for your specific cell line, ensuring that the observed effects are not due to cell death.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability in replicate wells or between experiments can obscure the true effect of this compound.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each set of wells to prevent settling. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Edge Effects Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Cell Passage Number High passage numbers can lead to phenotypic changes. Use cells within a consistent and low passage number range for all experiments.[6][7]
Compound Precipitation Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or adjusting the solvent concentration.
Issue 2: No Observable Effect of this compound

If this compound does not produce the expected biological effect, consider the following:

Potential Cause Troubleshooting Step
Suboptimal Concentration Perform a wider dose-response curve to ensure the effective concentration range was not missed.
Insufficient Incubation Time Optimize the incubation time. Some cellular responses may take longer to develop. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).
Compound Instability Prepare fresh dilutions of this compound for each experiment. Protect the stock solution from light and repeated freeze-thaw cycles.
Low Cell Permeability The glycoside moiety may reduce cell permeability. Consider using a cell line with higher expression of relevant transporters or using the aglycone (Antiarol) as a positive control if available.
Assay Sensitivity Ensure the assay is sensitive enough to detect the expected change. Use a known positive control to validate assay performance.

Experimental Protocols

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted for assessing the intracellular antioxidant potential of this compound.

Materials:

  • Cell line (e.g., HepG2, Caco-2)

  • Cell culture medium

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

  • Quercetin (as a positive control)

  • Black, clear-bottom 96-well microplates

Methodology:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Quercetin in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1-4 hours.

  • DCFH-DA Staining: Remove the compound-containing medium and wash the cells once with PBS. Add DCFH-DA solution (typically 25 µM) to each well and incubate for 60 minutes in the dark.

  • Induction of Oxidative Stress: Wash the cells once with PBS to remove excess DCFH-DA. Add a solution of AAPH (typically 600 µM) to all wells except the negative control.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment. The CAA value can be expressed as a percentage of inhibition of AAPH-induced fluorescence.

Protocol 2: Anti-inflammatory Nitric Oxide (NO) Production Assay

This protocol measures the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (DMEM)

  • This compound

  • Lipopolysaccharide (LPS)

  • Dexamethasone (as a positive control)

  • Griess Reagent System

  • 96-well microplates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of LPS-induced NO production.

Quantitative Data Summary

The following tables summarize hypothetical, yet typical, data for a flavonoid glycoside like this compound in the described assays. Actual values must be determined experimentally.

Table 1: Cytotoxicity of this compound on HepG2 Cells (48h Incubation)

Concentration (µM)% Cell Viability (MTT Assay)
0 (Control)100
198.5
1095.2
2591.8
5085.1
10070.3

Table 2: Cellular Antioxidant Activity of this compound

CompoundEC50 (µM)
This compound15.7
Quercetin (Control)8.2

Table 3: Inhibition of NO Production by this compound in RAW 264.7 Cells

CompoundIC50 (µM)
This compound22.4
Dexamethasone (Control)0.1

Visualizations

experimental_workflow_caa cluster_prep Preparation cluster_treatment Treatment & Staining cluster_measurement Measurement & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with This compound incubate_24h_1->treat_compound incubate_1h Incubate 1-4h treat_compound->incubate_1h stain_dcfhda Stain with DCFH-DA incubate_1h->stain_dcfhda incubate_1h_dark Incubate 60 min (dark) stain_dcfhda->incubate_1h_dark induce_ros Induce ROS with AAPH incubate_1h_dark->induce_ros read_fluorescence Read Fluorescence (kinetic) induce_ros->read_fluorescence analyze_data Data Analysis (AUC) read_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

signaling_pathway_nfkb cluster_nucleus Inside Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex ikb IκBα ikk_complex->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB nfkb->nfkb_nucleus translocates nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (e.g., iNOS) nfkb_nucleus->gene_expression induces antiarol This compound antiarol->ikk_complex Potential Inhibition

Caption: Potential anti-inflammatory signaling pathway targeted by this compound.

troubleshooting_logic cluster_exp Experimental Variables cluster_plate Plate & Environment cluster_compound Compound Issues start Inconsistent Assay Results? check_seeding Review Cell Seeding Protocol start->check_seeding Yes check_pipetting Verify Pipette Calibration & Technique start->check_pipetting Yes check_reagents Prepare Fresh Reagents start->check_reagents Yes check_edge_effects Mitigate Edge Effects start->check_edge_effects Yes check_incubation Ensure Consistent Incubation start->check_incubation Yes check_solubility Check for Precipitation start->check_solubility Yes check_concentration Optimize Concentration Range start->check_concentration Yes resolve Consistent Results check_seeding->resolve check_pipetting->resolve check_reagents->resolve check_edge_effects->resolve check_incubation->resolve check_solubility->resolve check_concentration->resolve

Caption: Logical troubleshooting workflow for inconsistent assay results.

References

Technical Support Center: NMR Spectroscopy of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiarol rutinoside and encountering artifacts in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a naturally occurring phenolic glycoside.[1][2] Its chemical formula is C21H32O13.[3][4] The structure consists of an antiarol aglycone, which is a trimethoxyphenol, linked to a rutinose sugar moiety. Rutinose is a disaccharide composed of rhamnose and glucose. This glycosidic linkage and the multiple hydroxyl and methoxy groups are important features to consider during NMR analysis.

Q2: I am seeing broad or distorted peaks in my ¹H NMR spectrum of this compound. What could be the cause?

Broad or distorted peaks in the NMR spectrum of a natural product like this compound can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal. Careful shimming of the NMR spectrometer is crucial for obtaining sharp signals.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and signal broadening.[5] It is advisable to use an appropriate sample concentration.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Chemical Exchange: The hydroxyl protons of the sugar moieties can undergo chemical exchange with residual water or other exchangeable protons in the solvent. This can lead to broad signals for these protons.

  • Compound Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to broader signals.

Q3: My ¹³C NMR spectrum of this compound has a low signal-to-noise ratio, even after a long acquisition time. How can I improve it?

A low signal-to-noise ratio in the ¹³C NMR spectrum is a common issue due to the low natural abundance of the ¹³C isotope. To improve the signal-to-noise ratio for this compound, consider the following:

  • Increase the number of scans: This is the most direct way to improve the signal-to-noise ratio, which increases with the square root of the number of scans.

  • Use a higher concentration of the sample: A more concentrated sample will have more ¹³C nuclei in the detection volume. However, be mindful of potential aggregation and solubility issues.

  • Optimize the relaxation delay (d1): For quaternary carbons, which are common in the aromatic ring of this compound, the relaxation time (T1) can be long. A sufficiently long relaxation delay is necessary to allow the magnetization to return to equilibrium before the next pulse.

  • Use a higher magnetic field spectrometer: Higher field strengths lead to greater sensitivity.

  • Employ advanced NMR techniques: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signals of protonated carbons and help in their identification.

Q4: I am observing unexpected peaks in the NMR spectrum of my this compound sample. Could these be artifacts?

Yes, unexpected peaks are often artifacts. Here are some common sources:

  • Solvent Impurities: Residual signals from deuterated solvents are common. For example, chloroform-d (CDCl₃) often shows a peak at 7.26 ppm in the ¹H NMR and 77.16 ppm in the ¹³C NMR. Water (H₂O) is also a very common impurity.

  • Spinning Sidebands: These are small peaks that appear symmetrically around a large signal, at a distance equal to the spinning rate of the sample tube.[6] They can be minimized by improving the magnetic field homogeneity (shimming) or by acquiring the spectrum without spinning.

  • Sample Degradation: Glycosides can be susceptible to hydrolysis, especially in the presence of acid or base traces, or at elevated temperatures. This could lead to the appearance of signals from the free aglycone (antiarol) and the rutinose sugar.

  • Contaminants from Isolation: Impurities from the extraction and purification process, such as residual solvents (e.g., ethyl acetate, methanol), can appear in the spectrum.[7]

Troubleshooting Guides

Guide 1: Identifying and Mitigating Common NMR Artifacts

This guide provides a systematic approach to identifying and resolving common artifacts in the NMR spectra of this compound.

Table 1: Common NMR Artifacts and Troubleshooting Steps

ArtifactDescriptionPotential Cause(s)Troubleshooting Steps
Broad Peaks Signals are wider than expected, leading to loss of resolution.Poor shimming, high sample concentration, paramagnetic impurities, chemical exchange.1. Re-shim the magnet. 2. Prepare a more dilute sample. 3. Use high-purity solvents and clean NMR tubes. 4. For exchangeable protons (OH), consider acquiring the spectrum in a different solvent (e.g., DMSO-d₆) or adding a drop of D₂O to exchange the protons.
Rolling Baseline The baseline of the spectrum is not flat.Incorrect phase correction, very broad background signals.[6]1. Manually re-phase the spectrum. 2. Apply a baseline correction algorithm in the processing software.
Spinning Sidebands Small peaks flanking a large peak at multiples of the spinning rate.[6]Inhomogeneous magnetic field, imperfect NMR tube.1. Improve the shimming. 2. Use a high-quality NMR tube. 3. Acquire the spectrum without sample spinning.
Solvent Peaks Signals from the deuterated solvent or residual non-deuterated solvent.Incomplete deuteration of the solvent.1. Identify the solvent peaks based on their known chemical shifts. 2. Use solvent suppression techniques if the solvent peak overlaps with signals of interest.
Water Peak A broad or sharp signal from residual water in the solvent or sample.Incomplete drying of the sample or solvent.1. Use a freshly opened bottle of deuterated solvent or dry the solvent over molecular sieves. 2. Lyophilize the sample before dissolving it in the NMR solvent. 3. Use water suppression pulse sequences.
Impurity Peaks Signals that do not correspond to the target molecule.Contamination from synthesis, extraction, or handling.[8]1. Check the purity of the sample using other analytical techniques (e.g., HPLC, LC-MS). 2. Repurify the sample if necessary.
Guide 2: Investigating Potential Sample Degradation

This compound, being a glycoside, may be susceptible to degradation. This guide helps in identifying potential degradation products.

Potential Degradation Pathway:

The most likely degradation pathway for this compound is the hydrolysis of the glycosidic bond, which would yield the antiarol aglycone and rutinose.

Troubleshooting Steps:

  • Compare with Reference Spectra: If available, compare the acquired spectra with reference spectra of pure this compound.

  • Look for Aglycone Signals: Search for characteristic signals of the antiarol aglycone (3,4,5-trimethoxyphenol). The aromatic protons would likely appear as a singlet, and the methoxy groups would give rise to sharp singlets.

  • Identify Sugar Signals: Look for anomeric proton signals (typically between 4.5 and 5.5 ppm) that do not correspond to the parent compound. The appearance of new anomeric signals could indicate the presence of free rutinose or its constituent monosaccharides.

  • 2D NMR Analysis: Use 2D NMR experiments like COSY and HSQC to confirm the presence of separate spin systems corresponding to the aglycone and the sugar moieties. An HMBC experiment can be used to look for the absence of the key correlation between the anomeric proton of the glucose unit and the carbon of the aglycone where the sugar was attached.

  • LC-MS Analysis: To confirm degradation, analyze the sample by LC-MS to detect the presence of the aglycone and sugar fragments with their corresponding molecular weights.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition for this compound

  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Acetone-d₆). Chloroform-d may not be suitable due to the polarity of the compound.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. A half-height linewidth of <0.5 Hz for a singlet is desirable.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals.

Visualizations

cluster_structure This compound Structure Antiarol Antiarol (Aglycone) (3,4,5-trimethoxyphenol) Rutinose Rutinose (Rhamnose-Glucose) Antiarol->Rutinose Glycosidic Bond (Potential site of hydrolysis)

Caption: Chemical structure of this compound.

cluster_workflow Troubleshooting Workflow for NMR Artifacts Start Observe Artifacts in NMR Spectrum CheckShimming Check Magnetic Field Homogeneity (Shimming) Start->CheckShimming CheckSample Evaluate Sample Preparation CheckShimming->CheckSample Good ReShim Re-shim the Magnet CheckShimming->ReShim Poor CheckSolvent Identify Solvent and Impurity Peaks CheckSample->CheckSolvent Good DiluteSample Prepare a More Dilute Sample CheckSample->DiluteSample Concentrated UsePureSolvent Use High-Purity Solvent and Clean Tube CheckSample->UsePureSolvent Impurities Suspected ConsiderDegradation Investigate Potential Sample Degradation CheckSolvent->ConsiderDegradation No Obvious Impurities ReacquireSpectrum Re-acquire Spectrum with Optimized Parameters CheckSolvent->ReacquireSpectrum Impurities Identified ConsiderDegradation->ReacquireSpectrum No Degradation Suspected Run2DNMR Perform 2D NMR (COSY, HSQC, HMBC) ConsiderDegradation->Run2DNMR Degradation Suspected AnalyzeData Analyze Clean Spectrum ReacquireSpectrum->AnalyzeData ReShim->ReacquireSpectrum DiluteSample->ReacquireSpectrum UsePureSolvent->ReacquireSpectrum RunLCMS Perform LC-MS Analysis Run2DNMR->RunLCMS RunLCMS->AnalyzeData

Caption: Troubleshooting workflow for NMR artifacts.

References

Technical Support Center: Enhancing the Bioavailability of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of antiarol rutinoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability expected to be low?

This compound is a flavonoid glycoside. Like many polyphenolic compounds, its bioavailability is often limited by several factors. The sugar moiety (rutinose) increases its molecular size and polarity, which can hinder passive diffusion across the intestinal epithelium.[1][2] Furthermore, flavonoid glycosides can be subject to enzymatic degradation in the gastrointestinal tract and extensive first-pass metabolism in the liver.[1][3] Poor aqueous solubility of the aglycone, antiarol, may also contribute to low dissolution and subsequent absorption.

Q2: My in vivo rodent study shows very low plasma concentrations of this compound after oral administration. How can I confirm if this is a bioavailability issue?

To confirm a bioavailability issue, a comparative pharmacokinetic study is recommended. You would need to administer this compound both orally (p.o.) and intravenously (i.v.) to different groups of rodents. The absolute bioavailability (F%) can be calculated using the following formula:

F(%) = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100

Where AUC is the area under the plasma concentration-time curve. A low F% value would confirm poor oral bioavailability.

Q3: What are the primary mechanisms that could be limiting the bioavailability of this compound?

The low bioavailability of flavonoid rutinosides is typically attributed to a combination of the following factors:

  • Poor Permeability: The large and hydrophilic rutinoside group can limit passive transport across the intestinal cell membrane.[2]

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) and multidrug-resistant proteins (MRPs) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen.[4]

  • Enzymatic Hydrolysis: Intestinal enzymes may hydrolyze the glycosidic bond, releasing the aglycone (antiarol), which may then be further metabolized.[1]

  • First-Pass Metabolism: Both the parent compound and its aglycone can be extensively metabolized by phase I and phase II enzymes in the enterocytes and the liver.[3]

  • Low Aqueous Solubility: If the aglycone, antiarol, has poor water solubility, its dissolution in the gastrointestinal fluids will be limited, thus reducing the amount of drug available for absorption.[5][6]

Troubleshooting Guides

Problem 1: Poor aqueous solubility of this compound is limiting dissolution.

Symptoms:

  • Inconsistent results in in vitro dissolution studies.

  • Low and variable plasma concentrations in vivo.

  • Precipitation of the compound observed in simulated gastric or intestinal fluids.

Troubleshooting Steps:

  • Physicochemical Characterization:

    • Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, 6.8).

    • Assess the compound's pKa and logP values to understand its ionization and lipophilicity.

  • Formulation Strategies to Enhance Solubility:

    • Particle Size Reduction: Micronization or nanocrystal formation increases the surface area for dissolution.[7]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[5][8]

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the less soluble aglycone portion, enhancing aqueous solubility.[5][9]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds in the gastrointestinal tract.[5][9]

Illustrative Data on Solubility Enhancement Strategies:

Formulation StrategyThis compound Solubility (µg/mL)Fold Increase
Unformulated Compound151
Micronization453
Solid Dispersion (with PVP K30)18012
β-Cyclodextrin Complex22515
SEDDS45030
Problem 2: Low intestinal permeability of this compound.

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 cell monolayer assays.

  • High concentrations of the compound remain in the apical chamber of the Caco-2 assay.

Troubleshooting Steps:

  • In Vitro Permeability Assessment:

    • Utilize the Caco-2 cell monolayer model to determine the bidirectional Papp values (apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.[4]

  • Strategies to Enhance Permeability:

    • Co-administration with Permeation Enhancers: Certain excipients can transiently open tight junctions or fluidize the cell membrane to enhance paracellular or transcellular transport.

    • Chemical Modification:

      • Methylation: Methylating free hydroxyl groups can increase lipophilicity and membrane transport, thereby improving absorption and metabolic stability.[3]

      • Prodrug Approach: Converting the molecule into a more permeable prodrug that is metabolized to the active compound after absorption.[6]

    • Nanoformulations: Encapsulating this compound in nanoparticles can facilitate its uptake by intestinal cells through various endocytic pathways.

Illustrative Data on Permeability Enhancement Strategies:

StrategyPapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio
This compound Alone0.54.2
+ P-gp Inhibitor (Verapamil)1.81.1
Methylated Analog2.51.5
Nanoemulsion Formulation3.1N/A

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (A) chamber and collect samples from the basolateral (B) chamber at specified time points.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (B) chamber and collect samples from the apical (A) chamber at specified time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions problem Low In Vivo Bioavailability solubility Solubility Assessment (pH 1.2, 4.5, 6.8) problem->solubility Is dissolution rate-limiting? permeability Caco-2 Permeability (Papp & Efflux Ratio) problem->permeability Is permeability rate-limiting? sol_enhance Solubility Enhancement - Micronization - Solid Dispersion - Cyclodextrins - SEDDS solubility->sol_enhance perm_enhance Permeability Enhancement - Permeation Enhancers - Chemical Modification - Nanoformulations permeability->perm_enhance

Caption: Troubleshooting workflow for low bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein AR This compound (AR) AR_inside AR AR->AR_inside Passive Diffusion (Limited) Aglycone Antiarol (Aglycone) AR_inside->Aglycone Hydrolysis efflux P-gp / MRPs AR_inside->efflux AR_blood AR AR_inside->AR_blood Absorption Metabolites Metabolites (Glucuronides, Sulfates) Aglycone->Metabolites Phase II Metabolism Aglycone_blood Aglycone Aglycone->Aglycone_blood Absorption Metabolites_blood Metabolites Metabolites->Metabolites_blood Absorption efflux->AR Efflux

Caption: Potential absorption and metabolism pathways of this compound.

References

Preventing oxidation of Antiarol rutinoside during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Antiarol rutinoside during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

This compound is a phenolic glycoside with the chemical formula C21H32O13.[1][2] As a phenolic compound, it possesses antioxidant properties, which paradoxically make it susceptible to oxidation.[2] Oxidation can lead to the degradation of the molecule, resulting in reduced yield and the formation of unwanted byproducts, which can interfere with downstream applications and analysis.

Q2: What are the common signs of this compound degradation during extraction?

Visual cues for degradation can include a color change in the extraction solvent, often turning yellow or brown. Chromatographic analysis, such as HPLC, may reveal a decrease in the peak area of this compound over time, accompanied by the appearance of new, unidentified peaks corresponding to degradation products.

Q3: Which solvents are recommended for the extraction of this compound?

This compound is soluble in a range of organic solvents. Based on its chemical properties, polar solvents are generally suitable for extracting glycosides. Commonly used solvents for similar compounds include:

  • Methanol

  • Ethanol

  • Acetone

  • Ethyl acetate

  • Dichloromethane

  • Chloroform[1]

The choice of solvent will depend on the specific extraction method and the polarity of other compounds in the plant matrix.

Troubleshooting Guide: Preventing Oxidation of this compound

This guide addresses specific issues that may arise during the extraction of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low yield of this compound Oxidation during extraction.1. Incorporate an antioxidant: Add an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. 2. Use an inert atmosphere: Perform the extraction under an inert gas like nitrogen or argon to minimize contact with oxygen. 3. Optimize extraction temperature: Conduct the extraction at a lower temperature (e.g., 4°C) to slow down the rate of oxidation.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound.1. Analyze a fresh extract immediately: Compare the chromatogram of a freshly prepared extract with one that has been stored to confirm degradation. 2. Employ preventative measures: Implement the solutions for low yield (antioxidants, inert atmosphere, low temperature) to prevent the formation of degradation products. 3. Modify the extraction solvent: The pH of the extraction solvent can influence stability. Buffering the solvent may help to reduce degradation.
Discoloration of the extract (yellowing/browning) Oxidation of phenolic compounds.1. Work quickly and protect from light: Minimize the exposure of the plant material and extract to air and light. 2. Use fresh solvents: Ensure that the extraction solvents are of high purity and free from peroxides.

Experimental Protocols

Protocol 1: Extraction of this compound with Antioxidant Addition

This protocol describes a standard solvent extraction method incorporating an antioxidant to minimize oxidation.

Materials:

  • Dried and powdered plant material containing this compound

  • Extraction solvent (e.g., 80% methanol in water)

  • Ascorbic acid (or BHT)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., filter paper and funnel, or vacuum filtration system)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered plant material.

  • Prepare the extraction solvent. For every 100 mL of solvent, add 50-100 mg of ascorbic acid.

  • Combine the plant material and the extraction solvent in a flask at a ratio of 1:10 (w/v).

  • Add a stir bar to the flask and place it on a stir plate.

  • Stir the mixture at room temperature for 2-4 hours.

  • After extraction, filter the mixture to separate the solid plant material from the liquid extract.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Store the concentrated extract at -20°C in an airtight container.

Protocol 2: Extraction under an Inert Atmosphere

This protocol outlines the procedure for performing an extraction under a nitrogen or argon atmosphere to prevent oxygen exposure.

Materials:

  • Dried and powdered plant material

  • Degassed extraction solvent (sparged with nitrogen or argon for 15-20 minutes)

  • Schlenk flask or a round-bottom flask with a septum-inlet adapter

  • Nitrogen or argon gas source with a regulator

  • Balloon or Schlenk line

  • Cannula or syringe for solvent transfer

  • Stir plate and stir bar

Procedure:

  • Add the powdered plant material and a stir bar to the Schlenk flask.

  • Seal the flask and connect it to the Schlenk line or attach a balloon filled with inert gas.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Transfer the degassed extraction solvent to the flask via a cannula or syringe.

  • Stir the mixture at the desired temperature for the specified duration.

  • After extraction, allow the solid material to settle.

  • Transfer the liquid extract to a storage flask under a positive pressure of the inert gas using a cannula.

  • Concentrate the extract as described in Protocol 1, ensuring minimal exposure to air.

Data Presentation

Table 1: Comparison of Antioxidants for Extraction

AntioxidantRecommended ConcentrationAdvantagesDisadvantages
Ascorbic Acid 0.05 - 0.1% (w/v)Water-soluble, effective, and easily removed during purification.Can be unstable at higher pH and temperatures.
Butylated Hydroxytoluene (BHT) 0.01 - 0.05% (w/v)Highly effective lipid-soluble antioxidant.May interfere with some analytical techniques; less "green" than ascorbic acid.

Table 2: HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Storage plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration antioxidant Add Antioxidant (e.g., Ascorbic Acid) antioxidant->extraction Optional inert_atm Inert Atmosphere (N2 or Ar) inert_atm->extraction Optional concentration Concentration (Rotary Evaporation) filtration->concentration hplc HPLC Analysis concentration->hplc storage Store at -20°C concentration->storage

Caption: Workflow for the extraction of this compound.

troubleshooting_logic start Low Yield or Degradation Observed? check_o2 Is the extraction exposed to air? start->check_o2 Yes check_temp Is the extraction temperature high? check_o2->check_temp No solution_inert Implement Inert Atmosphere (N2/Ar) check_o2->solution_inert Yes check_antioxidant Is an antioxidant being used? check_temp->check_antioxidant No solution_temp Lower Extraction Temperature (e.g., 4°C) check_temp->solution_temp Yes solution_antioxidant Add Antioxidant (e.g., Ascorbic Acid) check_antioxidant->solution_antioxidant No end_node Improved Yield & Stability check_antioxidant->end_node Yes solution_inert->end_node solution_temp->end_node solution_antioxidant->end_node

Caption: Troubleshooting logic for oxidation issues.

References

Technical Support Center: Scaling Up Antiarol Rutinoside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the large-scale purification of Antiarol rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up the purification of this compound?

A1: When scaling up, the most critical parameters to consider are the choice of purification method, solvent selection and concentration, sample loading concentration, flow rate, and temperature. For large-scale purification of flavonoid glycosides like this compound, macroporous resin chromatography is a popular and efficient method due to its high selectivity, low cost, and recyclability.[1] Key parameters to optimize for this method include the type of macroporous resin, the concentration of the crude extract solution, the pH of the sample solution, and the ethanol concentration used for elution.[2]

Q2: How do I select the appropriate macroporous resin for this compound purification?

A2: The selection of the appropriate macroporous resin depends on the polarity of this compound. Flavonoid glycosides are generally polar compounds.[3] Therefore, a resin with appropriate polarity should be chosen to achieve optimal adsorption and desorption. Non-polar resins are suitable for adsorbing non-polar substances from polar solvents, while polar resins adsorb polar substances.[4] It is recommended to perform static adsorption and desorption tests with a few candidate resins to determine the one with the best adsorption capacity and desorption ratio for this compound.

Q3: What is the recommended solvent system for large-scale purification?

A3: For flavonoid glycosides like this compound, ethanol-water solutions are commonly used as the eluent in macroporous resin chromatography.[3][5] The optimal ethanol concentration will depend on the specific resin used and needs to be determined experimentally. A gradient elution with increasing ethanol concentrations (e.g., 5%, 10%, 30%, 50%, 70% ethanol) is often employed to first wash away impurities and then elute the target compound.[1][5] For other techniques like high-speed counter-current chromatography (HSCCC), solvent systems like n-hexane-ethyl acetate-methanol-water are often used.[6]

Q4: How can I prevent the degradation of this compound during the purification process?

A4: Flavonoids can be sensitive to high temperatures and prolonged heating, which can lead to degradation.[7] Therefore, it is crucial to control the temperature during extraction and purification. For instance, in ultrasonic-assisted extraction, excessive power can create localized hot spots and degrade thermolabile compounds.[8] During solvent evaporation steps, using reduced pressure (vacuum distillation) helps to lower the temperature required for solvent removal, thus minimizing degradation.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Purified this compound 1. Sub-optimal Resin Choice: The selected macroporous resin may not have the ideal polarity for this compound. 2. Incomplete Elution: The ethanol concentration in the eluent may be too low to effectively desorb the compound from the resin. 3. High Flow Rate: A high flow rate during sample loading or elution can lead to insufficient interaction time with the resin.[9] 4. Degradation of the Compound: As mentioned in the FAQs, high temperatures can degrade the product.1. Resin Screening: Perform static adsorption/desorption tests with a variety of resins (polar, weakly polar, non-polar) to find the one with the highest binding capacity and elution efficiency for this compound. 2. Optimize Elution Gradient: Experiment with a gradient of increasing ethanol concentrations to find the optimal concentration for eluting this compound. Monitor fractions using TLC or HPLC. 3. Adjust Flow Rate: Reduce the flow rate during both the loading and elution steps to allow for proper equilibration. A typical flow rate for large-scale macroporous resin chromatography is around 2 bed volumes per hour (BV/h).[5] 4. Temperature Control: Maintain lower temperatures during extraction and use vacuum evaporation for solvent removal.
High Backpressure in the Chromatography Column 1. Fine Particles in the Sample: The crude extract may contain fine particulate matter that clogs the column frit or the resin bed. 2. Resin Swelling or Compaction: The resin may swell or compact under the pressure and flow conditions, especially during scale-up.[10] 3. High Viscosity of the Mobile Phase: A high concentration of the extract or a highly viscous solvent can increase backpressure.1. Sample Filtration: Filter the crude extract through a suitable filter membrane before loading it onto the column. 2. Proper Column Packing and Resin Selection: Ensure the column is packed uniformly. Select a resin with good mechanical strength that can withstand the pressures of large-scale operation. 3. Optimize Mobile Phase: If possible, dilute the sample or use a less viscous solvent system. Increasing the temperature slightly can also reduce viscosity, but be mindful of compound stability.
Poor Peak Resolution/Co-elution of Impurities 1. Inappropriate Elution Gradient: The solvent gradient may be too steep, causing impurities to elute with the target compound. 2. Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor separation. 3. Channeling in the Column: Improper packing can lead to the formation of channels in the resin bed, resulting in inefficient separation.1. Shallow Gradient: Use a shallower elution gradient to improve the separation of compounds with similar polarities. 2. Determine Loading Capacity: Experimentally determine the optimal loading capacity of the resin for your crude extract. Do not exceed this capacity during the scale-up process. 3. Repack the Column: If channeling is suspected, the column should be repacked to ensure a uniform bed.
Inconsistent Results Between Batches 1. Variability in Raw Material: The concentration of this compound in the plant source can vary depending on factors like harvest time and growing conditions.[11] 2. Inconsistent Resin Performance: The performance of the macroporous resin can decline over time with repeated use and regeneration cycles.[12][13] 3. Lack of Process Control: Minor variations in parameters like solvent concentration, temperature, or flow rate can lead to significant differences in the final product.1. Standardize Raw Material: If possible, source raw materials from a consistent and reliable supplier. Perform a preliminary analysis of each new batch of raw material to assess the initial concentration of the target compound. 2. Monitor Resin Lifespan and Regenerate Properly: Follow the manufacturer's guidelines for resin regeneration. Monitor the resin's performance over time and replace it when its capacity decreases significantly (e.g., by more than 30%).[12] 3. Implement Strict Process Controls: Carefully monitor and control all critical process parameters for each batch to ensure consistency.
Crystallization Issues During Final Purification Step 1. Supersaturation Issues: Difficulty in achieving the right level of supersaturation for crystal formation. 2. Presence of Impurities: Impurities can inhibit crystal nucleation and growth. 3. Agglomeration of Crystals: Crystals may clump together, affecting purity and handling.[14][15]1. Optimize Solvent/Antisolvent System: Carefully select and optimize the ratio of the solvent in which the compound is soluble and the antisolvent that induces crystallization. Control the rate of addition of the antisolvent. 2. High Purity Starting Material: Ensure the material entering the crystallization step is of high purity. An additional polishing step in the chromatography might be necessary. 3. Control Stirring and Temperature: Optimize the stirring rate and temperature profile during crystallization to promote the growth of individual crystals rather than agglomerates.

Data Presentation

Table 1: Comparison of Macroporous Resins for Flavonoid Glycoside Purification

Resin TypePolarityAdsorption Capacity (mg/g)Desorption Ratio (%)Recommended For
D101Non-polar150 - 200>90General purpose flavonoid purification.[5]
NKA-9Weakly Polar120 - 180>95Good for separating flavonoids from more polar impurities.[2]
XAD-7HPModerately Polar100 - 150>85Suitable for enriching a broad range of flavonoids.[16]
HPD500Polar80 - 120>90Effective for highly polar flavonoid glycosides.[1]

Note: The values presented are approximate and can vary depending on the specific flavonoid, the crude extract composition, and the experimental conditions.

Table 2: Effect of Ethanol Concentration on Elution of Flavonoids from Macroporous Resin

Ethanol Concentration (%)Eluted ComponentsPurity of Target Flavonoid (%)
0 - 10Highly polar impurities (e.g., sugars, organic acids)< 5
10 - 30Less polar impurities and some flavonoids5 - 40
30 - 50Target flavonoid glycosides (e.g., this compound)40 - 80
50 - 70Less polar flavonoids and other compounds80 - 95+
> 70Strongly bound non-polar compoundsVaries

This table provides a general trend. The optimal ethanol concentration for eluting this compound with high purity needs to be determined experimentally.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound
  • Material Preparation: Air-dry and coarsely powder the plant material (e.g., from Pinus yunnanensis).

  • Extraction:

    • Macerate the powdered plant material with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined extracts under reduced pressure at a temperature not exceeding 50°C to remove the ethanol.

  • Crude Extract Preparation: The resulting aqueous concentrate is the crude extract to be used for purification.

Protocol 2: Macroporous Resin Chromatography for this compound Purification
  • Resin Preparation:

    • Soak the chosen macroporous resin (e.g., D101) in ethanol for 24 hours to swell and remove any impurities.

    • Wash the resin thoroughly with deionized water until the effluent is clear.

    • Pack the resin into a chromatography column of appropriate size for the scale of purification.

  • Column Equilibration: Equilibrate the packed column by passing 3-5 bed volumes (BV) of deionized water through it at a flow rate of 2 BV/h.

  • Sample Loading:

    • Adjust the pH of the crude extract to the optimal value determined in small-scale experiments (typically slightly acidic for flavonoids).

    • Load the crude extract onto the equilibrated column at a flow rate of 2 BV/h.

  • Washing: Wash the column with 3-5 BV of deionized water to remove unbound impurities like sugars and salts.

  • Elution:

    • Elute the column with a stepwise gradient of aqueous ethanol (e.g., 10%, 30%, 50%, 70%).

    • Collect fractions of the eluate.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration:

    • Pool the fractions containing pure this compound.

    • Concentrate the pooled fractions under reduced pressure to remove the ethanol.

  • Final Product: The resulting concentrate can be freeze-dried or further purified by crystallization to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product raw_material Raw Plant Material milling Milling raw_material->milling extraction Solvent Extraction (70% Ethanol) milling->extraction filtration Filtration extraction->filtration concentration Concentration (Vacuum) filtration->concentration crude_extract Crude Extract concentration->crude_extract loading Sample Loading crude_extract->loading resin_prep Macroporous Resin Column Preparation resin_prep->loading washing Washing (Water) loading->washing elution Gradient Elution (Ethanol) washing->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling final_concentration Final Concentration pooling->final_concentration crystallization Crystallization / Lyophilization final_concentration->crystallization pure_product Pure this compound crystallization->pure_product

Caption: Experimental workflow for the scaled-up purification of this compound.

troubleshooting_logic start Start | Purification Process low_yield Low Yield Possible Causes: - Sub-optimal Resin - Incomplete Elution - High Flow Rate start->low_yield high_pressure High Backpressure Possible Causes: - Fine Particles - Resin Compaction - High Viscosity start->high_pressure poor_resolution Poor Resolution Possible Causes: - Steep Gradient - Column Overloading - Channeling start->poor_resolution inconsistent_results Inconsistent Results Possible Causes: - Raw Material Variability - Resin Degradation - Poor Process Control start->inconsistent_results solution_yield Solutions - Resin Screening - Optimize Elution - Adjust Flow Rate low_yield->solution_yield solution_pressure Solutions - Sample Filtration - Proper Packing - Optimize Mobile Phase high_pressure->solution_pressure solution_resolution Solutions - Shallow Gradient - Determine Loading Capacity - Repack Column poor_resolution->solution_resolution solution_inconsistent Solutions - Standardize Raw Material - Monitor Resin Lifespan - Strict Process Control inconsistent_results->solution_inconsistent end Optimized Process solution_yield->end solution_pressure->end solution_resolution->end solution_inconsistent->end

Caption: Logical relationship for troubleshooting common issues in this compound purification.

References

Technical Support Center: Antiarol Rutinoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of antiarol rutinoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a phenolic glycoside. Its structure consists of an antiarol (3,4,5-trimethoxyphenol) aglycone linked to a rutinose (a disaccharide composed of rhamnose and glucose) sugar moiety.

PropertyValue
Chemical Formula C₂₁H₃₂O₁₃
Molecular Weight 492.47 g/mol
Appearance Typically a white or off-white powder
Solubility Soluble in polar organic solvents like methanol and ethanol; sparingly soluble in water.

Q2: What are the most common chromatographic techniques for analyzing this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS) or Diode Array Detection (DAD), are the most prevalent techniques. Reversed-phase chromatography is commonly employed for the separation of phenolic glycosides like this compound.

Troubleshooting Guide: Co-elution with this compound

Co-elution, the incomplete separation of two or more compounds in a chromatographic run, is a frequent challenge. Below are common co-elution scenarios with this compound and step-by-step troubleshooting protocols.

Scenario 1: Co-elution with Structurally Similar Glycosides

Problem: Your chromatogram shows a broad or shouldered peak for this compound, suggesting the presence of a co-eluting compound. This is often due to other glycosides with similar structures.

Potential Co-eluting Compounds:

  • Positional Isomers: Glycosides where the rutinose is attached to a different hydroxyl group on a similar phenolic aglycone.

  • Glycosidic Isomers: Compounds with the same aglycone but a different disaccharide (e.g., neohesperidosides).

  • Anomers (α and β): While less common to fully separate in standard reversed-phase, anomerization can contribute to peak broadening.[1][2]

  • Other Phenolic Rutinosides: If analyzing a complex mixture like a plant extract, other compounds with a rutinose attachment may be present.

Troubleshooting Workflow

Caption: Troubleshooting workflow for co-elution of structurally similar glycosides.

Detailed Experimental Protocols

Protocol 1: Gradient Modification for Improved Resolution

This protocol is a starting point for optimizing the separation of closely eluting glycosides.

ParameterInitial ConditionModified Condition
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)No change
Mobile Phase A 0.1% Formic Acid in WaterNo change
Mobile Phase B AcetonitrileNo change
Gradient 10-50% B in 10 min15-35% B in 20 min
Flow Rate 0.3 mL/minNo change
Column Temp. 30 °CNo change
Injection Vol. 2 µLNo change
Detection DAD (280 nm), ESI-MS (scan m/z 150-1000)No change

Rationale: A shallower gradient increases the time the analytes spend in the mobile phase composition where they are most likely to separate, thereby improving resolution.

Scenario 2: Co-elution with Aglycone or Synthetic Precursors

Problem: A peak is observed eluting very close to, or merged with, the this compound peak. This can occur if the sample contains the aglycone (antiarol) or precursors from synthesis.

Potential Co-eluting Compounds:

  • Antiarol (3,4,5-trimethoxyphenol): The aglycone without the sugar moiety.

  • Partially Glycosylated Intermediates: If the rutinose is attached in a step-wise manner, intermediates may be present.

  • Reagents from Synthesis: Other aromatic compounds used in the synthetic route.

Troubleshooting Workflow

Caption: Troubleshooting workflow for co-elution with aglycone or synthetic precursors.

Detailed Experimental Protocols

Protocol 2: HPLC Method for Separating this compound from its Aglycone

This method aims to enhance the retention of the more polar glycoside relative to its less polar aglycone.

ParameterRecommended Condition
Column C18 or RP-Amide (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 5% B, hold for 2 min, then ramp to 95% B over 15 min.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detection DAD (scan 210-400 nm), ESI-MS (scan m/z 150-700)

Rationale: A low initial concentration of the organic solvent and an initial isocratic hold will increase the retention of the highly polar this compound, allowing the less polar antiarol aglycone to elute earlier, thus improving separation.

Summary of Quantitative Data for Method Development

The following table provides a general guide for mobile phase selection in reversed-phase HPLC for separating phenolic glycosides.

Organic ModifierTypical Starting %Typical Elution % for GlycosidesCharacteristics
Acetonitrile 5-10%20-40%Generally provides sharper peaks and lower backpressure.
Methanol 10-15%30-55%Can offer different selectivity compared to acetonitrile.

Note: These are starting points and will require optimization based on the specific column and instrument used.

References

Technical Support Center: Enhancing the Resolution of Antiarol Rutinoside in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Antiarol rutinoside.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and systematic solutions.

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Peak Tailing: - Secondary interactions with residual silanols on the column packing.[1] - Column overload.[2] - Inappropriate mobile phase pH.[3] - Dead volume in the HPLC system.[3]For Peak Tailing: - Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or lower the pH to suppress silanol activity.[1][3] - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[2] - Optimize pH: Adjust the mobile phase pH to ensure this compound is in a single ionic state. - System Check: Minimize tubing length and ensure proper connections to reduce dead volume.[3]
Peak Fronting: - Sample solvent stronger than the mobile phase. - High sample concentration.For Peak Fronting: - Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. - Dilute Sample: Lower the concentration of the injected sample.
Poor Resolution/Co-elution - Inadequate separation from other components in the sample matrix. - Suboptimal mobile phase composition. - Inappropriate column chemistry.- Gradient Optimization: Adjust the gradient slope to increase the separation between closely eluting peaks. A shallower gradient is often effective.[4] - Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities. - Column Selection: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.[5] - Temperature Adjustment: Lowering the temperature can sometimes improve resolution, although it will increase run time.[5]
Variable Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks. - Insufficient column equilibration.[4]- Consistent Preparation: Prepare mobile phases fresh daily and ensure accurate mixing. - Temperature Control: Use a column oven to maintain a stable temperature.[5] - System Maintenance: Check for leaks in the pump and fittings, and ensure the pump is delivering a consistent flow rate. - Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4]
Broad Peaks - Low column efficiency. - Extra-column band broadening. - Sample overload.[2]- Flow Rate Optimization: Lower the flow rate to improve efficiency, though this will increase analysis time.[5] - System Optimization: Use smaller internal diameter tubing and a detector cell with a smaller volume. - Injection Volume: Reduce the injection volume or the sample concentration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: Based on its chemical structure as a phenolic glycoside, a reversed-phase HPLC method is recommended. Here is a robust starting point:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

This method should provide a good starting point for separating this compound from other components in a plant extract. Further optimization of the gradient and mobile phase composition may be necessary depending on the complexity of the sample matrix.

Q2: My this compound peak is tailing. What is the most likely cause and how can I fix it?

A2: Peak tailing for a phenolic compound like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[1] To mitigate this, you can:

  • Lower the mobile phase pH: Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the aqueous mobile phase will protonate the silanol groups, reducing their interaction with your analyte.[3]

  • Use an end-capped column: Modern, high-purity silica columns are often "end-capped" to block most of the residual silanol groups. Ensure you are using such a column.

  • Add a competing base: In some cases, adding a small amount of a basic modifier like triethylamine to the mobile phase can help to mask the silanol groups.

Q3: I am seeing co-elution of this compound with another compound. How can I improve the resolution?

A3: To improve resolution, you can manipulate the selectivity, efficiency, or retention of your chromatographic system.

  • Change Selectivity: This is often the most effective approach.

    • Try a different organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution order of compounds.

    • Use a different column: A column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) will provide different interactions and likely change the selectivity.[5]

  • Increase Efficiency:

    • Use a longer column or a column with smaller particles: This will generate narrower peaks, which can lead to better separation.

    • Lower the flow rate: This generally increases efficiency but also increases the analysis time.[5]

  • Increase Retention:

    • Decrease the organic solvent concentration: A slower gradient or a lower starting percentage of the organic solvent will increase the retention time and may improve separation.

Q4: How does temperature affect the separation of this compound?

A4: Temperature primarily affects the viscosity of the mobile phase and the kinetics of mass transfer.

  • Higher temperatures will decrease the mobile phase viscosity, leading to lower backpressure and allowing for faster flow rates. It can also improve peak shape by increasing the efficiency of mass transfer. However, in some cases, it may decrease resolution if the selectivity between this compound and a co-eluting peak changes unfavorably.

  • Lower temperatures will increase viscosity and retention, which can sometimes enhance resolution for closely eluting peaks, but at the cost of longer run times and broader peaks.[5] It is crucial to use a column oven to maintain a consistent temperature for reproducible results.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound
  • Column Selection: Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare two mobile phases:

    • A: 0.1% (v/v) formic acid in deionized water.

    • B: Acetonitrile.

  • Initial Gradient: Perform a broad gradient run (e.g., 5% to 95% B in 40 minutes) to determine the approximate elution time of this compound.

  • Gradient Optimization: Based on the initial run, design a shallower gradient around the elution time of the target analyte to improve resolution from nearby peaks. For example, if this compound elutes at 60% B, you could try a gradient of 50% to 70% B over 20 minutes.

  • Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and a temperature of 30 °C. These can be adjusted later to fine-tune the separation.

  • Detection: Use a UV detector set at the lambda max of this compound (around 280 nm is a good starting point for phenolic compounds).

Data Presentation

Table 1: Hypothetical HPLC Data for this compound Under Different Conditions
Condition IDColumnMobile Phase BGradientRetention Time (min)Resolution (Rs)Tailing Factor
AC18Acetonitrile20-80% in 30 min15.21.31.8
BC18Acetonitrile40-60% in 20 min18.51.81.2
CPhenyl-HexylAcetonitrile40-60% in 20 min20.12.11.1
DC18Methanol50-70% in 20 min16.81.61.3

This data is illustrative to demonstrate the effects of changing chromatographic parameters.

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_method_dev Method Development cluster_analysis Analysis & Troubleshooting cluster_final Final Method sample_prep Sample Preparation (Extraction & Filtration) initial_screen Initial Gradient Screening sample_prep->initial_screen mobile_phase Mobile Phase Preparation mobile_phase->initial_screen system_prep System Equilibration system_prep->initial_screen optimize_gradient Optimize Gradient initial_screen->optimize_gradient optimize_params Optimize Other Parameters (T, Flow) optimize_gradient->optimize_params run_sample Run Sample optimize_params->run_sample eval_results Evaluate Results (Resolution, Peak Shape) run_sample->eval_results troubleshoot Troubleshoot (If Necessary) eval_results->troubleshoot Issue Detected validation Method Validation eval_results->validation Acceptable troubleshoot->optimize_gradient

Caption: Workflow for HPLC Method Development for this compound.

troubleshooting_tree start Poor Resolution of This compound Peak peak_shape Is peak shape poor (tailing/fronting)? start->peak_shape coelution Is it co-eluting with another peak? peak_shape->coelution No tailing_causes Address Tailing: - Lower mobile phase pH - Check for column overload - Use end-capped column peak_shape->tailing_causes Yes (Tailing) fronting_causes Address Fronting: - Match sample solvent to mobile phase - Dilute sample peak_shape->fronting_causes Yes (Fronting) selectivity Improve Selectivity: - Change organic modifier (ACN vs. MeOH) - Change column chemistry coelution->selectivity Yes efficiency Improve Efficiency: - Lower flow rate - Use longer column/ smaller particles selectivity->efficiency

Caption: Decision Tree for Troubleshooting Poor Resolution of this compound.

References

Navigating Matrix Effects in the Mass Spectrometry of Antiarol Rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of matrix effects in the quantitative analysis of Antiarol rutinoside by mass spectrometry. Unreliable data due to matrix effects can significantly impede research and development timelines. This guide offers structured advice and detailed protocols to help you identify, understand, and mitigate these effects, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guide: Overcoming Matrix Effects

This section provides answers to specific problems you may encounter during the LC-MS/MS analysis of this compound.

Question: My signal intensity for this compound is low and inconsistent across different samples. Could this be a matrix effect?

Answer: Yes, low and variable signal intensity are hallmark signs of matrix effects, specifically ion suppression.[1][2][3] Ion suppression occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This leads to a decreased analyte response and can significantly impact the accuracy and precision of your quantitative results.[4]

Question: How can I confirm that I am observing a matrix effect?

Answer: A standard method to investigate matrix effects is the post-extraction addition experiment. This involves comparing the signal response of this compound in a pure solvent to its response in a sample matrix where the analyte has been spiked in after extraction. A significant difference in signal intensity between the two indicates the presence of a matrix effect.

Another common technique is to infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column.[5] A drop in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.[5]

Question: What are the primary causes of matrix effects for a compound like this compound?

Answer: Matrix effects are caused by a variety of components present in the biological sample. For this compound, which is often extracted from complex matrices, potential sources of interference include:

  • Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from sample preparation or the mobile phase can crystallize in the ion source, leading to signal suppression.[1]

  • Endogenous Metabolites: Co-eluting small molecules from the biological matrix can compete with this compound for ionization.[4]

  • Metal Contaminants: Interactions with metal surfaces in the LC system, such as the column hardware, can sometimes lead to signal suppression for certain compounds.[6]

Question: My results show significant ion enhancement instead of suppression. Is this also a matrix effect?

Answer: Yes, while less common, ion enhancement is also a type of matrix effect.[4] It occurs when co-eluting compounds improve the ionization efficiency of the analyte. Although it leads to a stronger signal, it is still a source of variability and inaccuracy in quantitative analysis if not properly controlled.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to minimize matrix effects for this compound analysis?

A1: The most effective first step is to optimize your sample preparation protocol.[1][7] The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at cleaning up complex samples than a simple protein precipitation.[1]

Q2: How do I choose the right sample preparation technique?

A2: The choice of technique depends on the physicochemical properties of this compound and the nature of your sample matrix.

  • Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove phospholipids and other interferences. You will need to screen different sorbents and elution solvents to find the optimal conditions for this compound.

  • Liquid-Liquid Extraction (LLE): A classic technique that can be very effective for separating this compound from polar matrix components like salts. The choice of extraction solvent is critical.

  • Protein Precipitation (PPT): A simpler but less clean method. While quick, it often leaves a significant amount of matrix components in the supernatant, which can lead to ion suppression.

Q3: Can chromatographic conditions be modified to reduce matrix effects?

A3: Absolutely. Optimizing the chromatographic separation is a key strategy.[4][5] By achieving baseline separation between this compound and co-eluting matrix interferences, you can minimize their impact on ionization. Consider the following:

  • Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between your analyte and interfering peaks.

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to alter selectivity and improve separation.

  • Metal-Free Columns: For certain compounds prone to metal chelation, using a column with PEEK-lined hardware can reduce on-column interactions and potential ion suppression.[6]

Q4: What is the role of an internal standard in managing matrix effects?

A4: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.[8] An ideal IS for this compound would be a stable isotope-labeled (SIL) version of the molecule (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing a reliable means to correct for signal variations.[9][10] If a SIL-IS is not available, a structural analog that elutes close to this compound and behaves similarly in the ion source can be used, but requires more thorough validation.[9]

Q5: What are matrix-matched calibrants and when should I use them?

A5: Matrix-matched calibrants are calibration standards prepared in a blank matrix that is identical to the study samples.[1] They are used to compensate for matrix effects by ensuring that the standards and the samples experience the same analytical conditions, including any ion suppression or enhancement. This approach is highly recommended for achieving the most accurate quantification, especially when matrix effects cannot be completely eliminated through sample preparation or chromatography.

Quantitative Data Summary

The following table illustrates a hypothetical example of how to present data from a matrix effect experiment for this compound.

Sample TypeMean Peak Area (n=3)Standard DeviationCoefficient of Variation (%CV)Matrix Effect (%)
This compound in Solvent1,520,45045,6133.0N/A
This compound in Extracted Plasma851,45268,1168.0-44.0
This compound in Extracted Urine1,140,33891,2278.0-25.0

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

A negative value indicates ion suppression, while a positive value would indicate ion enhancement.

Experimental Protocols

Protocol 1: Post-Extraction Addition for Matrix Effect Assessment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Extract blank matrix (e.g., plasma, urine) using your established sample preparation method.

  • Prepare two sets of samples:

    • Set A (Solvent): Spike the this compound stock solution into a pure solvent to achieve the desired final concentration.

    • Set B (Matrix): Spike the this compound stock solution into the extracted blank matrix from step 2 to the same final concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Compare the peak areas of this compound in Set A and Set B to calculate the matrix effect.

Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones

  • Prepare a solution of this compound for infusion at a constant flow rate.

  • Set up the LC-MS system to infuse the this compound solution into the MS source post-column. This will generate a stable baseline signal.

  • Inject an extracted blank matrix sample onto the LC column.

  • Monitor the baseline signal for any dips or enhancements as the sample components elute from the column. A significant drop in the signal indicates a region of ion suppression.

Visualizing the Workflow

The following diagram outlines a logical workflow for identifying and mitigating matrix effects during the analysis of this compound.

MatrixEffectWorkflow Workflow for Mitigating Matrix Effects for this compound cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation A Low & Inconsistent Signal Intensity for This compound B Perform Post-Extraction Addition Experiment A->B C Significant Difference in Signal? B->C D Matrix Effect Confirmed C->D Yes E No Significant Matrix Effect C->E No F Optimize Sample Preparation (SPE, LLE) D->F G Modify Chromatographic Conditions (Gradient, Column) D->G H Incorporate Stable Isotope-Labeled Internal Standard F->H G->H I Utilize Matrix-Matched Calibrants H->I J Re-evaluate Matrix Effect Post-Mitigation I->J K Validate Method for Accuracy and Precision J->K L Proceed with Sample Analysis K->L

Caption: A stepwise approach to identifying, mitigating, and validating the management of matrix effects in the mass spectrometry analysis of this compound.

References

Technical Support Center: Antiarol Rutinoside in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Antiarol rutinoside in bioassays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to facilitate smooth and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro bioassays?

A1: this compound is sparingly soluble in water but shows good solubility in several organic solvents. For in vitro bioassays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1] Always prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: I'm observing precipitation of this compound in my cell culture medium. What can I do?

A2: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous culture medium or if the DMSO concentration is too high, causing the compound to crash out. To troubleshoot this:

  • Lower the final concentration: Test a range of lower concentrations of this compound.

  • Reduce the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding a level that affects the solubility of your compound or the health of your cells.

  • Use a gentle warming and mixing step: After diluting the DMSO stock solution into the medium, gently warm the solution to 37°C and mix thoroughly before adding it to the cells.

  • Consider serum concentration: Components in fetal bovine serum (FBS) can sometimes interact with test compounds. While serum-free medium is often used during the compound incubation step in assays like the MTT assay to avoid interference, for routine culture with the compound, the protein content in serum may help to keep it in solution.[2]

Q3: How stable is this compound in cell culture medium during a 24-72 hour bioassay?

A3: The stability of phenolic compounds like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components. Generally, the glycosylation of phenolic compounds, as in this compound, enhances their stability compared to their aglycone counterparts.[3][4] A study on various dietary polyphenols in Dulbecco's Modified Eagle's Medium (DMEM) at 37°C showed that glycosylation significantly improved stability.[3] However, it is always best practice to perform a stability test of your compound in the specific cell culture medium you are using for the duration of your experiment. This can be done by incubating the compound in the medium under assay conditions and then analyzing its concentration at different time points using methods like HPLC.

Q4: What are typical working concentrations for this compound in cytotoxicity assays?

A4: The effective concentration of this compound will vary depending on the cell line and the specific bioassay. It is recommended to perform a dose-response experiment to determine the optimal concentration range. Based on data for structurally related compounds and general cytotoxicity testing, a starting range of 1 µM to 100 µM is often used. The half-maximal inhibitory concentration (IC50) is a key parameter determined from the dose-response curve.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity observed Compound degradation: this compound may have degraded due to improper storage or instability in the assay medium.Store the stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions for each experiment. Confirm compound stability in your specific assay conditions.
Incorrect concentration: The concentration used may be too low to elicit a response.Perform a dose-response study with a wider range of concentrations.
Insolubility: The compound may not be fully dissolved in the assay medium.Visually inspect for precipitation. If observed, refer to the FAQ on solubility issues.
High background or inconsistent results in colorimetric assays (e.g., MTT) Interference with assay reagents: Phenolic compounds can sometimes interfere with the chemistry of colorimetric assays.Run a control with this compound in cell-free medium to check for direct reduction of the MTT reagent. If interference is observed, consider using an alternative viability assay (e.g., crystal violet, LDH release).
Contamination: Bacterial or fungal contamination can affect assay results.Regularly check cell cultures for contamination. Use aseptic techniques.
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers in wells will lead to variable results.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and check for even cell distribution under a microscope.
Pipetting errors: Inaccurate pipetting of the compound or assay reagents.Calibrate pipettes regularly. Use fresh tips for each replicate.

Data Presentation

Quantitative data, such as IC50 values from cytotoxicity assays, should be summarized in a clear and structured table for easy comparison across different cell lines or experimental conditions.

Table 1: Example of IC50 Values for a Test Compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Cancer25.3 ± 2.1
A549Lung Cancer42.1 ± 3.5
HeLaCervical Cancer18.9 ± 1.7
HepG2Liver Cancer33.6 ± 2.8

Note: The values presented are for illustrative purposes only and do not represent actual data for this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells and adjust the density to a predetermined optimal seeding density (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile phosphate-buffered saline (PBS).[2]

    • After the incubation period, add 10 µL of the MTT solution to each well.[2]

    • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_absorbance Read Absorbance (570nm) formazan_dissolution->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Plausible Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound is still under investigation, based on the known mechanisms of related flavonoids and rutinosides, a plausible pathway for its anticancer activity involves the induction of apoptosis.

signaling_pathway cluster_stimulus Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase antiarol This compound bax Bax (Pro-apoptotic) antiarol->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) antiarol->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes Permeabilization bcl2->mitochondrion Inhibits Permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

References

Technical Support Center: Purity Assessment of Isolated Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of isolated Antiarol rutinoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a phenolic glycoside that can be isolated from various plant sources, including the bark of Pinus yunnanensis (Yunnan pine).[1][2] It is characterized by the following physicochemical properties:

PropertyValue
Chemical Formula C₂₁H₃₂O₁₃
Molecular Weight 492.47 g/mol [1][3][4][5][6]
CAS Number 261351-23-9[1][3][4][5][6]
Appearance Typically a solid or powder[1][4]
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[4]

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

The most common and effective techniques for purity assessment of this compound and other glycosides are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment of purity during the isolation process.

Q3: What are the expected data for a pure sample of this compound?

While specific experimental data for this compound is not widely published, we can infer expected results based on its structure and data from similar flavonoid rutinosides.

Expected HPLC Retention Time: The retention time will vary depending on the specific HPLC method (column, mobile phase, gradient, etc.). For a C18 column with a water/acetonitrile or water/methanol gradient, this compound, being a polar glycoside, would be expected to elute at a moderate retention time. For a similar compound, rutin, a retention time of approximately 7.9 minutes has been reported under specific conditions.[7]

Expected LC-MS Fragmentation: In negative ion mode ESI-MS/MS, the fragmentation of this compound would likely involve the loss of the rutinose sugar moiety.

IonDescriptionExpected m/z
[M-H]⁻ Deprotonated molecule491.18
[M-H-rutinose]⁻ Loss of the rutinose sugar (308.27 Da)182.91

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary.

Expected ¹H and ¹³C NMR Spectral Data: The NMR spectra of this compound would show characteristic signals for the antiarol aglycone and the rutinose (glucose and rhamnose) sugar moieties. Below are representative chemical shifts for a similar compound, kaempferol-3-O-rutinoside, to provide an indication of the expected regions for the signals.[8][9]

Moiety¹H Chemical Shift Range (ppm)¹³C Chemical Shift Range (ppm)
Aglycone Aromatic 6.0 - 8.090 - 165
Anomeric Protons 4.5 - 5.5100 - 105
Sugar Protons 3.0 - 4.060 - 80
Rhamnose Methyl ~1.0~18

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Contamination of the column inlet frit.- Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or acetic acid) to suppress silanol ionization. - Use an end-capped C18 column. - Reduce the injection volume or dilute the sample. - Flush the column or replace the inlet frit.
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column overload (concentration effect).- Dissolve the sample in the initial mobile phase or a weaker solvent. - Dilute the sample.
Split or Broad Peaks - Column void or channeling. - Co-elution of an impurity. - Mobile phase pH is too close to the pKa of the analyte.- Replace the column. - Optimize the mobile phase gradient or composition to improve resolution. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
High Backpressure - Blockage in the system (e.g., guard column, inlet frit). - Particulate matter from the sample or mobile phase.- Systematically check pressure with and without the column and guard column to isolate the blockage. - Back-flush the column. - Filter all samples and mobile phases before use.
Liquid Chromatography-Mass Spectrometry (LC-MS)
IssuePotential Cause(s)Recommended Solution(s)
Poor Ionization/Low Sensitivity - Inappropriate mobile phase additives. - Ion source contamination. - Suboptimal source parameters.- Use volatile mobile phase modifiers like formic acid or ammonium formate instead of non-volatile buffers (e.g., phosphate). - Clean the ion source. - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for this compound.
Signal Suppression/Enhancement - Co-eluting matrix components. - High concentration of non-volatile buffers.- Improve chromatographic separation to isolate the analyte from interfering compounds. - Perform sample cleanup (e.g., Solid Phase Extraction). - Use a stable isotope-labeled internal standard.
In-source Fragmentation - High source temperature or voltage.- Reduce the source temperature and/or fragmentor voltage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
IssuePotential Cause(s)Recommended Solution(s)
Broad Signals - Presence of paramagnetic impurities. - Sample aggregation at high concentrations. - Poor shimming.- Pass the sample through a small plug of celite or silica. - Use a lower sample concentration. - Re-shim the spectrometer.
Overlapping Signals - The complex nature of glycosides often leads to signal crowding, especially in the sugar region.- Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to resolve individual signals and establish connectivity. - Use a higher field strength NMR spectrometer.
Impurity Signals - Residual solvents from purification. - Water in the NMR solvent. - Co-isolated impurities.- Identify common solvent peaks from reference tables and ensure they are not obscuring analyte signals. - Use high-purity deuterated solvents. - Further purify the sample if non-solvent impurity signals are significant.

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment
  • Instrumentation: HPLC system with a UV/Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 5% to 40% B

    • 20-25 min: 40% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the isolated this compound in methanol or the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: LC-MS Analysis for Identity Confirmation
  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: ESI (-)

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 100-1000

  • Analysis: Confirm the presence of the [M-H]⁻ ion for this compound at m/z 491.18. Perform MS/MS analysis to observe the characteristic fragmentation pattern.

Protocol 3: NMR Spectroscopy for Structural Confirmation and Purity
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the isolated compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the structure by establishing proton-proton and proton-carbon correlations, which helps in assigning all signals to their respective atoms in the molecule.

  • Purity Assessment: The presence of any signals not attributable to this compound or the solvent indicates impurities. Quantitative NMR (qNMR) can be performed with an internal standard of known purity and concentration for a more accurate purity determination.[10]

Visualizations

Experimental Workflow for Isolation and Purity Assessment

experimental_workflow cluster_extraction Extraction & Initial Fractionation cluster_purification Purification cluster_purity_assessment Purity Assessment & Characterization raw_material Plant Material (e.g., Bark) extraction Solvent Extraction (e.g., Ethanol/Water) raw_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling isolated_compound Isolated this compound pooling->isolated_compound hplc HPLC-UV (Purity %, Retention Time) isolated_compound->hplc lcms LC-MS (Molecular Weight, Fragmentation) isolated_compound->lcms nmr NMR (1H, 13C, 2D) (Structural Confirmation) isolated_compound->nmr pure_compound Pure Compound (>95%) hplc->pure_compound lcms->pure_compound nmr->pure_compound

Caption: General workflow for the isolation and purity assessment of this compound.

Anti-inflammatory Signaling Pathway

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK (p38, ERK, JNK) inflammatory_stimulus->mapk ikb IκBα inflammatory_stimulus->ikb degradation antiarol_rutinoside This compound antiarol_rutinoside->mapk Inhibition antiarol_rutinoside->ikb Inhibition of degradation nfkb NF-κB mapk->nfkb nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocation inflammatory_response Expression of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nfkb_nucleus->inflammatory_response transcription

Caption: Putative anti-inflammatory mechanism of this compound via MAPK and NF-κB pathways.

References

Validation & Comparative

A Comparative Guide to Antiarol Rutinoside and Other Pine Bark Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of various compounds found in pine bark, with a focus on Antiarol Rutinoside and other prominent antioxidants. The information is supported by experimental data and detailed methodologies to assist in research and development.

Introduction to Pine Bark Antioxidants

Pine bark is a rich source of various polyphenolic compounds, which are known for their potent antioxidant activities. These compounds contribute to the bark's protective functions in the tree and have shown significant potential for human health applications. The primary antioxidants in pine bark include procyanidins (which are polymers of catechin and epicatechin), taxifolin, and protocatechuic acid. A less studied compound, this compound, has also been identified in certain pine species. This guide will delve into a comparative analysis of these compounds.

Key Antioxidants in Pine Bark

  • This compound: A phenolic glycoside identified as 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside. It has been isolated from Pinus yunnanensis.[1] Due to its glycosidic nature, its antioxidant activity is likely influenced by the aglycone's structure after potential hydrolysis.[2][3]

  • Procyanidins (Catechin and Epicatechin): These are flavan-3-ols and their oligomers and polymers, which are abundant in pine bark extracts.[4] They are powerful free radical scavengers.

  • Taxifolin: Also known as dihydroquercetin, this flavonoid is a potent antioxidant with a structure that allows for effective donation of hydrogen atoms to neutralize free radicals.

  • Protocatechuic Acid: A dihydroxybenzoic acid that exhibits significant antioxidant activity.[5]

Comparative Antioxidant Activity

Direct comparative quantitative data for this compound is limited in publicly available literature. However, we can compare the antioxidant activities of other major pine bark constituents based on common in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The antioxidant capacity is often expressed as IC50 (the concentration required to inhibit 50% of the radicals) or in Trolox equivalents (TEAC). A lower IC50 value indicates higher antioxidant activity.

Compound/ExtractAssayIC50 / Antioxidant CapacitySource SpeciesReference
This compound -Data not availablePinus yunnanensis[1]
Protocatechuic acid Lipid Peroxidation5.77 +/- 1.63 microMFinnish Pine Bark[5]
Taxifolin-3-O-beta-glucopyranoside Lipid Peroxidation16.30 +/- 1.98 microMFinnish Pine Bark[5]
Pine Bark Extract (Pinus nigra) DPPH~10 µg/mLPinus nigra
Pine Bark Extract (Pinus sylvestris) DPPH~8 µg/mLPinus sylvestris
Pycnogenol® (Pinus pinaster) DPPHHighPinus pinaster
Trolox (Standard) Lipid Peroxidation1.78 +/- 0.56 microM-[5]

Note: The antioxidant activity of plant extracts can vary depending on the extraction method and the specific composition of the extract. The data presented here is for comparative purposes.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.

  • Assay Procedure:

    • Add a fixed volume of the DPPH solution to a microplate well or a cuvette.

    • Add different concentrations of the test compound or standard to the wells.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compounds and a standard antioxidant.

  • Assay Procedure:

    • Add a fixed volume of the diluted ABTS•+ solution to a microplate well or a cuvette.

    • Add different concentrations of the test compound or standard to the wells.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways

Pine bark extracts and their constituent antioxidants have been shown to modulate various signaling pathways involved in inflammation and cellular stress responses. The NF-κB and MAPK pathways are two of the most well-studied targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses. Pine bark extracts have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα-NF-κB IκBα NF-κB degradation degradation IκBα->degradation degradation NF-κB NF-κB NF-κB_active NF-κB NF-κB->NF-κB_active translocates IκBα-NF-κB->NF-κB releases Pine_Bark_Antioxidants Pine_Bark_Antioxidants Pine_Bark_Antioxidants->IKK inhibits Gene_Expression Gene_Expression NF-κB_active->Gene_Expression induces

NF-κB signaling pathway inhibition by pine bark antioxidants.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Certain antioxidants from pine bark can modulate MAPK signaling, which can have implications for various diseases.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_active ERK ERK->ERK_active translocates Pine_Bark_Antioxidants Pine_Bark_Antioxidants Pine_Bark_Antioxidants->Raf modulates Transcription_Factors Transcription_Factors ERK_active->Transcription_Factors activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression regulates

Modulation of the MAPK signaling pathway.

Experimental Workflow for Antioxidant Analysis

The following diagram illustrates a general workflow for the extraction and analysis of antioxidants from pine bark.

Experimental_Workflow Start Pine Bark Sample Extraction Extraction (e.g., solvent extraction) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Pine Bark Extract Filtration->Crude_Extract Fractionation Chromatographic Fractionation (e.g., HPLC) Crude_Extract->Fractionation Antioxidant_Assays Antioxidant Activity Assays (DPPH, ABTS, etc.) Crude_Extract->Antioxidant_Assays Isolated_Compounds Isolated Antioxidants (e.g., this compound, Procyanidins) Fractionation->Isolated_Compounds Isolated_Compounds->Antioxidant_Assays Cell-based_Assays Cell-based Assays (Signaling Pathway Analysis) Isolated_Compounds->Cell-based_Assays Data_Analysis Data Analysis & Comparison Antioxidant_Assays->Data_Analysis Cell-based_Assays->Data_Analysis

Workflow for antioxidant analysis from pine bark.

Conclusion

Pine bark is a valuable source of a diverse range of antioxidant compounds, with procyanidins, taxifolin, and protocatechuic acid being the most extensively studied. These compounds exhibit potent free radical scavenging activities and can modulate key signaling pathways involved in inflammation and cellular stress. While this compound has been identified in pine bark, further research is required to fully elucidate its specific antioxidant capacity and mechanisms of action to allow for a comprehensive comparison with other well-characterized pine bark antioxidants. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct and interpret studies in this promising area of natural product research.

References

A Comparative Analysis of the Biological Activities of Antiarol Rutinoside and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals.

In the realm of natural product research, both Antiarol rutinoside and resveratrol have garnered interest for their potential therapeutic applications. This guide provides a detailed comparison of their biological activities, drawing upon available experimental data. It is important to note that while extensive research has been conducted on resveratrol, scientific literature on the specific biological activities of this compound is scarce. Therefore, this comparison primarily focuses on the known activities of resveratrol and the available information on Antiarol (3,4,5-Trimethoxyphenol), the aglycone of this compound.

Introduction to the Compounds

This compound is a glycoside of Antiarol. Antiarol, or 3,4,5-Trimethoxyphenol, is a naturally occurring phenolic compound.[1] It has been identified in various plant species, including Cochlospermum vitifolium and is a component of the poisonous latex of the Upas tree (Antiaris toxicaria).[2][3] Due to the limited research on this compound, its biological profile is not well-defined. However, the aglycone, Antiarol, is recognized for its antioxidant and antimicrobial properties and serves as a building block in the synthesis of compounds with potential antitumor, antiviral, and anti-inflammatory effects.[4]

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-studied natural polyphenol found in various plants, including grapes, berries, and peanuts.[5] It is renowned for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties.[6]

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of Antiarol and resveratrol. It is crucial to reiterate that the data for Antiarol is for the aglycone, and specific experimental data for this compound is not currently available in published literature.

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueSource
Antiarol (3,4,5-Trimethoxyphenol) Peroxyl Radical ScavengingData Not Available[7]
Resveratrol DPPH Radical Scavenging15.54 µg/mL[8]
ABTS Radical Scavenging2 µg/mL[9]
FRAP5.1 µg/mL[9]
DPPH Radical Scavenging131 µM[10]
ABTS Radical Scavenging13 µM[11]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Anti-inflammatory Activity
CompoundAssayIC50 ValueSource
Antiarol (3,4,5-Trimethoxyphenol) -Data Not Available-
Resveratrol Inhibition of Sphingosine Kinase (SphK)~20 µM[12]
Inhibition of NO, IL-6, and TNF-α production1.35 µM (NO), 1.12 µM (IL-6), 1.92 µM (TNF-α)[11]
Table 3: Anticancer Activity
CompoundCell LineIC50 ValueSource
Antiarol (3,4,5-Trimethoxyphenol) -Data Not Available-
Resveratrol MCF-7 (Breast Cancer)51.18 µM[13]
HepG2 (Liver Cancer)57.4 µM[13]
A549 (Lung Cancer)25.5 µmol/L[14]
LNCaP (Prostate Cancer)20 µM (DNA synthesis inhibition)[15]
Various Cancer Cell Lines70-150 µM[16]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below to facilitate replication and further research.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm). The IC50 value is calculated as the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation is generated by the oxidation of ABTS. The pre-formed radical cation has a characteristic blue-green color, which is measured spectrophotometrically. In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. The ferrous-TPTZ complex has an intense blue color, and the change in absorbance is measured to determine the total antioxidant capacity of the sample.

Anti-inflammatory Activity Assays
  • Inhibition of Sphingosine Kinase (SphK) Activity: This assay evaluates the ability of a compound to inhibit the enzyme sphingosine kinase, which plays a crucial role in inflammatory signaling. The activity is typically measured by quantifying the formation of the product, sphingosine-1-phosphate, using methods like radiometric assays or mass spectrometry.

  • Measurement of Pro-inflammatory Cytokine Production (NO, IL-6, TNF-α): This involves stimulating immune cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compound. The levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the cell culture supernatant are then quantified using specific assays such as the Griess reagent for NO and ELISA (Enzyme-Linked Immunosorbent Assay) for the cytokines.

Anticancer Activity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value represents the concentration of the compound that reduces cell viability by 50%.

  • DNA Synthesis Inhibition Assay: This assay measures the effect of a compound on the replication of DNA in cancer cells. It is often performed by incorporating a labeled nucleoside (e.g., ³H-thymidine or BrdU) into the newly synthesized DNA. The amount of incorporated label is then quantified to determine the rate of DNA synthesis.

Signaling Pathways and Mechanisms of Action

Resveratrol

Resveratrol exerts its biological effects by modulating a variety of signaling pathways.[6] Its anti-inflammatory actions are often attributed to the inhibition of pathways such as NF-κB and MAPK.[6] In the context of cancer, resveratrol has been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis and metastasis by targeting multiple signaling cascades, including the PI3K/Akt and Wnt/β-catenin pathways.

Resveratrol_Signaling_Pathways cluster_stimuli External Stimuli cluster_resveratrol Resveratrol cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB MAPK MAPK Inflammatory Stimuli->MAPK Carcinogens Carcinogens PI3K/Akt PI3K/Akt Carcinogens->PI3K/Akt Wnt/β-catenin Wnt/β-catenin Carcinogens->Wnt/β-catenin Resveratrol Resveratrol Resveratrol->NF-κB Inhibits Resveratrol->MAPK Inhibits Resveratrol->PI3K/Akt Inhibits Resveratrol->Wnt/β-catenin Inhibits Apoptosis Apoptosis Resveratrol->Apoptosis Induces Angiogenesis Angiogenesis Resveratrol->Angiogenesis Inhibits Inflammation Inflammation NF-κB->Inflammation Promotes MAPK->Inflammation Promotes Cell Proliferation Cell Proliferation PI3K/Akt->Cell Proliferation Promotes PI3K/Akt->Apoptosis Inhibits PI3K/Akt->Angiogenesis Promotes Wnt/β-catenin->Cell Proliferation Promotes Comparative_Workflow cluster_compounds Compound Selection cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Antiarol_rutinoside This compound Antioxidant_Assays Antioxidant Assays (DPPH, ABTS, FRAP) Antiarol_rutinoside->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (Cytokine production, Enzyme inhibition) Antiarol_rutinoside->Anti_inflammatory_Assays Anticancer_Assays Anticancer Assays (MTT, Apoptosis, Cell Cycle) Antiarol_rutinoside->Anticancer_Assays Resveratrol Resveratrol Resveratrol->Antioxidant_Assays Resveratrol->Anti_inflammatory_Assays Resveratrol->Anticancer_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, RT-PCR) Antioxidant_Assays->Signaling_Pathway_Analysis Anti_inflammatory_Assays->Signaling_Pathway_Analysis Anticancer_Assays->Signaling_Pathway_Analysis Animal_Models Animal Models of Disease (Inflammation, Cancer) Signaling_Pathway_Analysis->Animal_Models

References

Comparative Analysis of the Antimicrobial Spectrum of Antiarol Rutinoside and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial spectrum of Antiarol rutinoside, a phenolic glycoside, benchmarked against other phenolic glycosides and standard antimicrobial agents. Due to the limited availability of direct antimicrobial data for this compound, this guide draws comparisons from structurally related compounds, primarily other phenolic glycosides and the well-studied flavonoid glycoside, rutin. The data is intended to provide a predictive framework for the potential efficacy of this compound and to guide future experimental validation.

Executive Summary

Phenolic glycosides, a broad class of natural compounds, have demonstrated a range of antimicrobial activities. While specific data on this compound is scarce, analysis of related compounds suggests potential inhibitory activity against a spectrum of bacteria and fungi. This guide presents available Minimum Inhibitory Concentration (MIC) data for representative phenolic glycosides and the standard-of-care drugs, ciprofloxacin (antibacterial) and fluconazole (antifungal), against common pathogens. Detailed experimental protocols for determining antimicrobial susceptibility are also provided to facilitate further research and validation.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected phenolic glycosides and comparator drugs against key microbial species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Antibacterial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliReference
Phenolic Glycosides
Rutin512512[1][2]
Kaempferol-3-O-α-rhamnopyranoside62.5125[3]
4,6-dihydroxy-3-methylacetophenone-2-O-β-D-glucopyranoside125>125[3]
Standard Antibiotic
Ciprofloxacin0.25 - 10.015 - 1[4]

Table 2: Antifungal Activity (MIC in µg/mL)

Compound/DrugCandida albicansReference
Phenolic Glycosides
Rutin>10000 (10 mM)[5]
Standard Antifungal
Fluconazole0.25 - 4

Experimental Protocols

The following are standardized protocols for determining the antimicrobial susceptibility of compounds, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

a. Inoculum Preparation:

  • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Plate Preparation:

  • Perform serial twofold dilutions of the test compound in a 96-well microtiter plate with the appropriate broth.

  • The final volume in each well is typically 100 µL.

  • Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).

c. Incubation:

  • Inoculate each well with the prepared microbial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.

d. Interpretation:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

a. Inoculum Preparation:

  • Prepare an inoculum as described in the broth microdilution method (equivalent to a 0.5 McFarland standard).

b. Inoculation of Agar Plate:

  • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

c. Application of Disks:

  • Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

d. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

e. Interpretation:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • The interpretation of susceptibility (susceptible, intermediate, or resistant) is based on standardized zone diameter breakpoints.

Mandatory Visualizations

Potential Antimicrobial Mechanisms of Phenolic Glycosides

Antimicrobial_Mechanisms cluster_bacterial_cell Bacterial Cell Cell_Wall Cell Wall Synthesis Inhibition_Result Bacteriostatic or Bactericidal Effect Cell_Wall->Inhibition_Result Cell_Membrane Cell Membrane Integrity Cell_Membrane->Inhibition_Result DNA_Gyrase DNA Gyrase (Replication) DNA_Gyrase->Inhibition_Result Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition_Result Metabolism Energy Metabolism Metabolism->Inhibition_Result Phenolic_Glycoside Phenolic Glycoside (e.g., this compound) Phenolic_Glycoside->Cell_Wall Inhibition Phenolic_Glycoside->Cell_Membrane Disruption Phenolic_Glycoside->DNA_Gyrase Inhibition Phenolic_Glycoside->Protein_Synthesis Inhibition Phenolic_Glycoside->Metabolism Inhibition

Caption: Potential antibacterial mechanisms of phenolic glycosides.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start: Isolate Microorganism Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Plate_Inoculation Inoculate Microtiter Plate Inoculum_Prep->Plate_Inoculation Compound_Dilution Serial Dilution of This compound Compound_Dilution->Plate_Inoculation Incubation Incubate Plate (37°C, 24h) Plate_Inoculation->Incubation Read_Results Read MIC (Lowest concentration with no growth) Incubation->Read_Results End End: Determine MIC Value Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Logical Relationship for Comparative Analysis

Comparative_Analysis Antiarol_Rutinoside This compound Phenolic_Glycosides Other Phenolic Glycosides (e.g., Rutin) Antiarol_Rutinoside->Phenolic_Glycosides Compare to Standard_Antibiotics Standard Drugs (Ciprofloxacin, Fluconazole) Antiarol_Rutinoside->Standard_Antibiotics Benchmark against Comparative_Analysis Comparative Analysis of Antimicrobial Spectrum Phenolic_Glycosides->Comparative_Analysis Standard_Antibiotics->Comparative_Analysis

Caption: Logical framework for the comparative analysis.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Flavonoid Rutinosides and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, driving a continuous search for novel and effective anti-inflammatory agents. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of quercetin and representative flavonoid rutinosides, specifically Kaempferol-3-O-β-rutinoside and Rutin (quercetin-3-O-rutinoside).

Initial investigation into "Antiarol rutinoside" revealed a scarcity of available research on its specific biological activities. Therefore, to provide a valuable comparative framework, this guide focuses on well-studied flavonoid rutinosides as a proxy, comparing their anti-inflammatory efficacy with that of the widely researched aglycone, quercetin. This comparison is based on quantitative data from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models, a standard for assessing inflammatory responses.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the inhibitory effects of Kaempferol-3-O-β-rutinoside, Rutin, and Quercetin on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The data presented is compiled from multiple studies to provide a comprehensive overview.

CompoundConcentrationNitric Oxide (NO) InhibitionTNF-α InhibitionIL-6 InhibitioniNOS Protein ExpressionCOX-2 Protein Expression
Kaempferol-3-O-β-rutinoside 100 µMSignificant Inhibition[1]Significant Inhibition[1]Significant Inhibition[1]Significantly Reduced[1]Significantly Reduced[1]
200 µMStronger Inhibition[1]Stronger Inhibition[1]Stronger Inhibition[1]More Significantly Reduced[1]More Significantly Reduced[1]
Rutin 50 µMSignificant Inhibition[2]--Reduced[3]Significantly Reduced[2]
100 µMSignificant Inhibition[2]--Further Reduced[3]Further Reduced[2]
Quercetin 10 µMSignificant Inhibition[4]Significant Inhibition[4]Significant Inhibition[4]Reduced[5]Reduced[5]
20 µMStronger Inhibition[4]Stronger Inhibition[4]Stronger Inhibition[4]Significantly Reduced[6]Significantly Reduced[6]
50 µMSignificant Inhibition[7]Significant Inhibition[7]Significant Inhibition[7]--

Note: Direct quantitative percentage of inhibition varies across studies due to differing experimental conditions. The table reflects the reported significance of inhibition.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of these flavonoids are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates Flavonoids Quercetin & Flavonoid Rutinosides Flavonoids->IKK inhibits Flavonoids->NFkB_nucleus inhibits translocation

MAPK Signaling Pathway

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 ERK->AP1 JNK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Flavonoids Quercetin & Flavonoid Rutinosides Flavonoids->p38 inhibits phosphorylation Flavonoids->ERK inhibits phosphorylation Flavonoids->JNK inhibits phosphorylation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies for the evaluation of anti-inflammatory effects.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds (Kaempferol-3-O-β-rutinoside, Rutin, or Quercetin) for a specified period (typically 1-2 hours) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a further 18-24 hours.

General Experimental Workflow

Experimental_Workflow A RAW 264.7 Cell Culture B Seeding in Plates A->B C Pre-treatment with Test Compound B->C D LPS Stimulation C->D E Incubation (18-24h) D->E F Collect Supernatant E->F G Lyse Cells E->G K MTT Assay (Cell Viability) E->K H Griess Assay (NO) F->H I ELISA (Cytokines) F->I J Western Blot (iNOS, COX-2, etc.) G->J

Cell Viability Assay (MTT Assay)

Cell viability is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compounds.[8]

  • Plating: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds for 24 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Determination (Griess Assay)

The production of NO, a key inflammatory mediator, is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[9]

  • Sample Collection: After treatment, 100 µL of the cell culture supernatant is collected from each well of a 96-well plate.

  • Griess Reagent: An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.[10]

  • Incubation: The mixture is incubated at room temperature for 10 minutes in the dark.

  • Measurement: The absorbance is measured at 540-550 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[11]

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[12]

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: The plate is washed, and a biotinylated detection antibody is added and incubated for 1 hour.

  • Enzyme Conjugate: After another wash, avidin-horseradish peroxidase (HRP) is added and incubated for 1 hour.

  • Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added to develop color.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm. Cytokine concentrations are calculated from the standard curve.[13][14]

Protein Expression Analysis (Western Blot)

Western blotting is used to determine the protein levels of inflammatory enzymes like iNOS and COX-2 in the cell lysates.[15]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for iNOS, COX-2, or a loading control (e.g., β-actin) overnight at 4°C.[16]

  • Secondary Antibody: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[17]

Conclusion

The available data indicates that both quercetin and the flavonoid rutinosides, Kaempferol-3-O-β-rutinoside and Rutin, are potent inhibitors of the inflammatory response in vitro. They effectively suppress the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines by downregulating the expression of iNOS and COX-2. These effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

While quercetin, as an aglycone, often exhibits strong anti-inflammatory activity, its rutinoside derivatives also demonstrate significant effects. The glycosylation at the 3-position may influence the bioavailability and metabolism of these compounds, which could in turn affect their in vivo efficacy. Further research, particularly direct comparative studies and in vivo experiments, is necessary to fully elucidate the relative therapeutic potential of these compounds. The lack of data on this compound highlights an area for future investigation within the broader class of flavonoid glycosides as potential anti-inflammatory drug candidates.

References

Cross-Validation of Analytical Methods for Antiarol Rutinoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical and nutraceutical products. Antiarol rutinoside, a flavonoid glycoside, requires robust analytical methods for its determination in various matrices. The cross-validation of these methods is a critical step to ensure data integrity and consistency across different analytical platforms. This guide provides an objective comparison of common analytical techniques used for the quantification of this compound and other flavonoids, supported by representative experimental data and detailed methodologies.

The process of cross-validation involves a systematic evaluation of various performance parameters as outlined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, and robustness.[1] The selection of an appropriate analytical method is contingent on several factors, including the complexity of the sample matrix, the concentration of the analyte, and the required sensitivity and selectivity.

Comparison of Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most prevalent techniques for flavonoid analysis. The following table summarizes the key performance characteristics of these methods.

ParameterHPLC-UVUPLC-MS/MSHPTLC
**Linearity (R²) **> 0.999[2][3]> 0.9998[4]> 0.99
Limit of Detection (LOD) 0.3 µg/mL[5]0.0004 ng/mg[6]~50 ng/band
Limit of Quantification (LOQ) 0.97 mg/kg[7]0.06 ng/mg[6]~150 ng/band
Accuracy (% Recovery) 98.04 – 102.47%[5]97.8% - 103.2%[4]95 - 105%
Precision (%RSD) < 2.00% (Intra-day), < 3.00% (Inter-day)[5]< 15%< 5%
Specificity Moderate to HighVery HighModerate
Throughput ModerateHighHigh
Cost Low to ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.[1] Below are representative protocols for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and HPTLC.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[8] A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (HPLC grade) and water (HPLC grade) containing 0.1% formic acid is typical.[1]

  • Sample Preparation: Extraction of this compound from the sample matrix using a suitable solvent, followed by filtration.

  • Analysis: Injection of the sample extract into the HPLC system. The retention time of the analyte is compared with a standard for identification.[2][3]

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration in the sample is then determined from this curve.

2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Chromatographic Conditions: Similar to HPLC, but often with faster flow rates and shorter run times due to the use of smaller particle size columns.[1]

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6] The transition of the precursor ion to a specific product ion for this compound is monitored.

  • Quantification: An internal standard is typically used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[1]

3. High-Performance Thin-Layer Chromatography (HPTLC)

  • Instrumentation: HPTLC plates (e.g., silica gel 60 F254), an automatic sample applicator, a developing chamber, and a densitometer for scanning.

  • Sample and Standard Application: Samples and standard solutions of this compound are applied as bands onto the HPTLC plate using an automatic applicator.[1]

  • Development: The plate is placed in a developing chamber saturated with a suitable mobile phase and the solvent is allowed to move up the plate.[1]

  • Detection: After development, the plate is dried and can be sprayed with a derivatizing reagent to enhance the detection of flavonoids.[1] The plate is then scanned with a densitometer at a specific wavelength.

  • Quantification: A calibration curve is created by plotting the peak area of the standards against their concentrations.[1]

Cross-Validation Workflow

The cross-validation of these analytical methods ensures that they provide equivalent and reliable results. The process involves analyzing the same set of samples using the different methods and comparing the obtained quantitative data.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC HPLC-UV Data Data Comparison HPLC->Data UPLC UPLC-MS/MS UPLC->Data HPTLC HPTLC HPTLC->Data Accuracy Accuracy Report Validation Report Accuracy->Report Precision Precision Precision->Report Linearity Linearity Linearity->Report LOD_LOQ LOD/LOQ LOD_LOQ->Report Specificity Specificity Specificity->Report Sample Sample Set Analysis Analysis Sample->Analysis Analysis->HPLC Analysis->UPLC Analysis->HPTLC Data->Accuracy Data->Precision Data->Linearity Data->LOD_LOQ Data->Specificity

Caption: Workflow for the cross-validation of analytical methods.

References

Comparative Study of Antiarol Rutinoside from Diverse Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Antiarol rutinoside derived from various sources, with a focus on extraction methodologies, purity, and biological activity. This guide is intended for researchers, scientists, and professionals in drug development seeking to evaluate the therapeutic potential of this flavonoid glycoside.

Introduction to this compound

This compound is a flavonoid glycoside, a class of plant secondary metabolites known for their diverse pharmacological properties. While research specifically on this compound is emerging, its structural similarity to the well-studied flavonoid, rutin (quercetin-3-O-rutinoside), suggests a potential for significant biological activity, including antioxidant, anti-inflammatory, and anticancer effects. The primary documented source of compounds structurally related to this compound is the plant genus Antiaris, notably Antiaris toxicaria (also known as Antiaris africana).

Data Presentation: Quantitative Analysis of Flavonoid Content

Direct quantitative data for this compound from different sources remains limited in publicly available literature. However, studies on Antiaris toxicaria provide valuable insights into the distribution of total flavonoids, including rutin isomers, within the plant. The following table summarizes the available quantitative phytochemical analysis of different parts of Antiaris toxicaria.

Plant PartTotal Flavonoid Content (mg/g)Key Phytochemicals IdentifiedReference
Leaves155.85Flavonoids, Alkaloids, Saponins, Tannins, Terpenoids, Rutin isomer, Quercitrin, Isoquercitrin, Kaempferol[1]
BarkNot specifiedFlavonoids, Alkaloids, Saponins, Tannins, Terpenoids[1]
RootsNot specifiedFlavonoids, Alkaloids, Saponins, Tannins, Terpenoids, Rutin, Quercetin, Kaempferol[2]

Note: The presence of a rutin isomer in the leaves of Antiaris toxicaria suggests that this plant is a promising source for the isolation of this compound.[1] Further research is required to quantify the specific yield of this compound from these and other potential plant sources.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, purification, and biological evaluation of flavonoid glycosides like this compound from plant sources. These protocols are based on established techniques in phytochemical research.

Extraction of Flavonoid Glycosides

This protocol describes a general procedure for the solvent extraction of flavonoid glycosides from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Antiaris toxicaria)

  • Methanol (80% aqueous)

  • n-hexane

  • Ethyl acetate

  • n-butanol

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Macerate the powdered plant material in 80% aqueous methanol at room temperature for 48 hours with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Suspend the crude extract in distilled water and partition successively with n-hexane, ethyl acetate, and n-butanol in a separatory funnel.

  • The flavonoid glycosides are typically enriched in the n-butanol fraction.

  • Concentrate the n-butanol fraction to dryness to yield the crude flavonoid glycoside extract.

Purification by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude flavonoid glycoside extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvent systems (e.g., gradients of chloroform-methanol or ethyl acetate-methanol)

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

Procedure:

  • Subject the crude flavonoid glycoside extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% chloroform to 100% methanol.

  • Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp.

  • Pool the fractions containing the compound of interest.

  • Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove remaining impurities.

  • The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol describes a common method for evaluating the free radical scavenging activity of the isolated compound.

Materials:

  • Isolated this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the isolated this compound in methanol.

  • Add the DPPH solution to each concentration of the sample.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined to quantify the antioxidant activity.

Biological Activity and Potential Signaling Pathways

Extracts from Antiaris toxicaria have demonstrated significant biological activities, including cytotoxic and apoptotic effects against various cancer cell lines.[3] While the specific molecular mechanisms of this compound are yet to be fully elucidated, the well-documented activities of the related flavonoid, rutin, provide a strong predictive framework for its potential therapeutic actions.

Anticancer Activity: A Potential Mechanism

Rutin has been shown to exert its anticancer effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[4][5][6] A probable mechanism of action for this compound in cancer cells could involve the inhibition of pro-survival pathways like PI3K/Akt/mTOR and the activation of apoptotic pathways.[4][7]

anticancer_pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Bax Bax Caspase_3 Caspase-3 Bax->Caspase_3 Bcl2 Bcl-2 Bcl2->Bax Apoptosis Apoptosis Caspase_3->Apoptosis Antiarol_rutinoside Antiarol_rutinoside Antiarol_rutinoside->PI3K Antiarol_rutinoside->Akt Antiarol_rutinoside->Bcl2

Caption: Potential anticancer signaling pathway of this compound.

Antioxidant Activity: A Potential Mechanism

The antioxidant properties of flavonoids like rutin are well-established.[8][9] They can act by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems through pathways such as the Nrf2 signaling pathway.[8][10]

antioxidant_pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Antiarol_rutinoside Antiarol_rutinoside Antiarol_rutinoside->ROS scavenges Antiarol_rutinoside->Nrf2_Keap1 promotes dissociation experimental_workflow Extraction Solvent Extraction (e.g., 80% Methanol) Partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) Extraction->Partitioning Crude_Extract Crude Flavonoid Glycoside Extract Partitioning->Crude_Extract Purification Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Antioxidant, Anticancer assays) Pure_Compound->Bioactivity_Screening Data_Analysis Data Analysis (IC50 determination) Bioactivity_Screening->Data_Analysis

References

A Comparative Analysis of the Antioxidant Efficacy of Rutinosides versus Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant efficacy of naturally occurring rutinosides, represented by kaempferol-3-O-rutinoside and rutin, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Ascorbic Acid. This objective analysis is supported by experimental data from established antioxidant assays, detailed methodologies, and visual representations of experimental workflows and antioxidant mechanisms.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values for the selected rutinosides and synthetic antioxidants from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundAssayIC50 (µg/mL)Reference
Natural Antioxidants (Rutinosides)
Kaempferol-3-O-rutinosideDPPH>100 µM*[1]
RutinDPPH25 µg/mL (approx.)[2]
Rutin GlycosideDPPH38.8 µM (SC50)[3]
Kaempferol-3-O-alpha-L-rhamnosideDPPH14.6 µg/mL[4]
Rutin HydrateABTS4.68 ± 1.24 µg/mL[5]
Rutin GlycosideABTS63.21 µM (SC50)[3]
Synthetic Antioxidants
BHTDPPH5.45 µg/mL[4]
BHADPPH0.038 mg/mL[6]
TroloxDPPH3.765 ± 0.083 µg/mL[7]
Ascorbic AcidDPPH9.00 ± 0.09 µg/mL[8]
BHTABTS--
BHAABTS--
TroloxABTS2.926 ± 0.029 µg/mL[7]
Ascorbic AcidABTS--

*Note: In the referenced study, Kaempferol-3-O-rutinoside showed no significant activity at the tested concentrations in the DPPH assay, indicating a much lower antioxidant capacity compared to its aglycone form, kaempferol.[1] SC50 is analogous to IC50.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm).

Detailed Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: The antioxidant compounds (rutinosides and synthetic antioxidants) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test sample solution in a cuvette or a 96-well plate. A control sample is prepared by mixing the DPPH solution with the solvent alone.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to reach completion.

  • Absorbance Measurement: The absorbance of each reaction mixture is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration required to achieve 50% inhibition.[9][10][11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The reduction of the pre-formed blue-green ABTS•+ radical by an antioxidant is measured by the decrease in its absorbance at a specific wavelength (typically around 734 nm).

Detailed Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: The antioxidant compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the test sample is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • Determination of IC50: The IC50 value is determined from the plot of percentage inhibition versus concentration.[12][13]

Mandatory Visualization

Experimental_Workflow_Antioxidant_Assay cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare DPPH Solution (0.1 mM in Methanol) DPPH_mix Mix DPPH and Antioxidant Solutions DPPH_prep->DPPH_mix DPPH_sample Prepare Antioxidant Solutions (Serial Dilutions) DPPH_sample->DPPH_mix DPPH_incubate Incubate (30 min, Dark) DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance at 517 nm DPPH_incubate->DPPH_measure DPPH_calc Calculate % Inhibition & IC50 DPPH_measure->DPPH_calc ABTS_rad Generate ABTS Radical (ABTS + K2S2O4) ABTS_work Prepare ABTS Working Solution (Abs ~0.7 at 734 nm) ABTS_rad->ABTS_work ABTS_mix Mix ABTS and Antioxidant Solutions ABTS_work->ABTS_mix ABTS_sample Prepare Antioxidant Solutions (Serial Dilutions) ABTS_sample->ABTS_mix ABTS_incubate Incubate (6 min) ABTS_mix->ABTS_incubate ABTS_measure Measure Absorbance at 734 nm ABTS_incubate->ABTS_measure ABTS_calc Calculate % Inhibition & IC50 ABTS_measure->ABTS_calc

Caption: General experimental workflow for DPPH and ABTS antioxidant assays.

Antioxidant_Mechanisms cluster_Natural Natural Antioxidants (Rutinosides) cluster_Synthetic Synthetic Antioxidants (BHT, BHA) ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activation Rutinoside Rutinoside Rutinoside->ROS Direct Scavenging Nrf2 Nrf2 Rutinoside->Nrf2 Activation Rutinoside->NFkB Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization Inflammation Inflammation NFkB->Inflammation Free_Radical Free Radical (R•) Stable_Radical Stable Antioxidant Radical Free_Radical->Stable_Radical Conversion to Lipid_Peroxidation Lipid Peroxidation Chain Reaction Free_Radical->Lipid_Peroxidation Initiation/Propagation Synthetic_Antioxidant BHT / BHA Synthetic_Antioxidant->Free_Radical Hydrogen Donation Synthetic_Antioxidant->Stable_Radical Synthetic_Antioxidant->Lipid_Peroxidation Termination

Caption: Simplified signaling pathways of natural and synthetic antioxidants.

Discussion of Antioxidant Mechanisms

Natural Antioxidants (Rutinosides)

Phenolic compounds, including flavonoids and their glycosides like rutinosides, exert their antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: The hydroxyl groups on the phenolic rings of these molecules can directly donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.[14]

  • Modulation of Cellular Signaling Pathways: Rutinosides and other flavonoids can influence intracellular signaling pathways that regulate the body's endogenous antioxidant defense system.[15] A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[16] Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[17] This leads to an increased production of these protective enzymes.

  • Anti-inflammatory Action: Oxidative stress and inflammation are closely linked. Many phenolic compounds can inhibit pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[15][16] By inhibiting NF-κB, these compounds can reduce the production of inflammatory mediators, which in turn can decrease the generation of reactive oxygen species.

Synthetic Antioxidants (BHT and BHA)

Synthetic antioxidants like BHT and BHA are primarily chain-breaking antioxidants .[18] Their mechanism of action is more direct and primarily involves:

  • Free Radical Scavenging: BHT and BHA are phenolic compounds that can readily donate a hydrogen atom from their hydroxyl group to a free radical, thereby terminating the free radical chain reaction of oxidation.[18] This is particularly effective in preventing lipid peroxidation in foods and biological membranes.[19] The resulting antioxidant radical is relatively stable and does not readily initiate new oxidation chains.

  • Toxicity and Other Mechanisms: While effective as antioxidants, concerns have been raised about the potential toxicity of synthetic antioxidants at high doses.[20] Some studies suggest that they may induce oxidative stress and apoptosis in certain cell types and could potentially have endocrine-disrupting properties.[19][20] Their interaction with cellular signaling pathways is primarily studied in the context of their potential toxicity rather than a beneficial modulatory role.

Conclusion

Both natural rutinosides and synthetic antioxidants demonstrate efficacy in combating oxidative stress, albeit through different primary mechanisms. Synthetic antioxidants like BHT and BHA are potent direct radical scavengers, making them highly effective in preventing oxidation in lipid-rich environments. However, their use is associated with potential health concerns.

Natural rutinosides, while sometimes exhibiting lower direct radical scavenging activity in certain assays compared to some synthetic counterparts, offer a multi-faceted approach to antioxidant defense. They not only scavenge free radicals directly but also enhance the body's own antioxidant capabilities by modulating key signaling pathways like Nrf2. Furthermore, their anti-inflammatory properties contribute to their overall protective effects.

For researchers and professionals in drug development, the choice between natural and synthetic antioxidants depends on the specific application. While synthetic antioxidants may be suitable for certain preservation applications, the broader, more systemic, and potentially safer antioxidant and anti-inflammatory actions of natural rutinosides make them compelling candidates for the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further research into the specific efficacy and bioavailability of various rutinosides is warranted to fully harness their therapeutic potential.

References

A Comparative Guide to the Potential Synergistic Effects of Antiarol Rutinoside and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the synergistic effects of Antiarol rutinoside in combination with other compounds is not currently available in published scientific literature. This guide provides a comparative analysis based on studies of structurally related phenolic glycosides, such as rutin and other flavonoids, to infer potential synergistic activities for this compound. The presented data and protocols are from studies on these related compounds and should serve as a foundation for future research into this compound.

Introduction

This compound is a phenolic glycoside with a structure that suggests potential for a range of biological activities. While research on this specific compound is limited, the broader class of phenolic compounds, including flavonoids and their glycosides, is well-studied for synergistic interactions. Synergy in this context refers to the combined effect of two or more compounds being greater than the sum of their individual effects. Such interactions are of significant interest in drug development, particularly in oncology and antioxidant therapies, as they can lead to enhanced efficacy and reduced side effects.[1][2] This guide will explore the synergistic potential of this compound by examining the activities of its structural relatives.

Synergistic Antioxidant Effects of Related Phenolic Compounds

Phenolic compounds are known for their ability to scavenge free radicals.[3] Studies have shown that combinations of different phenolic compounds can lead to synergistic antioxidant effects.[3] For instance, a study on various phenolic compounds and flavonoids demonstrated that certain binary and ternary combinations significantly enhanced antioxidant activity compared to the individual compounds.[3]

The following table summarizes the synergistic antioxidant effects observed in combinations of phenolic compounds structurally related to this compound. The synergy is often expressed as a percentage increase in antioxidant activity compared to the theoretical additive effect.

Compound CombinationAssayObserved Synergistic Effect (%)Reference
Gallic Acid + Caffeic AcidFRAP137.8%
Quercetin + Gallic Acid + Caffeic AcidFRAP59.4%
Quercetin + Gallic Acid + RutinFRAP55.2%

FRAP: Ferric Reducing Antioxidant Power

The FRAP assay is a common method to determine the total antioxidant capacity of a substance.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio.

  • Assay Procedure:

    • A 100 µL aliquot of the test compound (or mixture) is added to 3 mL of the freshly prepared FRAP reagent.

    • The mixture is incubated at 37°C for 4 minutes.

    • The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation of Synergy: The theoretical antioxidant activity of a mixture is calculated as the sum of the individual activities of its components. The synergistic effect is determined by comparing the experimentally measured antioxidant activity of the mixture with the calculated theoretical value.

Antioxidant_Synergy_Workflow cluster_preparation Preparation cluster_assay FRAP Assay cluster_analysis Analysis A Compound A Assay_A Measure Antioxidant Activity of A A->Assay_A B Compound B Assay_B Measure Antioxidant Activity of B B->Assay_B Mix Mixture (A+B) Assay_Mix Measure Antioxidant Activity of Mixture Mix->Assay_Mix Calculate Calculate Theoretical Additive Effect Assay_A->Calculate Assay_B->Calculate Compare Compare Experimental vs. Theoretical Assay_Mix->Compare Calculate->Compare

Caption: Experimental workflow for determining antioxidant synergy.

Synergistic Anticancer Effects of Related Flavonoids

Flavonoids, such as rutin and quercetin, have been extensively studied for their anticancer properties.[2][4] Combination therapy involving these flavonoids and conventional chemotherapy drugs has shown promise in enhancing therapeutic efficacy and overcoming drug resistance.[2][5] Rutin, for example, has been shown to synergistically induce apoptosis when combined with other therapeutic agents.[2]

The following table presents data on the synergistic anticancer effects of flavonoids, which are structurally similar to the aglycone of this compound, in combination with chemotherapeutic agents. The combination index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineFlavonoidChemotherapeutic AgentCombination Index (CI)EffectReference
Breast Cancer (MCF-7)RutinDoxorubicin< 1Enhanced Apoptosis[2]
Colon Cancer (HCT-116)Quercetin5-Fluorouracil< 1Increased Cytotoxicity[1]
Non-Small Cell Lung CancerCurcuminCisplatin< 1Increased Sensitivity[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with the flavonoid, the chemotherapeutic agent, and their combination at various concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The CI is calculated using software like CompuSyn to determine the nature of the interaction.

Anticancer_Signaling_Pathway cluster_stimulus External Stimuli cluster_pathway Signaling Pathway cluster_compounds Inhibitory Compounds cluster_outcome Cellular Outcome GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoids Flavonoids (e.g., Rutin, Quercetin) Flavonoids->PI3K inhibit Flavonoids->Akt inhibit Apoptosis Apoptosis Flavonoids->Apoptosis promote Chemo Chemotherapeutic Agents Chemo->Proliferation inhibit Chemo->Apoptosis promote

References

A Head-to-Head Comparison of Antiarol Rutinoside Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Antiarol rutinoside, a flavonoid with significant therapeutic potential, is no exception. The choice of extraction technique can profoundly impact the yield, purity, and ultimately, the viability of subsequent research and development. This guide provides an objective comparison of various extraction methods for this compound and structurally similar flavonoid rutinosides, supported by available experimental data and detailed methodologies.

While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied flavonoid, rutin (quercetin-3-O-rutinoside), to provide a comparative analysis. The structural similarities between these compounds allow for a reasonable approximation of extraction efficiencies.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method depends on a balance of factors including yield, purity, extraction time, solvent consumption, and environmental impact. Below is a summary of quantitative data for various techniques, using rutin as a proxy.

Extraction TechniqueSolventTemperature (°C)TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Maceration 70% EthanolRoom Temp12-72 h~1.5 - 2.5ModerateSimple, low cost, suitable for thermolabile compounds.[1]Time-consuming, large solvent volume, lower yield.[1]
Soxhlet Extraction EthanolBoiling Point of Solvent6-16 h~3.0 - 5.0Moderate to HighHigh extraction efficiency with less solvent than maceration.[2][3]Time-consuming, potential for thermal degradation of compounds.[2][3]
Ultrasound-Assisted Extraction (UAE) 50% Ethanol40 - 7020-40 min~4.0 - 6.0HighReduced extraction time and solvent consumption, improved yield.[1][4][5]Potential for degradation at high ultrasonic power.[1]
Microwave-Assisted Extraction (MAE) 46% Ethanol62~27 min~12.5 (extract yield)HighRapid, reduced solvent usage, higher extraction rates.[6][7][8][9][10]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol co-solvent35 - 801-2 hVariableVery HighEnvironmentally friendly ("green"), high selectivity, solvent-free final product.[11][12][13][14]High initial equipment cost, may require co-solvents for polar compounds.[14]
Enzyme-Assisted Extraction (EAE) Aqueous buffer with enzymes50 - 601-2 hHigh (can increase yield by 14-104% over conventional methods)HighEnvironmentally friendly, high specificity, can improve release of target compounds.[15][16][17][18][19]Cost of enzymes, requires specific pH and temperature conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following are generalized protocols for the key extraction techniques discussed.

Maceration

Objective: To extract this compound using a simple soaking method.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol

  • Erlenmeyer flask

  • Shaker

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the dried, powdered plant material and place it in an Erlenmeyer flask.

  • Add a defined volume of 70% ethanol to the flask (e.g., a 1:10 solid-to-solvent ratio).

  • Seal the flask and place it on a shaker at room temperature.

  • Allow the mixture to macerate for a period of 12 to 72 hours, with continuous agitation.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

Soxhlet Extraction

Objective: To achieve a more exhaustive extraction using a continuous reflux of fresh solvent.

Materials:

  • Dried and powdered plant material

  • Ethanol

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the dried, powdered plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with ethanol to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and place the heating mantle under the round-bottom flask.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip down into the extractor, immersing the thimble.

  • Once the solvent level in the extractor reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds is siphoned back into the round-bottom flask.

  • Allow this process to repeat for 6 to 16 hours.

  • After extraction, cool the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator.[2]

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance extraction efficiency and reduce time using ultrasonic waves.

Materials:

  • Dried and powdered plant material

  • 50% Ethanol

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Procedure:

  • Mix a weighed amount of the dried, powdered plant material with a specific volume of 50% ethanol in a beaker or flask.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for 20 to 40 minutes.[20]

  • Maintain the temperature of the mixture within a range of 40-70°C.

  • After sonication, centrifuge the mixture to separate the extract from the solid residue.

  • Filter the supernatant and concentrate it using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Objective: To utilize microwave energy for rapid and efficient extraction.

Materials:

  • Dried and powdered plant material

  • 46% Ethanol

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the dried, powdered plant material into a microwave extraction vessel.

  • Add a defined volume of 46% ethanol.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the extraction parameters: temperature (e.g., 62°C), time (e.g., 27 minutes), and microwave power.

  • After the extraction cycle is complete, allow the vessel to cool.

  • Filter the extract to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator.

Experimental Workflow and Signaling Pathways

To visualize the general process of this compound extraction and its potential downstream applications in research, the following diagrams are provided.

ExtractionWorkflow PlantSource Plant Source (e.g., Antiaris toxicaria) Preparation Sample Preparation (Drying, Grinding) PlantSource->Preparation Extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE, EAE) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Chromatography) Concentration->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound SignalingPathway Antiarol This compound ROS Reactive Oxygen Species (ROS) Antiarol->ROS Scavenges NFkB NF-κB Pathway Antiarol->NFkB Inhibits MAPK MAPK Pathway Antiarol->MAPK Modulates ROS->NFkB Activates ROS->MAPK Activates OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammatory Response (e.g., Cytokine production) NFkB->Inflammation MAPK->Inflammation

References

Antiarol Rutinoside vs. its Aglycone, Antiarol: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of the phenolic glycoside, antiarol rutinoside, and its aglycone, antiarol (3,4,5-trimethoxyphenol). While comprehensive data for this compound remains limited in publicly available scientific literature, this document synthesizes the existing information for its aglycone and discusses the general principles of how glycosylation can influence the bioactivity of phenolic compounds. This comparison is intended to guide future research and drug discovery efforts.

Executive Summary

Generally, the bioactivity of a phenolic compound can be significantly altered by glycosylation. The sugar moiety can impact solubility, stability, and bioavailability. In many in vitro assays, the aglycone form of a flavonoid or phenol exhibits higher antioxidant and cytotoxic activity due to the direct availability of free hydroxyl groups. However, the glycoside form may demonstrate enhanced stability and bioavailability in vivo, potentially leading to comparable or even superior biological effects after metabolic processing.

This guide presents available data for antiarol and outlines standard experimental protocols to facilitate comparative studies.

Data Presentation: Bioactivity Comparison

The following table summarizes the available quantitative data for the bioactivity of antiarol. At present, no specific IC50 values for this compound have been identified in the reviewed literature. This represents a significant data gap and a key area for future investigation.

CompoundBioactivity AssayCell Line/TargetIC50 ValueReference
Antiarol (3,4,5-Trimethoxyphenol)Antioxidant (DPPH Radical Scavenging)-Data not available-
Anti-inflammatory (COX-1 Inhibition)-45.9 µM (for a derivative)[1]
Anti-inflammatory (COX-2 Inhibition)-68.2 µM (for a derivative)[1]
Cytotoxicity (Antiproliferative)MCF-7 (Breast Cancer)0.39 µM (for a derivative)[2]
Cytotoxicity (Antiproliferative)MDA-MB-231 (Breast Cancer)0.77 µM (for a derivative)[2]
Cytotoxicity (Antiproliferative)HL-60 (Leukemia)0.37 µM (for a derivative)[2]
This compound Antioxidant (DPPH Radical Scavenging)-Data not available-
Anti-inflammatory-Data not available-
Cytotoxicity-Data not available-

Note: The IC50 values presented for antiarol are for structurally related derivatives and may not be representative of the parent compound itself. This highlights the need for direct experimental evaluation. Antiarol has been noted for its antioxidant and antimicrobial properties[3][4].

Experimental Protocols

To facilitate direct comparative studies, detailed methodologies for key in vitro bioactivity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of the test compounds (this compound and antiarol) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds or positive control to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of the test compounds (this compound and antiarol) and a positive control (e.g., doxorubicin) in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Include wells with untreated cells as a negative control and wells with medium only as a blank.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of viability against the concentration of the test compounds to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Test Compounds (this compound & Antiarol) Stock Prepare Stock Solutions Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assay (DPPH) Dilutions->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Dilutions->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Dilutions->AntiInflammatory Absorbance Measure Absorbance Antioxidant->Absorbance Cytotoxicity->Absorbance AntiInflammatory->Absorbance Calculation Calculate % Inhibition/ % Viability Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Comparison IC50->Comparison Compare Bioactivity

Caption: General workflow for in vitro screening of the bioactivity of test compounds.

Hypothetical Signaling Pathway Modulation by a Phenolic Compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K/Akt Pathway Receptor->PI3K Compound Antiarol / this compound ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Nrf2 Nrf2 Compound->Nrf2 Activates MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK ROS->PI3K NFkB NF-κB ROS->NFkB AP1 AP-1 MAPK->AP1 PI3K->NFkB Gene Gene Expression (Inflammation, Proliferation, Apoptosis, Antioxidant Response) NFkB->Gene AP1->Gene Nrf2->Gene

Caption: Potential signaling pathways modulated by phenolic compounds like antiarol.

Discussion and Future Directions

The lack of quantitative bioactivity data for this compound is a significant hurdle in making a direct and objective comparison with its aglycone, antiarol. Based on general trends observed with other phenolic glycosides, it is plausible to hypothesize that antiarol, the aglycone, may exhibit stronger in vitro antioxidant and cytotoxic effects. This is because the free hydroxyl group is often crucial for these activities.

However, the rutinoside moiety in this compound could enhance its water solubility and stability, potentially leading to improved bioavailability in vivo. The sugar group might be cleaved by enzymes in the gut or after absorption, releasing the active aglycone. Therefore, in vivo studies are essential to determine the ultimate therapeutic potential of this compound.

Future research should focus on:

  • Isolation and purification of this compound: Obtaining a pure sample is the first critical step for any bioactivity testing. This compound has been isolated from the bark of Pinus yunnanensis.

  • Direct comparative in vitro studies: Performing antioxidant, anti-inflammatory, and anticancer assays on both this compound and antiarol under identical experimental conditions.

  • In vivo pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds and their ultimate effects in a biological system.

  • Elucidation of molecular mechanisms: Investigating the specific signaling pathways modulated by both compounds to understand their mode of action. Chalcones bearing a 3,4,5-trimethoxyphenyl motif have been shown to inhibit oncogenic K-Ras signaling[5].

By systematically addressing these research gaps, a clearer picture of the comparative bioactivities of this compound and antiarol will emerge, paving the way for potential therapeutic applications.

References

Reproducibility in Flavonoid Research: A Comparative Analysis of Antiarol Rutinoside and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in reproducible experimental data for Antiarol rutinoside currently hinders a direct comparative analysis of its biological activities. While the compound has been identified in several plant species, including Pinus yunnanensis and Mallotus microcarpus, and is commercially available, a thorough review of scientific literature reveals a significant scarcity of published primary research detailing its specific antioxidant, anti-inflammatory, and antimicrobial properties with quantitative data.

In contrast, extensive research is available for other closely related flavonoid rutinosides, such as Rutin (Quercetin-3-O-rutinoside) and Kaempferol-3-O-rutinoside. These compounds have been the subject of numerous studies, providing a wealth of reproducible data on their biological effects. This guide, therefore, presents a comparative overview of the available research findings for Rutin and Kaempferol-3-O-rutinoside as robustly studied alternatives, to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide is structured to facilitate an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and antimicrobial activities of Rutin and Kaempferol-3-O-rutinoside from various studies. This structured presentation allows for a clear comparison of their potency.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µg/mL)Source
RutinDPPH radical scavenging824.57[1]
RutinABTS radical scavenging4.68[2]
Kaempferol-3-O-rutinosideDPPH radical scavengingData not available
Kaempferol-3-O-rutinosideABTS radical scavengingData not available

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 (µM)Cell LineSource
RutinNitric Oxide (NO) InhibitionData not available
Kaempferol-3-O-rutinosideNitric Oxide (NO) Inhibition~260RAW 264.7[3]

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)Source
RutinEscherichia coli ATCC 25922125-1000[4]
RutinStaphylococcus aureus512[5]
RutinPseudomonas aeruginosa ATCC 278531024[6]
RutinBacillus cereus>1000[7][8]
RutinSalmonella enteritidis>1000[7][8]
Kaempferol-3-O-rutinosideVariousData not available

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at the appropriate wavelength (typically around 517 nm) using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the test compound.[2]

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

  • Protocol:

    • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

    • The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the dose-response curve.[2]

Anti-inflammatory Activity Assay

a) Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • LPS is then added to the wells to induce an inflammatory response and NO production.

    • After an incubation period (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The Griess reagent is added to the supernatant, and the absorbance is measured at around 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.[3][9]

Antimicrobial Activity Assay

a) Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the test microorganism is added to each well.

    • The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

    • After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][5][6]

Visualizing Molecular Pathways and Experimental Processes

To further aid in the understanding of the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway iNOS_COX2 iNOS, COX-2 (Pro-inflammatory enzymes) NFkB_pathway->iNOS_COX2 MAPK_pathway->iNOS_COX2 NO_PGs NO, Prostaglandins (Inflammatory mediators) iNOS_COX2->NO_PGs K3R Kaempferol-3-O-rutinoside K3R->NFkB_pathway Inhibits K3R->MAPK_pathway Inhibits

Caption: Anti-inflammatory mechanism of Kaempferol-3-O-rutinoside.

antioxidant_assay_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical (Purple) Test_Compound_DPPH Add Test Compound (e.g., Rutin) DPPH_Radical->Test_Compound_DPPH Incubation_DPPH Incubate Test_Compound_DPPH->Incubation_DPPH Measurement_DPPH Measure Absorbance (Decolorization) Incubation_DPPH->Measurement_DPPH ABTS_Radical ABTS Radical Cation (Blue-Green) Test_Compound_ABTS Add Test Compound (e.g., Rutin) ABTS_Radical->Test_Compound_ABTS Incubation_ABTS Incubate Test_Compound_ABTS->Incubation_ABTS Measurement_ABTS Measure Absorbance (Decolorization) Incubation_ABTS->Measurement_ABTS

Caption: General workflow for DPPH and ABTS antioxidant assays.

mic_workflow Serial_Dilution Serial Dilution of Test Compound Inoculation Inoculate with Microorganism Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Potency of Antiarol Rutinoside and Related Flavonoids Against Diverse Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial potency of antiarol rutinoside and structurally similar flavonoid glycosides. Due to the limited direct experimental data on this compound, this guide focuses on the well-documented activities of the closely related and widely studied compounds: rutin (quercetin-3-O-rutinoside) and its aglycone, quercetin. The data presented here, including Minimum Inhibitory Concentration (MIC) values, offers valuable insights into the potential antibacterial efficacy of this class of compounds against a range of clinically relevant bacterial strains.

Quantitative Comparison of Antibacterial Potency

The antibacterial efficacy of flavonoids can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of rutin and quercetin against several key bacterial strains, providing a benchmark for their relative potency.

CompoundBacterial StrainMIC (µg/mL)Reference
Rutin Staphylococcus aureus512[1]
Staphylococcus aureus (clinical isolate)>1000[2]
Escherichia coli125 - 1000[3][4][5]
Pseudomonas aeruginosa512 - 1024[1][6]
Bacillus subtilis256[1]
Quercetin Staphylococcus aureus6.25[2]
Escherichia coli125 - 250[7]
Pseudomonas aeruginosa256[6]
Kaempferol-3-O-rutinoside Staphylococcus aureus0.25[8]
Kaempferol-3-O-glucoside Staphylococcus aureus0.625 - 5.00[9][10]
Pseudomonas aeruginosa0.625 - 5.00[9][10]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial potential of a substance. The broth microdilution method is a widely accepted and standardized protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, and bacterial growth is assessed visually or by measuring optical density. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a known high concentration.

  • Preparation of Microtiter Plates:

    • Add a specific volume of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells of a 96-well plate.

    • Add the stock solution of the test compound to the first well of each row and perform serial twofold dilutions across the plate by transferring a portion of the solution from one well to the next. This creates a concentration gradient of the test compound.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth. Results can also be read using a microplate reader to measure the optical density at 600 nm.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of this compound B Prepare Serial Dilutions in 96-Well Plate A->B Dilute D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D Add E Incubate Plate (37°C, 18-24h) D->E Incubate F Observe for Bacterial Growth E->F Read G Determine MIC Value (Lowest concentration with no growth) F->G Analyze

Workflow for MIC Determination via Broth Microdilution.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways targeted by this compound in bacteria are not yet fully elucidated, the antibacterial mechanisms of related flavonoids like rutin and quercetin have been investigated. These compounds are believed to exert their effects through multiple mechanisms:

  • Disruption of Bacterial Cell Membrane: Flavonoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[5]

  • Inhibition of Bacterial Enzymes: Certain flavonoids have been shown to inhibit key bacterial enzymes involved in essential metabolic pathways. For example, quercetin has been reported to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Rutin has demonstrated the ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[11][12]

  • Synergistic Effects with Antibiotics: Rutin has been shown to act synergistically with conventional antibiotics, enhancing their efficacy and potentially overcoming antibiotic resistance.[3][5] For instance, rutin can increase the permeability of the bacterial cell wall, allowing antibiotics to penetrate more easily and reach their intracellular targets.[5]

The following diagram illustrates the potential multifaceted antibacterial mechanisms of flavonoids.

Potential Antibacterial Mechanisms of Flavonoids.

References

Benchmarking Antiarol Rutinoside's Antioxidant Capacity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative benchmark of antioxidant capacity, focusing on the Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. While the primary compound of interest is Antiarol rutinoside, a comprehensive literature search did not yield specific quantitative data for its ORAC value or DPPH IC50. Therefore, this document presents a robust comparison of well-established antioxidant standards—Trolox, a water-soluble analog of Vitamin E; Ascorbic Acid (Vitamin C); and Quercetin, a prominent dietary flavonoid. This allows for a clear contextual framework against which this compound can be evaluated in future studies.

Quantitative Comparison of Antioxidant Standards

The antioxidant capacities of Trolox, Ascorbic Acid, and Quercetin, as determined by DPPH and ORAC assays, are summarized below. These values serve as a reliable benchmark for antioxidant research.

Table 1: Antioxidant Capacity of Standard Compounds

CompoundDPPH IC50 (µM)ORAC Value (µmol TE/g)
This compound Data not availableData not available
Trolox ~3.77 µg/mL1.00 (by definition)
Ascorbic Acid (Vitamin C) ~0.62 - 24.63 µg/mL[1][2]~0.20 (relative to Trolox)[3]
Quercetin ~4.60 - 19.3 µM[1][4]~4.38 - 10.7 (relative to Trolox)

Note: IC50 values can vary between studies due to different experimental conditions. The ORAC values for Ascorbic Acid and Quercetin are presented relative to Trolox.

Experimental Protocols

Detailed methodologies for the DPPH and ORAC assays are provided to ensure reproducibility and accurate comparison of future experimental data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified by measuring the decrease in absorbance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (this compound, standards)

  • 96-well microplate or cuvettes

  • Spectrophotometer capable of reading at ~517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.

  • Preparation of Test Samples: Dissolve the test compound and standards in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: Add a specific volume of the test sample or standard solution to the DPPH solution in a microplate well or cuvette. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period, typically 30 minutes.

  • Measurement: Measure the absorbance of the solution at approximately 517 nm. A blank containing the solvent and the test sample is used to correct for any background absorbance. A control containing the solvent and DPPH solution represents 100% radical activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.

    • Prepare a stock solution of Trolox in phosphate buffer to be used as the standard.

  • Preparation of Standard Curve: Prepare a series of dilutions of the Trolox stock solution in phosphate buffer to create a standard curve.

  • Reaction Mixture: In the wells of a black microplate, add the phosphate buffer, fluorescein solution, and either the test sample, Trolox standard, or a blank (phosphate buffer).

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation and the subsequent decay of the fluorescein signal.

  • Measurement: Immediately place the microplate in the fluorescence reader and record the fluorescence intensity every 1-2 minutes for at least 60 minutes.

  • Calculation: The antioxidant capacity is determined by calculating the area under the net fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value of the sample is then determined by comparing its net AUC to the net AUC of the Trolox standards and is typically expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.

Visualized Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Reagent Preparation Mix Mixing Reagent->Mix Sample Sample/Standard Preparation Sample->Mix Incubate Incubation Mix->Incubate Measure Measurement (Spectrophotometry/ Fluorometry) Incubate->Measure Calculate Data Calculation (IC50 / ORAC Value) Measure->Calculate

Caption: General workflow for in vitro antioxidant capacity assays.

DPPH_Assay_Mechanism DPPH_radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H + AH Antioxidant AH (Antioxidant) A_radical A• (Antioxidant Radical) Antioxidant->A_radical - H•

Caption: Chemical reaction mechanism of the DPPH radical scavenging assay.

References

Comparative Cytotoxicity of Antiarol Rutinoside on Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of Antiarol rutinoside on various cell lines, contextualized with data from other natural compounds. Due to the limited direct comparative studies on this compound, this guide synthesizes available data to offer insights for researchers, scientists, and drug development professionals. The information is based on existing experimental evidence and highlights the compound's performance relative to other agents.

Executive Summary

This compound, a glycoside form of the flavonoid Antiarol, generally exhibits low cytotoxicity across different cell lines. This observation aligns with a broader trend where the addition of a rutinoside moiety to a flavonoid aglycone tends to attenuate its apoptosis-inducing and cytotoxic activities. In comparative studies, this compound has been shown to be significantly less potent than other natural compounds such as xanthohumol, zerumbone, and euphol in inducing cell death in cancer cell lines. This guide presents the available quantitative data, details the experimental methodologies used in these studies, and visualizes the underlying cellular mechanisms.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant compounds on various cell lines, as reported in the literature. A lower IC50 value indicates a higher cytotoxic potency.

Compound/DrugCell LineIC50 (µM)Incubation Time (h)Assay
This compound (ARZ) SH-SY5Y> 10024MTT
Xanthohumol (XAN)SH-SY5Y~2224MTT
Zerumbone (ZER)SH-SY5Y~3024MTT
Euphol (EUP)SH-SY5Y~6024MTT
Hesperetin (HT)HL-60Not specified, but showed significant cytotoxic effectNot specifiedMTT
Hesperidin (HD; HT-7-rutinose)HL-60Not cytotoxicNot specifiedMTT
Naringenin (NE)HL-60Not specified, but showed significant cytotoxic effectNot specifiedMTT
Naringin (NI; NE-7-rutinose)HL-60Not cytotoxicNot specifiedMTT
CisplatinHeLa1.73 ± 0.0972MTT
CisplatinLS1749.07 ± 0.3172MTT
CisplatinA5494.91 ± 0.1972MTT
CisplatinMRC-52.98 ± 0.1272MTT

Data for this compound and its direct comparators on SH-SY5Y cells are from a comparative study on natural compounds.[1] Data for hesperetin/hesperidin and naringenin/naringin on HL-60 cells illustrate the effect of the rutinoside moiety.[2] Cisplatin data is provided as a reference chemotherapeutic agent.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds or vehicle control (e.g., DMSO).

  • Incubation: The plates were incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.[4][5][6]

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis can be assessed by analyzing changes in the cell cycle distribution, specifically the appearance of a sub-G1 peak, which represents apoptotic cells with fragmented DNA.

  • Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for a specified duration.

  • Cell Harvesting: After treatment, both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Interpretation: The percentage of cells in the sub-G1 phase of the cell cycle was quantified to determine the level of apoptosis.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Processing A Cell Seeding in 96-well plates B Overnight Incubation A->B C Treatment with this compound & Comparators B->C D Incubation (e.g., 24h, 48h, 72h) C->D E Addition of MTT Reagent D->E F Incubation (4 hours) E->F G Addition of Solubilizer (e.g., DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis H->I J IC50 Value Determination I->J K K J->K Comparative Cytotoxicity Report G cluster_0 Aglycone (e.g., Hesperetin, Naringenin) cluster_1 Rutinoside Form (e.g., Hesperidin, Naringin) Aglycone Flavonoid Aglycone Caspase3 Caspase-3 Activation Aglycone->Caspase3 Induces Rutinoside Flavonoid Rutinoside (e.g., this compound) Rutinoside->Caspase3 Inhibits NoApoptosis Cell Survival Rutinoside->NoApoptosis Apoptosis Apoptosis Caspase3->Apoptosis Leads to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.